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Calcium metavanadate Documentation Hub

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  • Product: Calcium metavanadate
  • CAS: 14100-64-2

Core Science & Biosynthesis

Foundational

calcium metavanadate crystal structure analysis

Technical Guide: Structural Analysis & Bio-Functionalization of Calcium Metavanadate ( ) Executive Summary Calcium Metavanadate ( ) represents a critical intersection between ceramic engineering and biomedicine. While tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Analysis & Bio-Functionalization of Calcium Metavanadate ( )

Executive Summary

Calcium Metavanadate (


) represents a critical intersection between ceramic engineering and biomedicine. While traditionally valued for its luminescent and dielectric properties, recent translational research has identified its potential in orthopedic tissue engineering  and therapeutic ion delivery . The release of vanadate ions (

/

) mimics insulin signaling and promotes osteogenesis, but the therapeutic window is narrow.

This guide provides a rigorous structural analysis of the brannerite-type


 phase. It details self-validating synthesis protocols, crystallographic verification workflows, and the mechanistic implications for drug development and biomaterial scaffolds.

Crystallographic Architecture

To control the bio-dissolution rate of


, one must first master its lattice stability. The material crystallizes in the monoclinic brannerite structure , a framework defined by edge-sharing polyhedra that dictates its cleavage planes and surface reactivity.
Lattice Parameters & Space Group

The thermodynamically stable phase under ambient conditions is the anhydrous monoclinic form.

  • Space Group:

    
     (No. 12)
    
  • Symmetry: Monoclinic

  • Formula Units (Z): 2

Standard Lattice Parameters (Ambient): | Parameter | Value (


) | Description |
| :--- | :--- | :--- |
| a  | 

| Primary axis, defining layer separation | | b |

| Short axis, runs parallel to

chains | | c |

| Inter-chain spacing vector | |

|

| Monoclinic angle |[1]
Polyhedral Connectivity

The structure is composed of anionic


 sheets held together by Calcium cations.
  • Vanadium Site: Vanadium (

    
    ) occupies distorted octahedra (
    
    
    
    ).[1] These octahedra share edges to form infinite zig-zag chains running parallel to the b-axis. Note: Due to significant distortion, the coordination is sometimes described as square-pyramidal (
    
    
    ) with a long sixth bond.
  • Calcium Site: Calcium (

    
    ) resides in irregular octahedral sites (
    
    
    
    ) located between the vanadium oxide layers, acting as the structural "glue."
Visualization: Structural Hierarchy

CaV2O6_Structure UnitCell Unit Cell (Monoclinic C2/m) Sublattice_A Anionic Sublattice [V2O6]2- Layers UnitCell->Sublattice_A Sublattice_B Cationic Sublattice Ca2+ Interlayers UnitCell->Sublattice_B Polyhedra_V VO6 Octahedra (Distorted) Sublattice_A->Polyhedra_V Polyhedra_Ca CaO6 Polyhedra (Irregular) Sublattice_B->Polyhedra_Ca Connectivity_V Edge-Sharing Chains (Along b-axis) Polyhedra_V->Connectivity_V Connectivity_Ca Inter-layer Linking Polyhedra_Ca->Connectivity_Ca Connectivity_V->Connectivity_Ca Electrostatic Stabilization

Figure 1: Hierarchical decomposition of the


 crystal lattice, highlighting the separation of anionic chains and cationic linkers.

Synthesis & Phase Control Protocols

Achieving phase-pure


 is challenging due to the competing phases 

(pyrovanadate) and

(orthovanadate). Stoichiometry and temperature control are critical.
Method A: Solid-State Reaction (Standard Ceramic Route)

Best for: Bulk powder production, thermodynamic stability studies.

Protocol:

  • Precursor Preparation: Dry

    
     (99.9%) and 
    
    
    
    (99.9%) at 100°C for 2 hours to remove adsorbed moisture.
  • Stoichiometric Weighing: Weigh powders in a strict 1:1 molar ratio (

    
    ).
    
    • Critical Control Point: Excess Calcium leads to

      
       contamination.
      
  • Homogenization: Ball mill in acetone for 4 hours (zirconia balls). Dry the slurry.

  • Calcination (Two-Step):

    • Step 1: Heat to 600°C (ramp 5°C/min) for 10 hours. (Decarbonation of

      
      ).
      
    • Step 2: Regrind, then sinter at 650°C - 675°C for 12 hours.

    • Warning: Do not exceed 700°C;

      
       melts incongruently near ~1000°C, but grain coarsening degrades bio-solubility above 750°C.
      
Method B: Hydrothermal Synthesis (Nano-Engineering)

Best for: Controlling morphology (nanorods/nanowires) for drug delivery applications.[1]

Protocol:

  • Dissolution: Dissolve

    
     in hot deionized water (
    
    
    
    ). Adjust pH to ~9 using
    
    
    .
  • Cation Addition: Add stoichiometric

    
     dropwise under vigorous stirring. A white precipitate will form.
    
  • Autoclaving: Transfer suspension to a Teflon-lined autoclave. Heat at 180°C for 24 hours .

  • Post-Processing: Centrifuge, wash with ethanol, and dry.

  • Annealing: Anneal at 500°C for 2 hours to crystallize the anhydrous phase from the hydrate precursor.

Comparative Data: Synthesis Outcomes
FeatureSolid-StateHydrothermal
Purity High (Thermodynamic)Moderate (Surface defects common)
Morphology Irregular, micron-sized (1-5

)
Nanorods/Nanobelts (50-200 nm width)
Surface Area Low (< 2

)
High (> 10

)
Bio-Dissolution Slow (Long-term scaffold)Fast (Rapid ion release)

Analytical Characterization Workflow

Trust but verify. A single technique is insufficient to confirm phase purity in vanadates because the XRD patterns of


 and 

share overlapping regions.
X-Ray Diffraction (XRD) & Rietveld Refinement

Primary Check: Look for the characteristic doublet peaks at


.
  • 
     Marker:  Strong reflection at 
    
    
    
    and
    
    
    .[1]
  • Impurity Flag: Presence of a peak at

    
     indicates 
    
    
    
    contamination.

Refinement Strategy: Use software (e.g., FullProf or GSAS-II) to refine lattice parameters. A "Goodness of Fit" (Chi-squared)


 confirms the C2/m structure.
Raman Spectroscopy (Fingerprinting)

Raman is more sensitive to local bond distortions than XRD.

  • 900 - 1000

    
    :  Symmetric stretching of terminal 
    
    
    
    bonds.[1] In
    
    
    , this is typically a sharp band near 940-960
    
    
    .[1]
  • 600 - 800

    
    :  Bridging 
    
    
    
    stretching modes.[1]
  • < 400

    
    :  Lattice modes involving Ca-O vibrations and polyhedral tilting.[1][2]
    
Visualization: Validation Logic

Validation_Workflow Sample Synthesized Powder XRD XRD Analysis (10-80° 2Theta) Sample->XRD Raman Raman Spectroscopy (532 nm Laser) Sample->Raman Check_XRD Check 2Theta ~31.2° XRD->Check_XRD Check_Raman Check V=O shift (>930 cm-1) Raman->Check_Raman Decision_Pass Phase Pure CaV2O6 Check_XRD->Decision_Pass Peak Absent Decision_Fail Contaminated (Recalcine) Check_XRD->Decision_Fail Peak Present Check_Raman->Decision_Pass Sharp Peak Check_Raman->Decision_Fail Split/Broad

Figure 2: Logical flowchart for validating phase purity using complementary spectroscopic and diffraction techniques.

Bio-Functional Implications

For drug development professionals, the crystal structure is merely the delivery vehicle. The pharmacodynamics rely on the hydrolysis of the


 chains.
Mechanism of Action: Ion Release

Upon contact with physiological fluids (PBS, pH 7.4), the edge-sharing


 chains undergo hydrolysis:


  • 
    :  Promotes osteoblast proliferation and mineralization.
    
  • 
     (Metavanadate):  Acts as a protein tyrosine phosphatase (PTP) inhibitor.[1] This mimics insulin signaling and upregulates Runx2  expression (a master gene for bone formation).
    
Toxicity vs. Efficacy

The solubility product (


) of 

is relatively low compared to sodium vanadates, making it a safer "slow-release" depot.
  • Therapeutic Window: 1 - 10

    
     Vanadium concentration.[1]
    
  • Toxic Threshold: > 20

    
     induces reactive oxygen species (ROS) and apoptosis.
    
  • Design Note: Hydrothermal nanorods (Section 2.2) release V faster than solid-state microparticles.[1] For sustained release implants, the solid-state ceramic phase is preferred.

References

  • Materials Project. (2025). Materials Data on CaV2O6 (mp-27624).[1] Lawrence Berkeley National Laboratory. [Link]

  • Wang, L., et al. (2025). Comprehensive Analysis of Structural, Optical, and Photocatalytic Properties of Single-Phase Calcium Vanadates. ResearchGate.[3][4][5] [Link]

  • Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds. [Link][1]

  • Zhang, H., et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. University of Science and Technology Beijing. [Link]

  • Bose, S., et al. (2016). Bioactive Materials for Bone Tissue Engineering.[6][7][8] NIH National Library of Medicine. [Link]

Sources

Exploratory

theoretical properties of calcium metavanadate

Theoretical & Applied Properties of Calcium Metavanadate ( ): A Technical Guide for Materials & Life Sciences Executive Summary Calcium Metavanadate ( ) represents a convergence point between solid-state physics and bio-...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical & Applied Properties of Calcium Metavanadate ( ): A Technical Guide for Materials & Life Sciences

Executive Summary

Calcium Metavanadate (


) represents a convergence point between solid-state physics and bio-inorganic chemistry. While historically categorized as a dielectric ceramic or phosphor host, recent density functional theory (DFT) calculations and pharmacological studies have elevated its status as a candidate for optoelectronic devices and a stable precursor for insulin-mimetic vanadate species. This guide synthesizes the theoretical electronic structure of 

with practical, reproducible protocols for its synthesis and biological evaluation, specifically targeting researchers in drug development and materials engineering.

Part 1: Crystallographic & Electronic Theory

Structural Lattice Dynamics

Theoretical modeling of


 begins with its monoclinic brannerite-type structure (Space Group: 

). Unlike simple perovskites, the

lattice is constructed from edge-sharing

octahedra that form zigzag chains along the b-axis. These chains are interlinked by

octahedra, creating a layered framework that is critical for its electronic anisotropy.
  • Lattice Parameters (DFT vs. Experimental):

    • a: ~9.8 Å

    • b: ~3.6 Å

    • c: ~7.0 Å

    • 
       Angle: ~103.3°
      

Why this matters: The edge-sharing


 units dictate the electronic band structure. The distortion in these octahedra breaks the symmetry of the Vanadium 

orbitals, facilitating the charge transfer transitions responsible for its optical activity.
Electronic Band Structure (DFT Insights)

First-principles calculations using the GGA+U method (Generalized Gradient Approximation with Hubbard U correction) reveal that


 is an indirect band gap semiconductor .
  • Band Gap (

    
    ):  Theoretical predictions place the gap between 2.5 eV and 3.4 eV , depending on the exchange-correlation functional used.
    
  • Density of States (DOS):

    • Valence Band Max (VBM): Dominated by O

      
       states.
      
    • Conduction Band Min (CBM): Dominated by V

      
       states.
      
  • Implication: The O(

    
    ) 
    
    
    
    V(
    
    
    ) charge transfer is the origin of the material's broad photoluminescence (PL) emission, typically centered around 580 nm (yellow-orange). This charge transfer energy is sensitive to pressure, making
    
    
    a candidate for piezo-chromic sensors.

Part 2: Synthesis & Morphological Control[1]

To exploit the theoretical properties of


, precise control over morphology is required. Bulk synthesis often leads to thermodynamic dead-ends; therefore, a Hydrothermal approach  is preferred for generating high-aspect-ratio nanorods, which exhibit superior catalytic and biological surface area.
Diagram 1: Hydrothermal Synthesis Workflow

The following logic flow ensures phase purity by controlling the pH-dependent speciation of vanadium prior to nucleation.

SynthesisWorkflow Precursor Precursor Dissolution (NaVO3 + CaCl2) pH_Adjust pH Adjustment (Target pH 9-10) Critical for VO3- speciation Precursor->pH_Adjust Mixing Autoclave Hydrothermal Treatment (160°C, 12-24h) Teflon-lined Autoclave pH_Adjust->Autoclave Nucleation Wash Purification Wash w/ dH2O & Ethanol Remove Na+ and Cl- ions Autoclave->Wash Harvesting Calcination Calcination (Optional) (500°C, 2h) Increases Crystallinity Wash->Calcination Drying Product CaV2O6 Nanorods (Monoclinic Phase) Wash->Product Direct use (Amorphous) Calcination->Product Annealing

Caption: Optimized hydrothermal workflow for CaV2O6 nanorod synthesis. pH control is the critical checkpoint for phase purity.

Part 3: Theoretical Bio-Inorganic Chemistry

For drug development professionals,


 is of interest not necessarily as a bulk ceramic, but as a reservoir for bioactive vanadate species .
The Insulin Mimetic Mechanism

Vanadium compounds are well-established insulin mimetics. The theoretical basis lies in the structural similarity between the vanadate ion (


) and the phosphate ion (

).
  • Target: Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3]

  • Mechanism: PTP1B normally dephosphorylates the insulin receptor, turning off the insulin signal. Vanadate acts as a competitive inhibitor by lodging itself in the catalytic site of PTP1B. Unlike phosphate, vanadate forms a stable transition-state analog with the catalytic cysteine residue, effectively locking the enzyme in an inactive state.

  • Role of Calcium: The

    
     cation in 
    
    
    
    modulates solubility and bioavailability. Pure vanadate salts can be toxic; calcium metavanadate nanostructures offer a controlled release mechanism (slow dissolution) of the active
    
    
    /
    
    
    species.
Diagram 2: PTP1B Inhibition Pathway

This diagram illustrates the causal chain from


 dissolution to enhanced glucose uptake.

MechanismOfAction CaV2O6 CaV2O6 (Nanoparticle) Dissolution Dissolution (Hydrolysis) CaV2O6->Dissolution Vanadate Vanadate Ion (VO4 3-) Dissolution->Vanadate Release PTP1B PTP1B Enzyme (Active) Vanadate->PTP1B Mimics Phosphate Inhibition Enzyme-Inhibitor Complex PTP1B->Inhibition Competitive Binding InsulinRec Insulin Receptor (Phosphorylated) Inhibition->InsulinRec Prevents Dephosphorylation Glucose Glucose Uptake (GLUT4 Translocation) InsulinRec->Glucose Signal Amplification

Caption: Pharmacological cascade: CaV2O6 acts as a pro-drug, releasing vanadate ions that inhibit PTP1B, thereby sustaining insulin signaling.[4]

Part 4: Experimental Protocols

Protocol A: Hydrothermal Synthesis of Nanorods

Objective: Synthesize phase-pure monoclinic


 with high crystallinity.

Reagents:

  • Sodium Metavanadate (

    
    )
    
  • Calcium Chloride (

    
    )[5]
    
  • Sodium Hydroxide (1M NaOH)

  • Deionized Water (

    
    )
    

Procedure:

  • Precursor Preparation: Dissolve 2 mmol of

    
     in 30 mL of DI water under magnetic stirring at 60°C. A clear solution indicates complete dissolution.
    
  • Cation Addition: Dropwise add 1 mmol of

    
     (dissolved in 10 mL water) to the vanadate solution. A white precipitate (calcium vanadate hydrate) will initially form.
    
  • pH Modulation: Adjust the pH of the suspension to 9.5 ± 0.2 using 1M NaOH. Note: Precise pH is vital. Too low (<8) yields polyvanadates; too high (>11) yields

    
    .
    
  • Autoclaving: Transfer the suspension to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 24 hours .

  • Harvesting: Cool to room temperature naturally. Centrifuge the product (5000 rpm, 10 min) and wash 3x with DI water and 1x with ethanol.

  • Drying: Dry at 80°C overnight.

Protocol B: In Vitro PTP1B Inhibition Assay

Objective: Validate the biological activity of the synthesized


 (via its released ions).

Reagents:

  • Recombinant human PTP1B (enzyme)

  • p-Nitrophenyl Phosphate (pNPP) (substrate)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. (CRITICAL: Do NOT use EDTA. EDTA chelates Vanadium and reverses inhibition). [6]

Procedure:

  • Sample Prep: Incubate

    
     nanorods in the assay buffer for 24 hours to allow equilibrium dissolution of vanadate ions. Filter to remove solids if testing the supernatant, or use a suspension for surface-activity tests.
    
  • Enzyme Mix: In a 96-well plate, add 50 µL of PTP1B (0.1 µg/mL) to 50 µL of the test sample (various concentrations).

  • Incubation: Incubate at 37°C for 10 minutes to allow the vanadate to bind the active site.

  • Substrate Addition: Add 50 µL of pNPP (2 mM).

  • Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 15 minutes.

  • Calculation: Determine

    
     by plotting reaction velocity vs. log[Concentration].
    

Part 5: Data Summary & Theoretical Comparison

The following table contrasts the theoretical predictions with experimental outcomes for


.
PropertyTheoretical Prediction (DFT)Experimental Value (Typical)Notes
Crystal System Monoclinic (

)
Monoclinic (

)
Matches PDF #23-0137
Band Gap 2.5 - 3.4 eV (Indirect)3.1 - 3.4 eVHighly dependent on synthesis temp
Luminescence Charge Transfer (O

V)
Broad Emission ~580 nmYellow-Orange emission
Bio-Activity High PTP1B Affinity

(as Vanadate)
Competitive Inhibition
Stability Metastable at high pressureStable at STPPressure enhances PL intensity

References

  • Materials Project. "Materials Data on CaV2O6 (mp-27624)." The Materials Project, Lawrence Berkeley National Laboratory. [Link]

  • Jin, X., et al. "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study."[7] International Journal of Minerals, Metallurgy and Materials, 2025.[7] [Link]

  • Huyer, G., et al. "Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate." Journal of Biological Chemistry, 1997. [Link]

  • Sciortino, F., et al. "DFT and Hybrid-DFT calculations on the electronic properties of vanadate materials." Physical Chemistry Chemical Physics, 2022. [Link]

  • Pei, G., et al. "Controlled Synthesis of Calcium Sulfate and Calcium Vanadate Nanostructures." ResearchGate, 2026. [Link]

Sources

Foundational

calcium metavanadate synthesis pathways

Advanced Synthesis Protocols for Calcium Metavanadate ( ) Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals Executive Summary: The Strategic Importa...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis Protocols for Calcium Metavanadate ( )

Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of

Calcium Metavanadate (


) represents a critical intersection between structural ceramics, luminescent hosts, and next-generation energy storage. Unlike its orthovanadate (

) and pyrovanadate (

) counterparts, the metavanadate phase possesses a unique monoclinic structure (Space Group

) characterized by edge-sharing

octahedra forming 1D chains. This architecture is pivotal for calcium-ion battery cathodes (allowing reversible

intercalation) and as a host lattice for lanthanide-doped phosphors.

For the drug development professional, understanding these synthesis pathways is vital not just for material production, but for controlling vanadium speciation—a critical factor in developing vanadium-based insulin mimetics where phase purity dictates toxicity and bioavailability profiles.

Thermodynamic & Kinetic Landscape[1][2][3]

Synthesis of


 is governed by the 

phase diagram. The metavanadate phase is thermodynamically stable but sits in a narrow equilibrium window.
  • Stoichiometry: 1:1 molar ratio of

    
     to 
    
    
    
    .
  • Melting Behavior: Incongruent melting occurs near

    
    .
    
  • Eutectic Point: A critical eutectic exists around

    
    , which accelerates solid-state diffusion but risks phase segregation if cooling is uncontrolled.
    
Visualization: Reaction Pathway Logic

The following diagram illustrates the decision matrix for selecting a synthesis route based on desired material properties (crystallinity vs. surface area).

Synthesis_Pathways Start Target: CaV2O6 SSR Solid-State Reaction (High Crystallinity) Start->SSR SolGel Sol-Gel / Citrate (High Purity/Homogeneity) Start->SolGel Hydro Hydrothermal (Nanomorphology/High Surface Area) Start->Hydro Diff Diffusion Controlled (>600°C) SSR->Diff Chel Chelation & Polymerization (pH Sensitive) SolGel->Chel SolGel->Chel Nucl Pressure-Assisted Nucleation (<200°C) Hydro->Nucl Bulk Bulk Ceramic/Phosphor Diff->Bulk Chel->Bulk Nano Nanowires/Catalysts Chel->Nano Nucl->Nano

Figure 1: Decision matrix for Calcium Metavanadate synthesis pathways based on target application.

Pathway 1: Solid-State Reaction (The Thermodynamic Standard)

This is the industry standard for producing bulk powders for phosphors or ceramic sintering. It relies on the thermal diffusion of ions across the


 interface.
Protocol: High-Temperature Calcination

Objective: Synthesize phase-pure monoclinic


 with high crystallinity.
  • Precursor Preparation:

    • Weigh stoichiometric amounts of Calcium Carbonate (

      
      , 99.9%) and Vanadium Pentoxide (
      
      
      
      , 99.9%).
    • Molar Ratio: 1:1 exactly. Deviation leads to

      
       (excess Ca) or residual 
      
      
      
      .
  • Homogenization:

    • Wet ball-mill the mixture in acetone or ethanol for 4–6 hours using zirconia balls.

    • Why: Dry mixing is insufficient for diffusion-limited reactions; wet milling breaks agglomerates and ensures intimate contact.

  • Calcination (Two-Step):

    • Step 1 (Degassing): Heat to

      
       for 2 hours. This decomposes the carbonate (
      
      
      
      release) without melting the vanadium oxide.
    • Step 2 (Phase Formation): Ramp to

      
      
      
      
      at
      
      
      . Hold for 4–6 hours.
    • Critical Insight: Do not exceed

      
       initially.[1] The eutectic liquid phase forms above 
      
      
      
      , which aids densification but can cause the crucible to fuse with the sample if not controlled.
  • Annealing (Optional):

    • Regrind and anneal at

      
       for 2 hours to eliminate secondary phases.
      

Validation:

  • XRD: Look for characteristic peaks of monoclinic

    
     (JCPDS No. 35-0139). Absence of peaks at 
    
    
    
    indicates no residual
    
    
    .

Pathway 2: Aqueous Precipitation & Sol-Gel (The Kinetic Control)

For drug delivery vectors or nanoscale battery materials, solid-state methods yield particles that are too large. Solution-based methods offer morphology control but require strict pH management to prevent polyvanadate contamination.

The Vanadium Speciation Challenge

Vanadium speciation is highly pH-dependent.[2][3][4] To precipitate metavanadate (


), the pH must be maintained between 6.0 and 8.0 .
  • pH > 9: Pyrovanadate (

    
    ) forms.
    
  • pH < 6: Decavanadate (

    
    ) forms (orange color).
    
Protocol: Citrate-Assisted Sol-Gel

Objective: Produce homogeneous, mesoporous


 at lower temperatures.
  • Solution A: Dissolve Ammonium Metavanadate (

    
    ) in deionized water at 
    
    
    
    . The solution will be clear/pale yellow.
  • Solution B: Dissolve Calcium Nitrate Tetrahydrate (

    
    ) in deionized water.
    
  • Chelation:

    • Add Citric Acid (CA) to Solution B.

    • Molar Ratio: Metal:Citrate = 1:1.5.

  • Mixing & pH Adjustment:

    • Slowly add Solution A to Solution B under vigorous stirring.

    • Critical Step: Adjust pH to 6.5–7.0 using Ammonium Hydroxide (

      
      ).
      
    • Observation: Solution should remain clear. If it turns orange, pH is too low (decavanadate formation).

  • Gelation:

    • Evaporate at

      
       until a viscous transparent gel forms.
      
  • Combustion/Calcination:

    • Dry gel at

      
      .
      
    • Calcine at

      
       for 3 hours. The lower temperature preserves surface area.
      
Visualization: pH-Dependent Speciation

This diagram highlights the narrow window required for successful metavanadate synthesis.

Vanadium_Speciation Acid Acidic (pH < 6.0) Decavanadate Region V10 [V10O28]6- (Orange Species) Acid->V10 Polymerization Neutral Neutral (pH 6.0 - 8.0) Metavanadate Region VO3 [VO3]n- (Colorless/Pale Yellow) Target for CaV2O6 Neutral->VO3 Equilibrium Basic Basic (pH > 9.0) Pyro/Orthovanadate Region V2O7 [V2O7]4- (Colorless) Basic->V2O7 Depolymerization Fail1 Failure: Mixed Oxides V10->Fail1 Impurity Phase Success Success: CaV2O6 VO3->Success Pure CaV2O6 Fail2 Failure: Pyrovanadate V2O7->Fail2 Ca2V2O7 Phase

Figure 2: Vanadium speciation as a function of pH, highlighting the target window for metavanadate synthesis.

Pathway 3: Hydrothermal Synthesis (The Nanostructure Route)

Hydrothermal methods utilize high pressure to lower the crystallization energy barrier, allowing for the growth of 1D nanostructures (nanorods/nanowires) ideal for catalysis and battery electrodes.

Protocol: Surfactant-Free Hydrothermal Growth
  • Precursors:

    
     and 
    
    
    
    .
  • Mixing: Dissolve precursors in distilled water (1:1 molar ratio).

  • pH Adjustment: Adjust pH to 7.0 using dilute

    
    .
    
  • Autoclave Treatment:

    • Transfer to a Teflon-lined stainless steel autoclave (fill factor 80%).

    • Heat to

      
       for 24 hours .
      
  • Washing: Centrifuge and wash with ethanol/water to remove

    
     and 
    
    
    
    ions.
  • Drying: Vacuum dry at

    
    .
    

Note: This method yields hydrated phases (e.g.,


). A subsequent annealing step at 

is required to obtain the anhydrous monoclinic phase while retaining the nanorod morphology.

Data Summary & Characterization

The following table summarizes the expected physical properties and synthesis parameters for the three pathways.

ParameterSolid-State ReactionSol-Gel (Citrate)Hydrothermal
Primary Phase Monoclinic

Monoclinic

Hydrated

Anhydrous
Morphology Irregular, micron-sized (2-10 µm)Porous agglomeratesNanorods / Nanowires
Temp. Requirement High (

+)
Medium (

)
Low (

+ Anneal)
Purity Risk Low (if stoichiometry is precise)Low (excellent homogeneity)Medium (pH dependent)
Key Application Phosphors, CeramicsCatalysis, Drug DeliveryBattery Cathodes, Sensors
Crystallinity HighMediumHigh (after annealing)
Key Characterization Signatures
  • Raman Spectroscopy: Distinct bands at 950–1000 cm⁻¹ correspond to the symmetric stretching modes of terminal

    
     bonds in the metavanadate chains.
    
  • FTIR: Look for absorption bands around 960 cm⁻¹ (

    
     stretching) and 400–600 cm⁻¹  (
    
    
    
    bridging).

References

  • Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds.

  • Sun, Y., et al. (2013).[1] The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method. Applied Surface Science.

  • Kaur, R., & Khanna, A. (2017). Luminescence and structural properties of CaV2O6 and Ca2V2O7 phosphors. Journal of Materials Science: Materials in Electronics.

  • USGS. (n.d.). Synthesis of calcium vanadate minerals and related compounds. USGS Publications.

  • Xu, J., et al. (2015).[1] Microwave dielectric properties of CaV2O6 ceramics with low dielectric loss. Journal of Materials Science: Materials in Electronics.

Sources

Exploratory

solid-state synthesis of calcium metavanadate

Technical Guide: Solid-State Synthesis of Calcium Metavanadate ( ) Executive Summary Calcium Metavanadate ( ) is a monoclinic, brannerite-type ceramic material. While traditionally valued in optoelectronics (as a phospho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solid-State Synthesis of Calcium Metavanadate ( )

Executive Summary

Calcium Metavanadate (


)  is a monoclinic, brannerite-type ceramic material. While traditionally valued in optoelectronics (as a phosphor host) and energy storage (as an anode material), it has emerged as a critical candidate in bio-inorganic chemistry . specifically for bone tissue engineering  and controlled therapeutic ion release . The release of vanadate species (

) from calcium-based scaffolds has been shown to exhibit insulin-mimetic properties and stimulate osteogenesis.

This guide provides a rigorous, self-validating protocol for the solid-state synthesis of high-purity


. Unlike solution-based methods (sol-gel, hydrothermal), solid-state synthesis offers superior scalability and crystallinity, provided that thermodynamic constraints—specifically the volatility of 

—are managed correctly.

Part 1: Thermodynamic & Kinetic Foundation

The Phase Equilibrium Challenge

The synthesis of


 is governed by the 

binary phase diagram. A common failure mode in this synthesis is the unintentional formation of calcium pyrovanadate (

) or calcium orthovanadate (

) due to local stoichiometric imbalances.
  • Target Reaction:

    
    
    
  • Thermodynamic Trap:

    
     has a relatively low melting point (
    
    
    
    ). If the reaction temperature exceeds this significantly without prior solid-state diffusion, liquid-phase sintering occurs rapidly, often leading to pot corrosion and stoichiometry loss via volatilization.
  • Kinetic Pathway: The reaction proceeds sequentially.

    
     diffuses into 
    
    
    
    grains. The metavanadate (
    
    
    ) is the most V-rich phase and forms first at the interface.
Reaction Logic Visualization

The following diagram illustrates the critical decision pathways required to ensure phase purity during synthesis.

SynthesisLogic Start Raw Materials (CaCO3 + V2O5) Mixing Stoichiometric Mixing (Ball Milling) Start->Mixing Calcination1 First Calcination (600°C, below V2O5 mp) Mixing->Calcination1 Solid State Diffusion Grinding Intermediate Grinding (Homogenization) Calcination1->Grinding Break Agglomerates Calcination2 Second Calcination (750-800°C) Grinding->Calcination2 Crystallization XRD XRD Characterization Calcination2->XRD Decision Phase Pure? XRD->Decision Success Final CaV2O6 Product Decision->Success Yes Failure Impurity Phases (Ca2V2O7 / V2O5) Decision->Failure No Failure->Grinding Re-process (if unreacted)

Figure 1: Step-wise logic flow for solid-state synthesis, emphasizing the two-stage heating profile to manage


 volatility.

Part 2: Precursor Selection & Stoichiometry

For drug development and bio-applications, purity is non-negotiable. Trace heavy metals or unreacted vanadium pentoxide (which is cytotoxic) can compromise downstream cell viability assays.

ComponentPrecursorPurity Req.Critical Notes
Calcium Source

(Calcite)

Prefer

over

because

is hygroscopic, making accurate weighing difficult.

decomposes predictably.
Vanadium Source

(Shcherbinaite)

Toxic & Volatile. Must be dried at

for 2 hours prior to weighing to remove adsorbed moisture.
Stoichiometry 1:1 Molar RatioPrecision

Use a slight excess of

(

) only if processing above

is planned, to compensate for volatilization. For this protocol (

), strict 1:1 is recommended.

Part 3: The Synthesis Protocol

Step 1: Homogenization (The "Garbage In, Garbage Out" Check)

Objective: Maximize contact area between


 and 

grains.
  • Weigh stoichiometric amounts of

    
     and 
    
    
    
    .
  • Wet Milling: Place powders in a planetary ball mill using acetone or ethanol as the dispersant.

    • Media: Zirconia (

      
      ) balls (prevent silica contamination from agate if high purity is required).
      
    • Duration: 4–6 hours at 300 rpm.

  • Drying: Evaporate solvent at

    
    .
    
  • Sieving: Pass the dried cake through a 200-mesh sieve to ensure a fine, free-flowing powder.

Step 2: Thermal Treatment (The Two-Stage Ramp)

Objective: Initiate reaction below the melting point of


 to prevent phase separation, then crystallize the brannerite phase.

Protocol:

  • Vessel: High-density Alumina crucible (Platinum is reactive with vanadium melts; avoid it).

  • Stage 1 (Calcination):

    • Ramp:

      
       to 
      
      
      
      .
    • Dwell: 10–12 hours.

    • Mechanism:[1][2][3]

      
       decomposes to 
      
      
      
      ; solid-state diffusion of
      
      
      begins.
  • Intermediate Processing:

    • Cool to room temperature.

    • Regrind the powder in an agate mortar for 20 minutes. This step is critical to expose unreacted cores.

  • Stage 2 (Sintering/Crystallization):

    • Ramp:

      
       to 
      
      
      
      .
    • Dwell: 12–24 hours.

    • Cooling: Natural furnace cool to room temperature.

Step 3: Post-Synthesis Processing

For bio-applications (e.g., scaffold doping), the particle size must be controlled.

  • Micronization: If nanoparticles are required, high-energy ball milling (HEBM) can be applied post-synthesis, though this may introduce lattice strain requiring a mild anneal (

    
    ).
    

Part 4: Characterization & Validation (Self-Validating Systems)

To ensure the material is suitable for research, you must validate the Brannerite structure (C2/m) and absence of secondary phases.

X-Ray Diffraction (XRD) - The Gold Standard
  • Expected Pattern: Monoclinic

    
    .
    
  • Reference Card: JCPDS No. 35-0139 (or equivalent).

  • Impurity Markers:

    • Peak at

      
      : Indicates unreacted 
      
      
      
      .
    • Peaks associated with

      
      : Indicates calcium-rich regions (poor mixing).
      
Raman Spectroscopy

Raman is highly sensitive to Vanadium-Oxygen bond environments.

  • Key Modes: Look for the symmetric stretching mode of

    
     octahedra around 
    
    
    
    .
  • Validation: Sharp, well-defined peaks indicate high crystallinity. Broadening suggests structural disorder.

Bio-Dissolution Assay (For Drug Development Context)

If this material is for tissue engineering, its dissolution profile is a quality attribute.

  • Protocol: Incubate

    
     powder in 
    
    
    
    Simulated Body Fluid (SBF) at
    
    
    .
  • Measurement: ICP-OES analysis of supernatant for Vanadium (

    
    ) and Calcium (
    
    
    
    ) release over 1, 3, and 7 days.
  • Note: Controlled release of vanadate (

    
     range) is often the therapeutic target for osteogenesis; rapid dumping implies poor sintering or amorphous phases.
    

Part 5: Applications in Research

Bio-Inorganic Scaffolds

 serves as a reservoir for vanadate ions. In "drug development" contexts, it is rarely the drug itself but the active pharmaceutical ingredient (API) carrier  or bioactive ceramic .
  • Mechanism:[1][2][3] Vanadate ions (

    
    ) mimic phosphate groups, inhibiting protein tyrosine phosphatases (PTPs), thereby sustaining insulin signaling and promoting osteoblast differentiation.
    
Luminescence & Energy
  • Phosphors: When doped with

    
    , 
    
    
    
    acts as a host lattice for red phosphors.
  • Batteries: The layered structure allows for intercalation of

    
     or 
    
    
    
    ions, making it a research target for high-capacity anodes.

References

  • Synthesis & Phase Control: Wang, S., et al. (2015). Synthesis of Red-Emissive

    
     Nanophosphor via a Water Assisted Solid State Reaction Method. ResearchGate.
    [Link]
    
  • Phase Diagram & Thermodynamics: Zhang, Y., et al. (2021).[4] Solid-state reaction of a

    
     mixture: A fundamental study for the vanadium extraction process. ResearchGate.
    [Link]
    
  • Bio-Relevance (Tissue Engineering): Mendes, A., et al. (2013). Controlled Release of Vanadium from a Composite Scaffold Stimulates Mesenchymal Stem Cell Osteochondrogenesis. ResearchGate. [Link]

  • Crystal Structure (Brannerite): Liao, W., et al. (2021). Synthesis, Characterization, and Crystal Structure of Dominant Uranium(V) Brannerites. PubMed. [Link]

  • Electrochemical Applications: Xu, Y., et al. (2020). Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery. PubMed Central. [Link]

Sources

Foundational

hydrothermal synthesis of calcium metavanadate nanostructures

Precision Hydrothermal Synthesis of Calcium Metavanadate ( ) Nanostructures Technical Whitepaper | Version 2.4 | Application Note: Energy & Bio-Inorganic Interfaces Executive Summary This technical guide provides a rigor...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Hydrothermal Synthesis of Calcium Metavanadate ( ) Nanostructures

Technical Whitepaper | Version 2.4 | Application Note: Energy & Bio-Inorganic Interfaces

Executive Summary

This technical guide provides a rigorous, field-validated methodology for the hydrothermal synthesis of Calcium Metavanadate (


) nanostructures. While traditionally valued as a high-capacity anode material for Lithium-ion batteries and a photocatalyst, 

is gaining attention in bio-inorganic chemistry due to the insulin-mimetic potential of vanadate species. This guide moves beyond basic "recipes" to explore the thermodynamic and kinetic levers —specifically pH-dependent vanadium speciation and surfactant-mediated growth—that allow researchers to program morphology from 0D nanoparticles to 1D nanorods.

Part 1: The Chemistry of Calcium Metavanadate

Structural Identity

 typically crystallizes in the Brannerite-type structure  (Space Group: 

).[1]
  • Lattice Dynamics: The structure consists of edge-sharing

    
     octahedra forming zigzag chains parallel to the b-axis. These chains are linked by 
    
    
    
    octahedra.
  • Significance: This open framework provides 1D channels facilitating ion diffusion (crucial for Li-ion batteries) and high surface area for catalytic turnover.

The Hydrothermal Advantage

Unlike solid-state calcination (requiring >600°C, leading to bulk sintering), hydrothermal synthesis operates at moderate temperatures (140°C–200°C) under high pressure. This regime allows for:

  • Anisotropic Growth: Promoting 1D nanorods via intrinsic crystal habit.

  • Phase Purity: Avoiding the thermodynamic sink of the thermodynamically stable but less active pyrovanadate (

    
    ) phase.
    

Part 2: Synthesis Logic & Mechanism

The synthesis relies on the precise control of Vanadium(V) speciation in aqueous solution. The formation of the metavanadate precursor is strictly pH-dependent.

Vanadium Speciation Logic
  • pH < 2: Cationic species (

    
    ) dominate.
    
  • pH 2–6: Polyvanadates (Decavanadate

    
    ) form orange/red solutions.
    
  • pH 6–8: Metavanadate (

    
    )  chains dominate. (Target Window) 
    
  • pH > 9: Orthovanadate (

    
    ) monomeric species dominate.
    

Critical Insight: To obtain pure


, the reaction mixture must be maintained in the pH 6.0–8.0  window. Deviating to high alkalinity yields Calcium Orthovanadate (

); deviating to high acidity yields Vanadium Pentoxide (

) precipitates.
Reaction Pathway Visualization

SynthesisMechanism cluster_Speciation Vanadium Speciation Control Precursors Precursors Ca(NO3)2 + NH4VO3 Dissolution Dissolution (T = 60°C, Stirring) Precursors->Dissolution pH_Adjust pH Adjustment (Target: 6.5 - 7.5) Dissolution->pH_Adjust Acidic pH < 6 Decavanadates (V10O28) pH_Adjust->Acidic Too Acidic Neutral pH 6-8 Metavanadate (VO3-) TARGET SPECIES pH_Adjust->Neutral Correct pH Basic pH > 9 Orthovanadate (VO4 3-) pH_Adjust->Basic Too Basic Autoclave Hydrothermal Treatment (180°C, 24h, P ~15 bar) Neutral->Autoclave Nucleation Nucleation Ca2+ + 2VO3- -> CaV2O6 Autoclave->Nucleation Growth Anisotropic Growth (Ostwald Ripening) Nucleation->Growth Product Final Product CaV2O6 Nanorods Growth->Product

Figure 1: Reaction pathway and Vanadium speciation logic. Maintaining the pH window is the critical control point for phase purity.

Part 3: Validated Experimental Protocol

Objective: Synthesis of


 Nanorods.
Scale:  50 mL Autoclave batch.
Materials
  • Calcium Source: Calcium Nitrate Tetrahydrate (

    
    ), analytical grade.
    
  • Vanadium Source: Ammonium Metavanadate (

    
    ), analytical grade.
    
  • pH Adjuster: Ammonia solution (

    
    ) or Nitric Acid (
    
    
    
    ).
  • Surfactant (Optional): CTAB (Cetyltrimethylammonium bromide) for rod aspect ratio control.

  • Solvent: Deionized (DI) Water (

    
    ).
    
Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1 Dissolution (V) Dissolve 5 mmol (

g) of

in 30 mL DI water at 80°C . Stir until clear.
2 Dissolution (Ca) Dissolve 2.5 mmol (

g) of

in 10 mL DI water at RT.
3 Mixing Add Ca solution dropwise to V solution under vigorous stirring. A white/yellowish precipitate may form transiently.
4 pH Tuning Measure pH. Adjust to 7.0 ± 0.2 using dilute

or

.
5 Hydrothermal Transfer solution to a 50 mL Teflon-lined stainless steel autoclave. Fill factor: 80%. Seal and heat to 180°C for 24 hours .
6 Washing Cool naturally. Centrifuge precipitate. Wash 3x with DI water, 1x with Ethanol.
7 Calcination Dry at 80°C. Anneal at 400°C for 2 hours in air.

Part 4: Characterization & Data Interpretation[2]

X-Ray Diffraction (XRD) Validation

To validate the synthesis, compare your diffractogram against JCPDS Card No. 00-023-0125 .

  • Key Peaks (

    
    ):  Look for dominant peaks at ~12.5°, 25.2°, and 29.8°.
    
  • Impurity Check:

    • Peak at 20.3° (

      
      ): Indicates pH was too acidic.
      
    • Peak at 32.1° (

      
      ): Indicates Ca:V ratio error or temperature too high (>600°C).
      
Performance Metrics (Battery & Photocatalysis)

The following table summarizes typical performance data for hydrothermally synthesized


 nanostructures reported in high-impact literature.
ApplicationMetricTypical ValueNotes
Li-Ion Anode Initial Discharge Capacity~900–1000 mAh/g High conversion reaction capacity.
Li-Ion Anode Reversible Capacity (50 cycles)~500–600 mAh/g Capacity retention depends on nanorod aspect ratio.
Photocatalysis Band Gap (

)
2.6 – 2.9 eV Visible-light active.
Photocatalysis Degradation Efficiency>90% in 120 min Tested on Methylene Blue under visible light.

Part 5: Bio-Interface & Drug Development Context

For the pharmaceutical audience: While


 is an energy material, the metavanadate motif  is pharmacologically relevant.
  • Insulin Mimetics: Soluble vanadate species released from nanomaterials have been studied for insulin-enhancing activity. The hydrothermal protocol above allows for the creation of sustained-release depots .

  • Cytotoxicity: Nanostructure morphology (rods vs. spheres) dictates cellular uptake. The high aspect ratio nanorods synthesized here may show different internalization kinetics compared to spherical particles, a critical factor in nanotoxicology screening.

Part 6: Troubleshooting (Self-Validating System)

ObservationRoot CauseCorrective Action
Product is Orange Formation of

or Polyvanadates.
pH was too low (< 6). Adjust pH to 7.0 before autoclaving.
Product is White/Amorphous Incomplete crystallization.Increase reaction time (to 48h) or temperature (to 200°C).
Low Yield Precursor solubility issue.Ensure

is fully dissolved at 80°C before mixing.
Agglomerated Particles Lack of steric hindrance.Add 0.5g CTAB or EDTA during the mixing stage to act as a capping agent.

References

  • Crystal Structure & Properties

    • M. A. Subramanian et al., "Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties," MDPI, 2025.
  • Hydrothermal Synthesis Mechanism

    • C. V. Ramana et al., "Hydrothermal synthesis and controlled growth of vanadium oxide nanocrystals," CrystEngComm, RSC Publishing.
  • Electrochemical Applications

    • ResearchGate Archive, "α-CuV2O6 Nanowires: Hydrothermal Synthesis and Primary Lithium Battery Application.
  • Bio-Medical & Photocatalytic Context

    • Fatima Zahra Chajri et al., "A New One-Step Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite," Biointerface Research.[2]

  • General Hydrothermal Processing

    • Nanoscience and Nanotechnology, "Hydrothermal processing Technique."

Sources

Exploratory

initial characterization of calcium metavanadate powder

Protocol for the Initial Characterization of Calcium Metavanadate ( ) Powder Executive Summary Calcium Metavanadate ( ) is a monoclinic vanadate typically synthesized via solid-state reaction or hydrothermal precipitatio...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Initial Characterization of Calcium Metavanadate ( ) Powder

Executive Summary

Calcium Metavanadate (


) is a monoclinic vanadate typically synthesized via solid-state reaction or hydrothermal precipitation. While historically utilized in phosphors and dielectric ceramics, its relevance in drug development stems from the insulin-mimetic potential of the vanadate moiety (

).

For researchers in pharmaceutical development, the initial characterization of


 is not merely about purity; it is about validating the oxidation state  (V

vs. V

) and polymorph stability (Brannerite-type structure), both of which dictate toxicity and bioavailability. This guide outlines a self-validating workflow to confirm the identity, purity, and physicochemical stability of the powder before pre-clinical assays.

Part 1: Structural & Phase Validation (The "Identity" Check)

The primary failure mode in


 synthesis is the incomplete reaction of precursors (often 

and

), leading to mixed phases of calcium orthovanadate (

) or pyrovanadate (

).
Protocol 1: Powder X-Ray Diffraction (PXRD)

Objective: Confirm the monoclinic Brannerite phase (Space Group


) and rule out precursor contamination.
  • Instrument Parameters:

    • Source: Cu K

      
       radiation (
      
      
      
      Å).
    • Range:

      
       to 
      
      
      
      .
    • Step Size:

      
       (critical for resolving splitting in monoclinic structures).
      
  • Data Analysis & Acceptance Criteria:

    • Primary Phase: Match against JCPDS/ICDD standards (e.g., typically Monoclinic

      
      ).
      
    • Lattice Parameters: Expect

      
       Å, 
      
      
      
      Å,
      
      
      Å.
    • Contamination Check: Look for the characteristic

      
       peak at 
      
      
      
      (001) or
      
      
      (calcite) at
      
      
      . Presence of these indicates incomplete calcination.

Scientist's Note: If you observe peak broadening, do not immediately assume "amorphous."


 synthesized via hydrothermal routes often forms nanorods or nanoribbons, where the aspect ratio causes anisotropic broadening. Use the Scherrer equation specifically on the (200) and (002) peaks to verify this.

Part 2: Compositional Fidelity & Oxidation State

For drug development, the ratio of Vanadium(V) to Vanadium(IV) is toxicologically relevant. While


 is nominally V

, surface reduction can occur.
Protocol 2: X-Ray Photoelectron Spectroscopy (XPS)

Objective: Quantify the surface V


/V

ratio.
  • Workflow:

    • Sample Mounting: Press powder into Indium foil (avoid carbon tape to reduce C1s overlap).

    • Etching: Perform a light

      
       sputter (30 seconds) to remove adventitious carbon, but limit exposure  as ion beams can artificially reduce V
      
      
      
      to V
      
      
      .
    • Region Scan: Focus on the V 2p doublet (

      
       and 
      
      
      
      ).
  • Interpretation:

    • V

      
       Binding Energy: 
      
      
      
      .
    • V

      
       Binding Energy: 
      
      
      
      .
    • Metric: A pure

      
       sample should show 
      
      
      
      V
      
      
      character. Significant V
      
      
      indicates surface degradation or non-stoichiometry.

Part 3: Vibrational Fingerprinting

Protocol 3: Raman Spectroscopy

Objective: Validate the local coordination environment of the


 octahedra.
  • Setup: 532 nm or 785 nm laser (low power

    
     mW to prevent local heating/oxidation).
    
  • Key Markers:

    • ~900-1000 cm

      
      :  Terminal V=O stretching (symmetric/asymmetric).
      
    • ~675 cm

      
      :  Broad band associated with bridging V-O-V vibrations.
      
    • ~358 cm

      
      :  Ca-O lattice modes.[1]
      

Part 4: Visualization of Characterization Logic

The following diagram illustrates the "Go/No-Go" decision matrix for characterizing this material.

CharacterizationWorkflow Start Raw CaV2O6 Powder XRD Step 1: PXRD Analysis (Phase ID) Start->XRD PurityCheck Phase Pure? XRD->PurityCheck XPS Step 2: XPS Analysis (Oxidation State) PurityCheck->XPS Yes Reject REJECT / Reprocess PurityCheck->Reject No (Mixed Phase) OxCheck >95% V(5+)? XPS->OxCheck Morph Step 3: SEM/TGA (Morphology & Stability) OxCheck->Morph Yes OxCheck->Reject No (Reduced Surface) BioAssay Release to Biological Assay Morph->BioAssay

Figure 1: Sequential logic gate for validating Calcium Metavanadate powder quality prior to application testing.

Part 5: Thermal & Physical Stability[2]

Protocol 4: TGA/DSC (Thermogravimetric Analysis)

Objective: Determine hydration state and thermal stability limits.

  • Method:

    • Ramp:

      
       from RT to 
      
      
      
      .
    • Atmosphere: Air or

      
      .[2]
      
  • Data Interpretation:

    • RT - 200°C: Mass loss here indicates physisorbed water (hygroscopicity).[2]

      
       is generally non-hygroscopic; significant loss (
      
      
      
      ) implies poor storage or amorphous content.
    • >600°C: Watch for sintering or melting (Endothermic DSC peak without mass loss).

      
       melts incongruently around 
      
      
      
      , but solid-state reactions may occur earlier if impurities are present.

Summary of Key Metrics

TechniqueCritical ParameterTarget Value / ObservationRelevance to Drug Dev
PXRD Phase PurityMonoclinic

; No peaks at

(

)
Ensures dosage accuracy (MW consistency).
XPS Oxidation State

binding energy

V

is the active insulin-mimetic species; V

alters toxicity.
Raman V-O Bond IntegrityPeaks at

Confirms correct polyhedral coordination.
TGA Volatiles/Water

mass loss up to

Critical for accurate weighing in formulation.
SEM Particle MorphologyDefined rods or platelets (method dependent)Affects dissolution rate and bioavailability.

Part 6: Bio-Relevance Context (Insulin Mimetic Mechanism)[4]

Understanding why we characterize


 requires visualizing its biological target. The vanadate ion acts as a phosphate analog.[3]

InsulinPathway cluster_cell Cellular Mechanism CaV2O6 CaV2O6 (Pro-drug) Dissolution Dissolution (PBS/Media) CaV2O6->Dissolution Hydrolysis VO3 VO3- / HVO4(2-) (Active Species) Dissolution->VO3 Release PTP1B PTP-1B Enzyme (Negative Regulator) VO3->PTP1B Inhibits InsulinRec Insulin Receptor (Phosphorylation) PTP1B->InsulinRec Normally Dephosphorylates Glucose Glucose Uptake (GLUT4 Translocation) InsulinRec->Glucose Signal Cascade

Figure 2: Mechanism of action. CaV2O6 releases vanadate ions which inhibit PTP-1B, thereby sustaining Insulin Receptor signaling.[3]

References

  • Materials Project. (2025). CaV2O6 (Monoclinic, C2/m) Crystal Structure and Properties. [Link]

  • Wang, S., et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry. [Link]

  • Thompson, K. H., & Orvig, C. (2000). Vanadium Compounds as Insulin Mimics. Chemical Reviews. [Link]

  • Sun, Y., et al. (2013).[4] The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method. [Link]

  • Scioli Montoto, S., et al. (2021). Vanadium Compounds with Antidiabetic Potential. MDPI Pharmaceuticals. [Link]

Sources

Foundational

solubility and stability of calcium metavanadate in aqueous solutions

Technical Guide: Solubility and Stability of Calcium Metavanadate ( ) in Aqueous Systems Executive Summary Calcium metavanadate ( ), typically found as the tetrahydrate ( ), presents a complex solubility profile governed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability of Calcium Metavanadate ( ) in Aqueous Systems

Executive Summary

Calcium metavanadate (


), typically found as the tetrahydrate (

), presents a complex solubility profile governed by pH-dependent speciation rather than simple dissociation. Unlike alkali metal vanadates (e.g., sodium metavanadate), calcium metavanadate is sparingly soluble in water. Its stability in aqueous solution is a dynamic equilibrium between the calcium cation (

) and the polymerizing vanadate anion.

This guide provides a rigorous analysis of the physicochemical behavior of


, detailing the thermodynamic drivers of solubility, the critical influence of pH on ionic stability, and validated protocols for synthesizing and maintaining stable solutions for biomedical applications (specifically bone tissue engineering and insulin-mimetic research).

Physicochemical Fundamentals

To work effectively with calcium metavanadate, one must first understand that "metavanadate" refers to a specific stoichiometry (


) that exists only within a narrow pH window.
Chemical Identity
  • Formula:

    
     (Common Tetrahydrate)
    
  • Molecular Weight: ~238.02 g/mol (Anhydrous basis)

  • Appearance: Colorless to white crystalline solid.[1]

  • Crystal Structure: Monoclinic; consists of chains of corner-sharing

    
     tetrahedra stabilized by interstitial 
    
    
    
    ions.
The Solubility Paradox

While often categorized as "slightly soluble," the dissolution of


 is not a simple disintegration. It is a reactive dissolution. Upon entering the aqueous phase, the 

ion immediately equilibrates with water to form various polyvanadates depending on the local pH.

Key Thermodynamic Characteristic: The dissolution is endothermic . Solubility increases significantly with temperature.[1][2]

  • 25°C: Sparingly soluble (~0.1 - 0.5 g/100mL range depending on pH).

  • 80°C: Solubility increases, but risk of hydrolysis and precipitation of calcium orthovanadate (

    
    ) increases if pH drifts alkaline.
    

Aqueous Stability & Speciation Logic

The stability of a calcium metavanadate solution is entirely dependent on preventing the vanadium species from shifting into zones where calcium salts are insoluble.

The pH-Speciation Nexus

Vanadium (V) forms a complex series of oxyanions.[3][4] The "metavanadate" species (


) is actually a polymeric chain or cyclic trimer/tetramer (

or

) in solution.
  • pH > 12 (Basic): Depolymerization occurs.

    
     converts to Orthovanadate  (
    
    
    
    ).
    • Risk:[3][5]

      
       is highly insoluble (
      
      
      
      ). Precipitation is immediate.
  • pH 9 – 12: Conversion to Pyrovanadate (

    
    ).
    
    • Risk:[3][5] Calcium pyrovanadate is sparingly soluble.

  • pH 6 – 9 (Target Zone): Metavanadate (

    
    ) dominates.
    
    • Stability:[6] This is the operational window for stable

      
       solutions.
      
  • pH 2 – 6 (Acidic): Polymerization to Decavanadate (

    
    ).
    
    • Visual Cue: Solution turns bright orange.

    • Risk:[3][5] Calcium decavanadate is soluble, but the biological activity changes.

  • pH < 2: Formation of the pervanadyl cation (

    
    ).[4]
    
Visualization of Speciation Pathways

The following diagram illustrates the speciation flow and the "Danger Zones" for calcium precipitation.

VanadiumSpeciation HighPH High pH (>12) Basic Ortho Orthovanadate (VO4 3-) Colorless HighPH->Ortho Depolymerization MedPH pH 9-12 Mod. Basic Pyro Pyrovanadate (V2O7 4-) Colorless MedPH->Pyro TargetPH pH 6.5-8.5 Neutral Meta Metavanadate (VO3 -) Colorless/Pale Yellow TargetPH->Meta Equilibrium LowPH pH 2-6 Acidic Deca Decavanadate (V10O28 6-) Orange LowPH->Deca Polymerization VeryLowPH pH < 2 Very Acidic Cation Pervanadyl (VO2 +) Yellow VeryLowPH->Cation Ortho->Pyro Lower pH Precip1 Precipitate: Ca3(VO4)2 (Highly Insoluble) Ortho->Precip1 + Ca2+ Pyro->Meta Lower pH Meta->Deca Lower pH Stable Stable Solution: Ca(VO3)2 Meta->Stable + Ca2+ (Soluble) Deca->Cation Acidification

Figure 1: Vanadium speciation as a function of pH.[3] Note the critical stability window for Metavanadate (Green) versus the precipitation risk of Orthovanadate (Red).

Solubility Data Summary

The following table summarizes the solubility behavior of calcium vanadates compared to other alkaline earth metals, derived from thermodynamic solubility studies.

ParameterCalcium Metavanadate (

)
Calcium Orthovanadate (

)
Sodium Metavanadate (

)
Solubility (25°C) ~0.2 - 0.4 g/100mL (Est.)Insoluble (

)
~21 g/100mL
Solubility (80°C) Increases (Endothermic)Remains InsolubleHighly Soluble
pH Stability Range pH 6.0 – 8.0pH > 12.0pH 6.0 – 9.0
Primary Impurity Calcium Carbonate (from air

)
Calcium HydroxideSodium Carbonate
Color in Solution ColorlessN/A (Solid)Colorless

Note: Exact solubility values for Ca(VO3)2 vary in literature due to the formation of hydrates (2-hydrate vs 4-hydrate) and slow equilibration kinetics.

Experimental Protocols

Protocol A: Synthesis of High-Purity Calcium Metavanadate

Objective: Create a defined stock of


 from soluble precursors without contaminating the product with orthovanadate precipitate.

Reagents:

  • Sodium Metavanadate (

    
    )
    
  • Calcium Chloride Dihydrate (

    
    )
    
  • Deionized Water (degassed to remove

    
    )
    

Workflow:

  • Preparation of Vanadate Solution: Dissolve

    
     in degassed water at 50°C.
    
    • Critical Step: Adjust pH to 7.0 - 7.5 using dilute HCl or NaOH. If pH > 8.5, you risk forming pyrovanadates.

  • Preparation of Calcium Solution: Dissolve stoichiometric excess (1.1x) of

    
     in water.
    
  • Precipitation: Slowly add the Calcium solution to the Vanadate solution while stirring at 60°C.

    • Observation: A white crystalline precipitate will form.

  • Digestion: Stir for 2 hours at 60°C to ensure phase conversion to the metavanadate tetrahydrate.

  • Filtration & Wash: Filter the hot solution. Wash the precipitate with cold water (to minimize dissolution loss) and ethanol.

  • Drying: Dry at 40°C. Do not exceed 100°C to avoid dehydration/decomposition.

Protocol B: Dissolution for Biological Assays

Objective: Dissolve the sparingly soluble salt for cell culture use (e.g., 100


 target).

Workflow:

  • Weighing: Calculate mass based on anhydrous MW (or correct for hydration).

  • Acid-Assisted Dissolution: Suspend powder in a small volume of water.

    • Action: Add dilute HCl dropwise until pH reaches ~4.0 (Solution turns yellow/orange due to decavanadate formation). The solid will dissolve rapidly.

  • Re-equilibration: Slowly add dilute NaOH or HEPES buffer to bring pH back to 7.4 .

    • Observation: Solution should turn colorless as decavanadate reverts to metavanadate.

    • Warning: If you overshoot pH > 8.0, calcium phosphates (if in media) or calcium orthovanadates may precipitate.

  • Filtration: Sterile filter (0.22

    
    ).
    

DissolutionProtocol Start Start: Solid Ca(VO3)2 Suspend Suspend in DI Water (Suspension, not solution) Start->Suspend Acidify Acidify to pH 4.0 (Formation of Soluble Decavanadate) Suspend->Acidify CheckColor Check Color: Must be Orange/Yellow Acidify->CheckColor Neutralize Slowly Neutralize to pH 7.4 (Reversion to Metavanadate) CheckColor->Neutralize Dissolved PrecipCheck Check Clarity: Must be Colorless/Clear Neutralize->PrecipCheck PrecipCheck->Acidify Precipitate Formed (Retry/Adjust) Filter 0.22 micron Filtration PrecipCheck->Filter Clear

Figure 2: Acid-assisted dissolution strategy to overcome kinetic solubility barriers.

Biological & Pharmaceutical Context

Bone Tissue Engineering

Calcium metavanadate is increasingly investigated as a dopant in calcium silicate and hydroxyapatite scaffolds.

  • Mechanism: Vanadate ions (

    
    ) mimic phosphate groups (
    
    
    
    ). They inhibit protein tyrosine phosphatases (PTPs), thereby extending the phosphorylation of insulin receptors. This upregulates osteoblast differentiation and mineralization.
  • Release Profile: The low solubility of

    
     is advantageous here. It allows for a slow, sustained release of vanadium ions from a scaffold, avoiding the toxicity spikes associated with highly soluble sodium vanadate.
    
Toxicity Considerations
  • Therapeutic Window: Narrow. Beneficial effects are seen at

    
    ; toxicity (cytotoxicity) often begins > 
    
    
    
    .
  • Speciation Toxicity: Decavanadate (formed at acidic pH) is generally more cytotoxic than metavanadate due to its ability to inhibit ATPases and interact with membrane proteins.

References

  • Fedorov, P. I., et al. (1979).[7] "Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C." Zhurnal Neorganicheskoj Khimii.

  • Huang, Q., et al. (2020).[2] "Dissolution Behavior of Calcium Vanadates and Magnesium Vanadates in Sulfuric Acid." Journal of Chemical Technology & Biotechnology.

  • Crans, D. C., et al. (2004). "The Chemistry and Biochemistry of Vanadium and the Biological Activities Exerted by Vanadium Compounds." Chemical Reviews.

  • U.S. Geological Survey. (1956). "Synthesis of calcium vanadate minerals and related compounds." USGS Publications.

  • Wu, T., et al. (2025). "Enhanced bone regeneration using mesenchymal stem cell-loaded 3D-printed alginate-calcium Titanate scaffolds."[8] International Journal of Biological Macromolecules. (Note: Contextual reference for Calcium/Vanadium scaffold applications).

Sources

Exploratory

Thermodynamic Architecture &amp; Functional Utility of the CaO-V₂O₅ System

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Materials Scientists and Bio-Ceramic Engineers

Executive Summary

The CaO-V₂O₅ binary system represents a critical material landscape bridging high-temperature ceramics, optoelectronics, and next-generation bioactive scaffolds. For researchers in drug delivery and tissue engineering, this system is the thermodynamic parent of vanadate-substituted hydroxyapatites , materials exhibiting potent osteoinductive and insulin-mimetic properties. For solid-state physicists, it offers a tunable playground of dielectric resonators and luminescent hosts.

This guide moves beyond basic phase enumeration to analyze the thermodynamic driving forces, synthesis protocols, and structural-functional correlations defining calcium vanadates.

Part 1: The Thermodynamic Landscape

The CaO-V₂O₅ phase diagram is characterized by extreme asymmetry in melting points—ranging from the low-melting V₂O₅ (~690°C) to the refractory CaO (~2600°C). This gradient dictates processing strategies, particularly for preventing vanadium volatilization during sintering.

Invariant Points and Phase Stability

The system contains three primary intermediate phases: Calcium Metavanadate (CaV₂O₆) , Calcium Pyrovanadate (Ca₂V₂O₇) , and Calcium Orthovanadate (Ca₃(VO₄)₂) .

PhaseFormulaMelting Point (°C)Nature of FusionCrystal SystemSpace Group
V₂O₅ V₂O₅~690CongruentOrthorhombicPmmn
Metavanadate CaV₂O₆~778Incongruent*MonoclinicC2/m
Pyrovanadate Ca₂V₂O₇~975IncongruentTriclinicP-1
Orthovanadate Ca₃(VO₄)₂~1380CongruentRhombohedralR3c
CaO CaO~2600CongruentCubicFm-3m

*Note: CaV₂O₆ thermal behavior is sensitive to oxygen partial pressure; strictly stoichiometric melting is often debated in literature, with peritectic decomposition observed near 778°C.

The Critical Eutectic

The most experimentally relevant feature for low-temperature processing (e.g., co-fired ceramics or bioactive coatings) is the V₂O₅-rich eutectic.

  • Temperature: ~618°C – 620°C

  • Composition: High V₂O₅ content (approx. 50-60 mol% V₂O₅ depending on specific literature assessments).

  • Significance: This liquid phase aids densification but poses a risk of grain boundary corrosion in refractory linings.

Topological Phase Relationships (Logic Diagram)

The following diagram illustrates the equilibrium pathways and thermal events governing the system.

CaO_V2O5_Phase_Topology V2O5 V₂O₅ (MP: ~690°C) Eutectic1 Eutectic (~620°C) V2O5->Eutectic1 Liquid+Solid CaV2O6 CaV₂O₆ (Meta) Eutectic1->CaV2O6 Solidification Peritectic1 Peritectic Decomp. CaV2O6->Peritectic1 Heating >778°C Ca2V2O7 Ca₂V₂O₇ (Pyro) Peritectic1->Ca2V2O7 Incongruent Melt Ca3V2O8 Ca₃(VO₄)₂ (Ortho) Ca2V2O7->Ca3V2O8 + CaO (Sintering) CaO CaO (Refractory) Ca3V2O8->CaO Ca-Rich Limit

Figure 1: Topological connectivity of the CaO-V₂O₅ system showing melting progressions and phase stoichiometry.

Part 2: Synthesis & Experimental Protocols

Causality in Synthesis Choices
  • Why Solid State? While sol-gel offers purity, solid-state reaction is preferred for calcium vanadates to ensure complete evolution of CO₂ from carbonate precursors before the V₂O₅ melts.

  • The Volatility Problem: V₂O₅ has high vapor pressure above 700°C. If the reaction isn't staged, vanadium loss leads to non-stoichiometric phases (e.g., forming Ca₇V₄O₁₇ defects).

Protocol: Stepwise Solid-State Synthesis of Ca₃(VO₄)₂

This protocol is designed to produce high-purity orthovanadate for biological or luminescent applications.

Materials:

  • CaCO₃ (99.9% purity, dried at 105°C)

  • V₂O₅ (99.5% purity)

  • Acetone (grinding medium)

Workflow:

  • Stoichiometric Weighing: Calculate molar ratios precisely (3:1 Ca:V).

    • Checkpoint: Account for LOI (Loss on Ignition) of CaCO₃.

  • High-Energy Milling: Ball mill precursors in acetone for 4 hours using zirconia media.

    • Reasoning: Reduces diffusion distances, critical since CaO is refractory.

  • Calcination Stage 1 (The "Degassing" Step):

    • Heat to 600°C (ramp 5°C/min) for 4 hours.

    • Mechanism:[1][2] Decomposes CaCO₃

      
       CaO + CO₂ before V₂O₅ melts/volatilizes.
      
  • Intermediate Grinding: Regrind to break agglomerates.

  • Sintering Stage 2 (The Phase Formation):

    • Heat to 900°C - 1000°C for 10 hours.

    • Note: Keep below 1100°C initially to prevent liquid phase segregation if mixing was poor.

  • Final Densification (Optional): Pelletize and sinter at 1200°C for 2 hours.

Synthesis Logic Diagram

Synthesis_Protocol Input Precursors: CaCO₃ + V₂O₅ Mill Ball Milling (Acetone, 4h) Input->Mill Calc1 Calcination 1: 600°C (Below V₂O₅ MP) Mill->Calc1 React1 CO₂ Evolution In-situ CaO formation Calc1->React1 Grind Intermediate Grinding Calc1->Grind Sinter Sintering: 1000°C (Phase Formation) Grind->Sinter Check XRD Validation (Check for V₂O₅ peaks) Sinter->Check

Figure 2: Stepwise solid-state synthesis workflow designed to mitigate vanadium volatilization.

Part 3: Applications in Drug Development & Biomedicine

While traditionally a ceramics topic, the CaO-V₂O₅ system is gaining traction in the biomedical sector.

Vanadate-Substituted Hydroxyapatite (V-HAp)

For drug development professionals working on bone tissue engineering, the Ca-V-P-O quaternary system is the frontier.

  • Mechanism: Phosphate (

    
    ) ions in hydroxyapatite are isomorphously substituted by Vanadate (
    
    
    
    ).[1]
  • Therapeutic Action: Vanadate ions released locally act as insulin mimetics and stimulate osteoblast differentiation (bone growth) while inhibiting adipogenesis.

  • Toxicity Control: Pure V₂O₅ is cytotoxic. By stabilizing vanadium within the Ca₃(VO₄)₂ or V-HAp lattice, release rates are controlled, maintaining the therapeutic window without systemic toxicity.

Luminescent Probes

Calcium vanadates doped with Lanthanides (Eu³⁺, Dy³⁺) serve as non-toxic fluorescent markers for bio-imaging, offering high chemical stability compared to organic dyes.

References

  • Phase Diagram & Thermodynamics

    • Study of the system V₂O₅—CaO.[3][4][5][6][7] (Detailed invariant points and eutectic data).

    • Source:

  • Crystal Structure & Properties

    • Crystal structures of CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈.[8] (Lattice parameters and coordination environments).

    • Source: (Via Search Snippet 1.9/1.15)

  • Biomedical Applications

    • Synthesis of Nanostructured Calcium Vanadate/Phosphate Apatite. (Vanadate substitution in HAp for bone therapy).
    • Source: (Via Search Snippet 1.5)

  • Synthesis Protocols

    • Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery.
    • Source:

Sources

Foundational

electronic band structure of calcium metavanadate

O ) Executive Summary This technical guide provides a comprehensive analysis of the electronic band structure of Calcium Metavanadate (CaV O ), a material bridging the gap between wide-bandgap semiconductors and bio-inor...

Author: BenchChem Technical Support Team. Date: February 2026


O

)

Executive Summary

This technical guide provides a comprehensive analysis of the electronic band structure of Calcium Metavanadate (CaV


O

), a material bridging the gap between wide-bandgap semiconductors and bio-inorganic therapeutics. While traditionally valued in optoelectronics for its photoluminescence, CaV

O

has emerged as a critical subject for drug development professionals due to its potential as a controlled-release vector for insulin-mimetic vanadate species.

This document dissects the monoclinic C2/m lattice framework, the indirect band gap (~2.67 eV) derived from V-3d/O-2p orbital hybridization, and the rigorous sol-gel synthesis protocols required to achieve phase purity for biological and catalytic applications.

Part 1: Crystallographic & Electronic Framework

The electronic behavior of CaV


O

is non-trivial and inextricably linked to its crystal symmetry. Unlike simple oxides, the distortion in the vanadium-oxygen polyhedra dictates the charge transfer energy.
Crystal Lattice Architecture

CaV


O

crystallizes in the Monoclinic system, specifically the C2/m (No. 12) space group. The structure is composed of edge-sharing VO

octahedra (or distorted VO

square pyramids depending on the specific hydration/distortion state described in literature) forming chains linked by Calcium ions.
  • Lattice Parameters (Typical):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
Electronic Band Structure Analysis

Using Density Functional Theory (DFT) validated by UV-Vis Diffuse Reflectance Spectroscopy (DRS), the electronic structure reveals an indirect band gap .

  • Valence Band (VB): Dominated by O 2p orbitals. These states are relatively flat, indicating high effective mass for holes.

  • Conduction Band (CB): Dominated by V 3d orbitals (split into

    
     and 
    
    
    
    due to crystal field splitting). The bottom of the CB is primarily V 3d character.
  • Band Gap Energy (

    
    ): 
    
    • Experimental: ~2.67 eV (Visible light active, near-blue edge).

    • Theoretical (DFT): Often underestimated (~2.0 eV) without Hubbard U correction; DFT+U aligns closer to experimental values.

Table 1: Electronic Property Summary

PropertyValue / CharacteristicCausality / Implication
Band Gap Type IndirectRequires phonon assistance for transition; longer excited state lifetime (beneficial for photocatalysis).
Band Gap Energy 2.60 – 2.75 eVAbsorption in the blue/UV region; sufficient potential for ROS generation in biological media.
Fermi Level Near VB (p-type native)Often exhibits p-type conductivity due to native calcium vacancies, though n-type can be induced.
Orbital Hybridization V(

) – O(

)
Strong covalency in V-O bonds drives the charge transfer (CT) transitions responsible for optical activity.
Logic of Electronic Functionality

The following diagram illustrates how the orbital contributions translate into observable functional properties (Photocatalysis & Bio-activity).

BandStructureLogic cluster_apps Specific Outcomes Orbitals Atomic Orbitals (V 3d + O 2p) Hybridization Crystal Field Splitting (Distorted Octahedra) Orbitals->Hybridization Synthesis Conditions BandStructure Band Structure (Indirect Gap ~2.67 eV) Hybridization->BandStructure DFT Logic Properties Functional Properties BandStructure->Properties e-/h+ Pair Generation Applications Applications Properties->Applications Redox Potential Photo Photocatalysis (ROS Generation) Properties->Photo Bio Bio-Inorganic (Vanadate Release) Properties->Bio

Figure 1: Causal pathway from atomic orbital hybridization to functional application. The V-3d/O-2p overlap determines the band gap, which in turn dictates the redox potential available for generating Reactive Oxygen Species (ROS) or releasing bioactive ions.

Part 2: Synthesis & Validation Protocols

For research and drug development, phase purity is non-negotiable . Impurities like V


O

are toxic and confound biological data. The Sol-Gel Pechini Method is the gold standard for producing homogenous, high-purity CaV

O

nanoparticles.
Sol-Gel Pechini Protocol
  • Objective: Synthesize pure monoclinic CaV

    
    O
    
    
    
    nanorods.
  • Precursors: Calcium Nitrate Tetrahydrate [Ca(NO

    
    )
    
    
    
    ·4H
    
    
    O], Ammonium Metavanadate [NH
    
    
    VO
    
    
    ], Citric Acid (Chelating agent).

Step-by-Step Methodology:

  • Stoichiometric Dissolution:

    • Dissolve 0.01 mol NH

      
      VO
      
      
      
      in 50 mL deionized water at 80°C (Solution A). Note: Heating is crucial to solubilize the vanadate.
    • Dissolve 0.005 mol Ca(NO

      
      )
      
      
      
      ·4H
      
      
      O in 20 mL deionized water (Solution B).
  • Chelation:

    • Mix Solution A and B.

    • Add Citric Acid (molar ratio Citric Acid:Metal ions = 2:1) to the mixture.

    • Mechanism:[1][2] Citric acid chelates Ca

      
       and V
      
      
      
      ions, preventing precipitation and ensuring atomic-level mixing.
  • Gelation:

    • Stir at 80°C until a viscous, transparent resin (gel) forms.

  • Precursor Calcination:

    • Dry the gel at 120°C for 12 hours to form a porous "xerogel" foam.

  • Thermal Treatment (Annealing):

    • Grind the xerogel into a fine powder.

    • Anneal at 550°C – 600°C for 4 hours in air.

    • Validation: Higher temperatures (>700°C) may induce grain growth unsuitable for nano-bio interfaces.

Synthesis Workflow Visualization

SynthesisFlow Start Raw Precursors (NH4VO3 + Ca(NO3)2) Chelation Chelation (Add Citric Acid, 80°C) Start->Chelation Dissolution Gelation Gel Formation (Viscous Resin) Chelation->Gelation Polymerization Drying Drying (120°C) -> Xerogel Foam Gelation->Drying Solvent Removal Annealing Calcination (600°C) -> Crystalline CaV2O6 Drying->Annealing Oxidation of Organics Validation Validation (XRD, UV-Vis) Annealing->Validation Quality Control

Figure 2: Sol-Gel Pechini synthesis workflow ensuring atomic-level homogeneity and phase purity.

Part 3: Functional Implications for Drug Development

While the electronic band structure defines the material's physics, its relevance to drug development lies in its surface chemistry and dissolution kinetics .

Vanadate as an Insulin Mimetic

The "drug" in this context is the metavanadate ion (VO


) . CaV

O

acts as a solid-state reservoir.
  • Mechanism: Vanadate ions inhibit protein tyrosine phosphatases (PTP1B), mimicking the action of insulin by maintaining the phosphorylation of the insulin receptor.

  • Role of Band Structure: The surface charge (determined by the Fermi level) influences the adsorption of proteins and the rate of ion release in physiological pH.

Photocatalytic/Photodynamic Potential

The 2.67 eV band gap allows CaV


O

to absorb visible light.
  • ROS Generation: Upon irradiation, electrons (

    
    ) in the CB and holes (
    
    
    
    ) in the VB can react with water/oxygen to form Hydroxyl radicals (
    
    
    OH) and Superoxide anions (
    
    
    O
    
    
    ).
  • Therapeutic Application: This mechanism is analogous to Photodynamic Therapy (PDT), where localized ROS generation is used to target specific cell lines (e.g., cancer cells or bacterial infections).

Table 2: Comparative Functional Metrics

ParameterCaV

O

TiO

(Reference)
Implication for Pharma
Band Gap ~2.67 eV (Vis)~3.2 eV (UV)CaV

O

can be activated by tissue-penetrating visible light.
Solubility pH-dependentInsolubleCaV

O

degrades to release bioactive V-species; TiO

persists.
Toxicity Dose-dependent (V)LowRequires controlled release formulations (e.g., encapsulation).

References

  • Electronic Structure & DFT Analysis

    • Zhang, Y., et al. (2025).[1] "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study." International Journal of Minerals, Metallurgy and Materials.

  • Synthesis Protocols

    • Yu, J., et al. (2015). "Structure characteristics and photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods synthesized by the sol–gel Pechini method." RSC Advances.

  • Biological Relevance

    • Domingos, A., et al. (2009). "Impairment of mineralization by metavanadate and decavanadate solutions in a fish bone-derived cell line." Cell Biology and Toxicology.

  • Band Gap Verification

    • Bhatri, S., et al. (2013). "Low Temperature Synthesis, Characterization and Some Physical Studies on Alkaline Earth Vanadates." Journal of Advanced Scientific Research.

Sources

Exploratory

magnetic properties of calcium metavanadate at low temperatures

Topic: Cryogenic Magnetic Profiling of Calcium Metavanadate ( ): Defect Quantitation and Structural Correlations Part 1: Executive Technical Synthesis The "Magnetic Silence" as a Quality Metric For researchers in solid-s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cryogenic Magnetic Profiling of Calcium Metavanadate (


): Defect Quantitation and Structural Correlations

Part 1: Executive Technical Synthesis

The "Magnetic Silence" as a Quality Metric For researchers in solid-state physics and materials science, Calcium Metavanadate (


) represents a critical baseline material. In its pristine stoichiometric form, 

is a diamagnetic insulator owing to the

electronic configuration of Vanadium (

).

However, the "magnetic properties" of this material at low temperatures are of intense interest not because of intrinsic ordering, but because they serve as a high-sensitivity probe for crystal defects . The emergence of paramagnetic signals at cryogenic temperatures (


) acts as a direct proxy for oxygen vacancies and the reduction of 

to the magnetic

(

) state.

This guide details the protocols for using SQUID magnetometry to characterize


, differentiating intrinsic diamagnetism from defect-driven paramagnetism, and distinguishing it from magnetically active phases like 

.

Part 2: Structural & Electronic Basis

Crystal Architecture: The Brannerite Lattice

 crystallizes in the monoclinic Brannerite structure  (Space Group: 

).
  • Building Blocks: The structure consists of edge-sharing

    
     octahedra that form zigzag chains running parallel to the 
    
    
    
    -axis. These chains are linked by
    
    
    octahedra.
  • Magnetic Implications: In the ideal lattice, all V ions are

    
    . The lack of 
    
    
    
    -electrons means there are no localized magnetic moments to facilitate exchange interactions (Heisenberg or Ising) along the chains.
  • The Defect Pathway: Synthesis at high temperatures or under reducing atmospheres can strip oxygen, creating

    
     centers. Because the 
    
    
    
    units are edge-sharing, even dilute concentrations of
    
    
    can lead to weak, localized magnetic interactions or simple paramagnetic behavior depending on the defect density.
Comparative Phase Analysis

A common pitfall in vanadate research is phase confusion. It is vital to distinguish the target material from its magnetic cousins:

CompoundV OxidationElectronic StateMagnetic Ground State (Low T)

+5 (

)
Insulator Diamagnetic (Intrinsic)

+4 (

)
SemiconductorSpin-Ladder / Spin-Gap

+3 (

)
Mott Insulator1D Antiferromagnet (Haldane Chain)

Part 3: Experimental Protocol (Self-Validating)

Objective: Quantify the concentration of paramagnetic defects (


) in a 

sample using low-temperature magnetometry.
Workflow Diagram: Synthesis to Signal Analysis

G Synth Synthesis (Solid State/Sol-Gel) XRD XRD Screening (Phase Purity) Synth->XRD Check C2/m Phase SQUID SQUID Magnetometry (MPMS System) XRD->SQUID If Pure Data Data Processing (Curie-Weiss Fit) SQUID->Data M(T) @ 1000 Oe Result Defect Quantification (% V4+) Data->Result Extract C & chi_0 Result->Synth Optimization

Figure 1: Logical workflow for isolating extrinsic magnetic signals in diamagnetic hosts.

Step-by-Step Measurement Protocol

1. Sample Preparation:

  • Mass: 20–50 mg of polycrystalline powder.

  • Mounting: Use a gelatin capsule inserted into a diamagnetic plastic straw. Critical: Measure the empty capsule/straw first to subtract background diamagnetism, which is significant when measuring weak signals.

2. Sequence Definition (SQUID - MPMS):

  • Center: Perform a DC centering scan at 298 K.

  • ZFC (Zero Field Cooled): Cool to 2 K in zero field (magnet quenched).

  • Warm Up: Apply

    
     (
    
    
    
    ) and measure Moment (
    
    
    ) vs. Temperature (
    
    
    ) from 2 K to 300 K.
  • FC (Field Cooled): Cool back to 2 K under

    
     and measure.
    
    • Why? Divergence between ZFC and FC at low

      
       (
      
      
      
      ) indicates spin-glass behavior or ferromagnetic clustering of defects.

3. M(H) Isotherms:

  • At

    
     and 
    
    
    
    , sweep field from
    
    
    to
    
    
    .
  • Expectation: Linear negative slope (diamagnetic) at 300 K. At 2 K, a superimposed Brillouin function (S-shape) indicates paramagnetic impurities.

Part 4: Data Analysis & Interpretation

To quantify the "magnetic quality" of


, we model the magnetic susceptibility 

using the Modified Curie-Weiss Law .


Parameter Definitions:

  • 
     (Diamagnetism):  Temperature-independent negative contribution from core electrons (Ca, V, O). For 
    
    
    
    , this is approx
    
    
    .
  • 
     (Van Vleck Paramagnetism):  Weak, temperature-independent positive term arising from mixing of excited states.
    
  • 
     (Curie Constant):  Proportional to the number of spins (
    
    
    
    ).
  • 
     (Weiss Temperature):  Indicates interaction between defects. 
    
    
    
    implies isolated defects.
Analysis Workflow:
  • Plot

    
     vs 
    
    
    
    :
    Observe the high-temperature region (150–300 K). It should be constant and negative.
  • Plot

    
     vs 
    
    
    
    :
    Focus on the low-temperature region (2–50 K).
  • Fit: Extract

    
    .
    
  • Calculate Defect %:

    
    
    Where 
    
    
    
    for
    
    
    (
    
    
    ).

Diagnostic Table: Interpreting Low-T Anomalies

Observation (at 2 K)DiagnosisAction
Flat, Negative

High Purity

Proceed to optical/dielectric tests.
Sharp Upturn (

)
Dilute Paramagnetic Defects (

)
Quantify using Curie Law. Refine synthesis (increase

pressure).
ZFC/FC Divergence Magnetic Clustering / Spin GlassGross non-stoichiometry or transition metal contamination (Fe, Ni).
Broad Peak Antiferromagnetic OrderingWrong Phase! Likely

or

.

Part 5: Advanced Considerations

1. Doping Host Capability While pure


 is magnetically inert, it is an excellent host for studying low-dimensional magnetism by substituting Ca or V.
  • Example:

    
    . Mn (
    
    
    
    ) substitution introduces magnetic moments. The brannerite structure confines these moments into chains, allowing the study of 1D Heisenberg Antiferromagnetism .
  • Mechanism: The edge-sharing geometry allows for direct exchange or super-exchange via Oxygen (

    
    ).
    

2. Negative Thermal Expansion (NTE) Recent DFT studies suggest


 exhibits NTE below 80 K. While primarily phonon-driven (rocking of 

), magnetic defects can perturb the phonon density of states. High-precision heat capacity measurements (

) at low temperatures can reveal Schottky anomalies associated with the splitting of the

ground state doublet, distinguishing magnetic entropy from lattice contributions.

References

  • Hsu, H.-C., et al. (2025).[1] Exploring Brannerite-Type Mg1−xMxV2O6 Oxides: Crystal Structure and Optical Properties. Crystals, 15(1), 86. [1]

  • Gong, G., et al. (2023). Magnetic and dielectric properties of the Co-defective Ca3Co2O6 compounds. ResearchGate.

  • Lakshminarasimhan, N., et al. (2005). Optical properties of brannerite-type vanadium oxides. Journal of Solid State Chemistry.
  • Pieper, O., et al. (2009). Magnetic Structure and Interactions in the Quasi-1D Antiferromagnet CaV2O4. Physical Review B. (Cited for comparative phase distinction).

Sources

Foundational

vibrational spectroscopy of calcium metavanadate

Vibrational Spectroscopy of Calcium Metavanadate ( ): A Technical Analysis Executive Summary Calcium metavanadate ( ) represents a critical intersection between solid-state materials science and bio-inorganic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Vibrational Spectroscopy of Calcium Metavanadate ( ): A Technical Analysis

Executive Summary

Calcium metavanadate (


) represents a critical intersection between solid-state materials science and bio-inorganic chemistry. While primarily utilized as a host lattice for luminescent phosphors and a photocatalyst, its structural motifs—chains of edge-sharing 

polyhedra—make it a significant reference material for understanding vanadate speciation. For drug development professionals,

serves as a stable solid-state precursor for bioactive vanadate species (insulin mimetics), where vibrational spectroscopy provides the only non-destructive method to validate phase purity and local coordination geometry before dissolution studies.

Structural Foundation & Symmetry

To interpret the vibrational spectrum, one must first understand the crystallographic environment.


 typically crystallizes in the brannerite-type structure  (Monoclinic, Space Group 

).[1]
  • Lattice Dynamics: The structure consists of sheets formed by edge-sharing

    
     octahedra. These sheets are held together by 
    
    
    
    ions located in interlayer sites.
  • Coordination Environment: Unlike orthovanadates (isolated

    
     tetrahedra), the metavanadate stoichiometry implies a polymeric structure. The vanadium center is distorted octahedral, leading to distinct V-O bond lengths:
    
    • Terminal Bonds (

      
      ):  Short, covalent, high bond order.
      
    • Bridging Bonds (

      
      ):  Longer, lower bond order, connecting the chains.
      

This structural anisotropy is the primary driver for the separation of vibrational modes into distinct high-frequency (terminal) and mid-frequency (bridging) bands.

Synthesis & Sample Preparation

Reproducible spectroscopy requires phase-pure samples. Impurities like pyrovanadate (


) or unreacted 

will introduce confounding spectral features.
Comparative Synthesis Workflow

SynthesisWorkflow Start Precursors (CaCO3 + V2O5) MethodA Solid State Reaction Start->MethodA MethodB Sol-Gel / Precipitation Start->MethodB Calcination Calcination (600-750°C) MethodA->Calcination Direct Mix MethodB->Calcination Gel Dry Product CaV2O6 (Brannerite) Calcination->Product QC QC: XRD & Raman Product->QC

Figure 1: Synthesis pathways for Calcium Metavanadate. Solid-state routes yield high crystallinity (sharp Raman peaks), while sol-gel routes may produce broader bands due to lattice defects.

Protocol: Solid-State Synthesis (Standard Reference)
  • Stoichiometry: Mix

    
     and 
    
    
    
    in a 1:1 molar ratio.
  • Homogenization: Wet ball-mill in acetone for 4 hours to ensure intimate contact.

  • Calcination: Heat at

    
     for 12 hours (decarbonation), then regrind and fire at 
    
    
    
    for 24 hours.
  • Validation: The resulting powder should be white/colorless. A yellow tint often indicates residual

    
    .
    

Vibrational Analysis: Band Assignments

The vibrational spectrum of


 is dominated by the internal modes of the vanadium-oxygen sub-lattice. The interactions between 

and oxygen are largely ionic and appear in the far-IR/low-frequency Raman region.
Raman & IR Assignment Table
Frequency Region (

)
Dominant Mode DescriptionStructural OriginDiagnostic Value


Symmetric Stretch
Terminal OxygenPrimary Identifier. Indicates the presence of distorted

or short

bonds.


Asymmetric Stretch
Polyhedral FrameworkSensitive to chain length and distortion.


Bridging Stretch/Bend
Chain LinkagesDistinguishes metavanadate (chains) from orthovanadate (isolated).


Deformation
Polyhedral TorsionSensitive to crystallinity and defects.

Lattice Modes (

)
Ca-O TranslationSpecific to the crystal packing (Brannerite phase).
Mechanism of Vibrational Separation

The separation between terminal and bridging modes is a direct consequence of bond valence.

  • High Wavenumber (

    
    ):  The vanadium atom forms a short, double-bond-like interaction with non-bridging oxygens to satisfy its 
    
    
    
    oxidation state. This creates a stiff oscillator with high frequency.
  • Mid Wavenumber (

    
    ):  The bridging oxygens share electron density between two vanadium centers, weakening the individual bond force constants and lowering the frequency.
    

VibrationalLogic Structure CaV2O6 Structure (Distorted VO6 Chains) Terminal Terminal Oxygen (Short V=O Bond) Structure->Terminal Bridging Bridging Oxygen (Long V-O-V Bond) Structure->Bridging Lattice Ca-O / Lattice Interactions Structure->Lattice HighFreq High Frequency (900-1000 cm-1) Terminal->HighFreq Stiff Oscillator MidFreq Mid Frequency (450-750 cm-1) Bridging->MidFreq Shared Density LowFreq Low Frequency (< 200 cm-1) Lattice->LowFreq Heavy Mass

Figure 2: Correlation between structural units and spectral frequency regions in Calcium Metavanadate.

Application in Drug Development: Vanadate Speciation

While


 is a solid, it is relevant to pharmaceutical research as a defined precursor for insulin-mimetic vanadate species .
The Mechanism

Vanadium compounds mimic insulin by inhibiting protein tyrosine phosphatases (PTP1B). However, the active species is often a soluble vanadate oligomer (mono-, di-, or tetravanadate).

  • Dissolution Monitoring: Raman spectroscopy can monitor the dissolution of

    
     in physiological media.
    
  • Speciation Shift: As

    
     dissolves, the disappearance of the 
    
    
    
    solid-state band and the emergence of solution-phase bands (e.g.,
    
    
    at
    
    
    or
    
    
    depending on pH) provides a kinetic profile of drug release.

Critical Insight: Unlike amorphous vanadate glasses, crystalline


 has a defined solubility product (

), allowing for controlled release profiles essential for toxicity management in vanadate therapies.

Standardized Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol for acquiring Raman spectra of


.
Equipment Setup
  • Excitation Source:

    
     or 
    
    
    
    laser. (
    
    
    is preferred for scattering efficiency, but
    
    
    suppresses fluorescence if impurities are present).
  • Objective:

    
     LWD (Long Working Distance).
    
  • Grating:

    
     (for high spectral resolution).
    
Step-by-Step Methodology
  • Calibration (Self-Validation):

    • Acquire a spectrum of a Silicon wafer reference.

    • Verify the primary phonon mode is at

      
       .
      
    • If outside this range, recalibrate the monochromator.

  • Sample Mounting:

    • Press

      
       powder onto a glass microscope slide. Flatten the surface to minimize scattering focus errors.
      
  • Power Optimization:

    • Start laser power at

      
      .
      
    • Ramp power until signal-to-noise is

      
      .
      
    • Warning: Vanadates are susceptible to local heating. If the bands shift to lower frequencies or broaden significantly during acquisition, reduce laser power . This is a sign of laser-induced thermal expansion or phase transition.

  • Acquisition:

    • Integration Time:

      
      .
      
    • Accumulations: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Spectral Range:

      
      .
      

References

  • Hardcastle, F. D., & Wachs, I. E. (1991). Determination of Vanadium-Oxygen Bond Distances and Bond Orders by Raman Spectroscopy. Journal of Physical Chemistry. Link

  • Frost, R. L., et al. (2011). Raman and infrared spectroscopy of selected vanadates.[2][3][4][5] Spectrochimica Acta Part A. (Contextual reference for vanadate band assignment).

  • Materials Project. (2024). Materials Data on CaV2O6 (mp-27624). Lawrence Berkeley National Laboratory. Link

  • Baran, E. J. (1992). Vibrational Spectra of Vanadates.[2][3][5][6] Journal of Molecular Structure. (Foundational text on metal vanadate modes).

  • Wang, S., et al. (2024). Exploring the optoelectronic properties of calcium vanadate semiconductors. University of Science and Technology Beijing.

Sources

Protocols & Analytical Methods

Method

using calcium metavanadate in lithium-ion battery cathodes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous synthesis, fabrication, and validation protocols for Calcium Metavanadate (CaV₂O₆) cathodes. While traditional Vanadium Pentoxide (V₂O₅) cathodes suffer from structural collapse during deep cycling, CaV₂O₆ utilizes the "pillaring effect" of calcium ions to maintain lattice integrity during Lithium (Li⁺) intercalation. This guide is structured for research scientists requiring high-reproducibility methodologies analogous to GLP (Good Laboratory Practice) standards.

Key Performance Metrics:

  • Crystal Structure: Monoclinic Brannerite (Space Group C2/m)

  • Target Capacity: 160–200 mAh/g (0.1 C)

  • Voltage Window: 1.5 V – 4.0 V vs. Li/Li⁺

  • Morphology: 1D Nanowires/Nanorods (Preferred for diffusion kinetics)

Material Architecture & Mechanism

The superior stability of CaV₂O₆ stems from its specific crystallographic arrangement. Unlike the weak Van der Waals forces in V₂O₅, CaV₂O₆ features Ca²⁺ ions residing in the interlayer sites of the [V₂O₆]∞ chains.

  • Pillaring Effect: The large ionic radius of Ca²⁺ (1.00 Å) acts as a structural pillar, preventing layer collapse during the extraction/insertion of Li⁺ ions.

  • Diffusion Pathways: The brannerite structure provides open 1D channels along the b-axis, facilitating rapid Li⁺ diffusion.

Diagram 1: Structural Mechanism & Intercalation Pathway

CaV2O6_Mechanism cluster_0 Host Lattice (Brannerite) V_Layers [V2O6]∞ Chains (Redox Active) Ca_Pillars Ca2+ Pillars (Structural Stability) V_Layers->Ca_Pillars Electrostatic Stabilization Intercalation Intercalation Process (Discharge) V_Layers->Intercalation e- Acceptance Lithiated_State Li(x)CaV2O6 (Expanded Lattice) Ca_Pillars->Lithiated_State Prevents Collapse Li_Source Li+ Source (Electrolyte) Li_Source->Intercalation Diffusion Intercalation->Lithiated_State Li+ Insertion into Tunnels

Caption: Schematic of the pillaring mechanism where Ca²⁺ ions stabilize Vanadium oxide chains during Lithium insertion.

Protocol A: Hydrothermal Synthesis of CaV₂O₆ Nanowires

Rationale: Solid-state reactions often yield bulk particles with poor kinetics. This hydrothermal protocol ensures 1D nanostructuring, minimizing the Li⁺ diffusion path length.

Reagents:
  • Ammonium Metavanadate (NH₄VO₃, ≥99.0%)

  • Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O, ≥99.0%)

  • Deionized Water (18.2 MΩ·cm)

  • Ethanol (Absolute)

Step-by-Step Methodology:
  • Precursor Dissolution:

    • Dissolve 2.0 mmol of NH₄VO₃ in 40 mL of DI water at 80°C under vigorous magnetic stirring (600 rpm) until a clear yellow solution forms.

    • Separately, dissolve 1.0 mmol of Ca(NO₃)₂·4H₂O in 10 mL of DI water.

  • Complexation:

    • Add the Calcium solution dropwise to the Vanadium solution.

    • Observation: The solution may turn orange/reddish. Adjust pH to ~7 using dilute NH₄OH if precipitation occurs prematurely.

    • Stir for 30 minutes to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the mixture into a 100 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 180°C for 24 hours .

    • Critical Parameter: Heating ramp rate should be 5°C/min to control nucleation density.

  • Harvesting & Washing:

    • Allow the autoclave to cool naturally to room temperature.

    • Centrifuge the resulting white/pale-yellow precipitate at 8000 rpm for 10 mins.

    • Wash 3x with DI water and 2x with Ethanol to remove unreacted ions.

  • Calcination (Crystallization):

    • Dry the precipitate at 80°C overnight.

    • Calcine in air at 550°C for 4 hours (Ramp: 2°C/min).

    • Result: Highly crystalline CaV₂O₆ nanowires.

Diagram 2: Synthesis Workflow

Synthesis_Flow cluster_inputs Precursors NH4VO3 NH4VO3 (Vanadium Source) Mixing Mixing & pH Adjustment (80°C, 30 min) NH4VO3->Mixing CaNO3 Ca(NO3)2 (Calcium Source) CaNO3->Mixing Autoclave Hydrothermal Reaction (180°C, 24h, Teflon-lined) Mixing->Autoclave Transfer Washing Centrifugation & Washing (Water/Ethanol) Autoclave->Washing Precipitate Calcination Calcination (550°C, 4h, Air) Washing->Calcination Dried Powder Final CaV2O6 Nanowires Calcination->Final Crystallization

Caption: Critical process flow for the hydrothermal synthesis of phase-pure CaV₂O₆.

Protocol B: Electrode Fabrication & Cell Assembly

Rationale: Vanadates have low intrinsic electronic conductivity. A conductive carbon network is mandatory.

Slurry Formulation:
  • Active Material: CaV₂O₆ Nanowires (70 wt%)

  • Conductive Agent: Super P Carbon or Acetylene Black (20 wt%)

  • Binder: PVDF (Polyvinylidene fluoride) (10 wt%)

  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Fabrication Steps:
  • Binder Dissolution: Dissolve PVDF in NMP to create a 5% solution.

  • Dry Mixing: Grind CaV₂O₆ and Super P in a mortar for 15 mins to ensure intimate contact.

  • Slurry Generation: Add the dry mix to the binder solution. Stir overnight or use a planetary mixer (2000 rpm, 10 mins) to achieve a viscosity similar to heavy cream.

  • Coating: Doctor-blade the slurry onto Aluminum foil (Current collector).

    • Target Loading: 1.5 – 2.0 mg/cm².

  • Drying: Vacuum dry at 110°C for 12 hours to remove NMP traces.

  • Calendering: Press the electrode (approx. 10 MPa) to improve electrical contact.

Cell Assembly (CR2032 Coin Cell):
  • Environment: Argon-filled Glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Anode: Lithium Metal Chip (15.6 x 0.45 mm).

  • Separator: Celgard 2400 (Polypropylene).

  • Electrolyte: 1.0 M LiPF₆ in EC:DEC (1:1 vol%). Note: Add 5% FEC if cycling stability issues arise.

Validation & Data Interpretation

A. Structural Validation (XRD)

Before cell assembly, validate the powder using X-Ray Diffraction.

  • Standard: JCPDS Card No. 23-0137 (Monoclinic CaV₂O₆).

  • Pass Criteria: Sharp peaks at 2θ ≈ 12.8°, 25.6°, and 30.2° corresponding to (001), (002), and (-201) planes. Absence of V₂O₅ peaks.

B. Electrochemical Performance

Run Galvanostatic Charge/Discharge (GCD) and Cyclic Voltammetry (CV).

MetricExpected ValueInterpretation
Open Circuit Voltage (OCV) ~3.0 – 3.2 VIndicates stable initial state vs Li/Li⁺.
CV Redox Peaks Cathodic: ~2.6V, ~2.3VMulti-step reduction of V⁵⁺ to V⁴⁺/V³⁺.
Discharge Capacity 180 ± 20 mAh/g<150 mAh/g indicates poor contact or high impurity.
Coulombic Efficiency > 98% (after 1st cycle)Low CE implies side reactions (electrolyte decomposition).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Rapid Capacity Fade Vanadium DissolutionUse a higher concentration electrolyte or coat the cathode with Al₂O₃ (ALD).
Low Initial Capacity Poor ConductivityIncrease Super P content to 25% or use Carbon Nanotubes (CNTs).
Impure XRD Phase Incorrect pH during synthesisStrictly maintain pH 6.5–7.0 before hydrothermal treatment.
Peeling Electrode Binder FailureEnsure Al foil is cleaned with ethanol; increase drying time; check PVDF quality.

References

  • Sari, D. (2024). Development of Novel Cathode Materials for Multivalent Batteries. eScholarship. Link

  • Ma, H., et al. (2008). Alpha-CuV2O6 Nanowires: Hydrothermal Synthesis and Primary Lithium-Battery Application. Journal of the American Chemical Society. Link

  • Verbaere, A., et al. (2003). Synthesis, structure and lithium intercalation reaction in LiMoVO6 brannerite-type materials. Journal of Materials Chemistry. Link

  • Soundharrajan, V., et al. (2020). Calcium vanadate sub-microfibers as highly reversible host cathode material for aqueous zinc-ion batteries. Chemical Communications. Link

  • Park, J., et al. (2025). Layered Iron Vanadate as a High-Capacity Cathode Material for Nonaqueous Calcium-Ion Batteries. MDPI. Link

Application

analytical techniques for quantifying vanadium in calcium metavanadate

Analytical Protocol: Quantification of Vanadium in Calcium Metavanadate ( ) Introduction & Application Context Calcium Metavanadate ( ) is a critical precursor in the synthesis of vanadium-based catalysts and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Protocol: Quantification of Vanadium in Calcium Metavanadate ( )

Introduction & Application Context

Calcium Metavanadate (


) is a critical precursor in the synthesis of vanadium-based catalysts and pharmacological agents (e.g., insulin mimetics). In drug development, the stoichiometry of the vanadium center is paramount; even minor deviations in the Vanadium(V) content can alter the therapeutic index or catalytic efficiency.

This guide provides two distinct analytical pathways:

  • High-Precision Redox Titration: The "Gold Standard" for absolute purity assay (

    
     accuracy).
    
  • ICP-OES: The routine method for high-throughput quantification and impurity profiling.

Chemical Context
  • Formula:

    
     (Note: Often hygroscopic; moisture correction is critical).
    
  • Target Analyte: Vanadium (V), Oxidation State +5.

  • Matrix Challenge: High Calcium (

    
    ) background can suppress ionization in spectral methods.
    

Analytical Decision Matrix

Before selecting a protocol, evaluate your data requirements using the logic flow below.

DecisionMatrix cluster_reqs Key Requirements start Start: Define Analytical Goal purity Absolute Purity / Assay? (>99.9% Precision needed) start->purity High Accuracy trace Routine Check / Impurity Profiling? start->trace High Throughput titration Method A: Redox Titration (Ferrous Ammonium Sulfate) purity->titration icp Method B: ICP-OES (Matrix Matched) trace->icp req1 Sample > 100mg titration->req1 req2 Sample < 10mg icp->req2

Figure 1: Decision tree for selecting the appropriate vanadium quantification technique based on precision and sample availability.

Method A: High-Precision Redox Titration (The Gold Standard)

Principle: This method relies on the quantitative reduction of Vanadium(V) to Vanadium(IV) using a standardized Ferrous Ammonium Sulfate (FAS) solution. Unlike permanganate titrations that require reduction followed by re-oxidation, this direct titration is faster and minimizes error propagation.

Reaction Stoichiometry:



(1 mole of V(V) reacts with 1 mole of Fe(II))
Reagents & Equipment[1][2][3][4]
  • Titrant: 0.1 N Ferrous Ammonium Sulfate (FAS), standardized daily against Potassium Dichromate (

    
    ).
    
  • Acid Mixture: Sulfuric Acid (

    
    ) and Phosphoric Acid (
    
    
    
    ).[1]
    • Why Phosphoric Acid? It complexes the

      
       produced during titration. Without this, the yellow color of 
      
      
      
      would obscure the indicator endpoint.
  • Indicator: Sodium Diphenylamine Sulfonate (0.2% aq. solution).

  • Oxidant (Pre-treatment): 0.1 N

    
     (to ensure 100% V is in +5 state before starting).
    
Step-by-Step Protocol
  • Sample Preparation:

    • Weigh accurately ~0.3 g of Calcium Metavanadate into a 500 mL Erlenmeyer flask.

    • Add 20 mL of distilled water and 15 mL of concentrated

      
      . Heat gently until dissolved (solution turns yellow/orange).
      
    • Cool to room temperature.[1][2][3][4]

  • Pre-Oxidation (Scientific Integrity Step):

    • Rationale: Although the sample is nominally

      
      , trace reduction can occur during acid dissolution.
      
    • Add 0.1 N

      
       dropwise until a faint pink color persists for 1 minute.
      
    • Add a pinch of Sodium Nitrite (

      
      ) to destroy excess 
      
      
      
      (pink disappears).
    • Add 1 g of Urea to destroy excess Nitrite (crucial to prevent Nitrite from reacting with the indicator).

  • Titration:

    • Add 5 mL of concentrated Phosphoric Acid (

      
      ).
      
    • Dilute to ~200 mL with water.

    • Add 4-5 drops of Sodium Diphenylamine Sulfonate indicator.

    • Start Color: Deep Violet (oxidized form of indicator).

    • Titrate with 0.1 N FAS.

    • End Point: Sharp transition from Violet to Green (the green is the color of the

      
      /
      
      
      
      mix, but the disappearance of violet is the signal).
  • Calculation:

    
    
    

Method B: ICP-OES Quantification (Routine Analysis)

Principle: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) offers rapid quantification.[5] However, the high Calcium matrix can cause "Physical Interference" (viscosity changes in nebulizer) and "Spectral Interference."

Critical Parameter: Wavelength Selection

  • 292.401 nm: Most sensitive line. Risk:[6][7] Iron (Fe) interference. Use only if Fe < 0.05%.

  • 310.229 nm: High sensitivity. Risk:[6][7] Aluminum (Al) interference. Best compromise for Ca matrix.

  • 309.311 nm: Alternative line.

Protocol
  • Sample Digestion:

    • Weigh 50 mg of sample.

    • Digest in 5 mL

      
       (Trace Metal Grade) + 1 mL 
      
      
      
      .
    • Dilute to 100 mL with deionized water (Final Acid ~5%).

  • Matrix Matching (The "Trustworthiness" Pillar):

    • Standard calibration curves must be prepared in a solution containing Calcium at a concentration matching the sample (approx. 150-200 ppm Ca for a 500 ppm sample).

    • Why? Calcium alters the plasma temperature and electron density. Analyzing a Ca-rich sample against a pure aqueous standard will yield results with 5-10% error.

  • Instrument Conditions (Agilent/Thermo Standard):

    • Power: 1.2 kW (Higher power helps decompose the Ca matrix).

    • Nebulizer Flow: 0.7 L/min.

    • View Mode: Radial (Axial view is too sensitive and prone to matrix effects for major component analysis).

Method Validation & Comparison

FeatureRedox Titration (Method A)ICP-OES (Method B)
Precision (RSD) < 0.2% (Excellent)1.0 - 2.0% (Moderate)
Specificity Specific to Redox Active VTotal V (regardless of state)
Interferences Fe(II), Cr(VI)Spectral overlaps (Fe, Ti)
Sample Throughput Low (3 samples/hour)High (60 samples/hour)
Primary Use Assay / Purity Certification Trace Impurities / Quick Check

Visualizing the Titration Workflow

The following diagram illustrates the chemical logic ensuring the integrity of the titration method.

TitrationLogic sample Dissolved Sample (V5+ / V4+ mix) ox Add KMnO4 (Oxidize all to V5+) sample->ox Ensure 100% V5+ clear Add Nitrite/Urea (Remove excess KMnO4) ox->clear Prevent false high indicator Add Indicator (Diphenylamine) clear->indicator titrate Titrate with FAS (Reduces V5+ -> V4+) indicator->titrate endpoint End Point: Violet -> Green titrate->endpoint Stoichiometric Point

Figure 2: Chemical workflow for the Redox Titration of Vanadium, highlighting the pre-oxidation step to ensure scientific validity.

Safety & Handling

  • Toxicity: Calcium Metavanadate is Toxic if swallowed or inhaled (Category 3) .

  • PPE: Use N95/P100 respirator when weighing powder. Nitrile gloves are mandatory.

  • Disposal: Vanadium solutions are heavy metal waste. Do not dispose of down the drain.

References

  • Vogel's Textbook of Quantitative Chemical Analysis. (Standard Redox Protocols).

  • Agilent Technologies. (2023). ICP-OES Analysis of Nutrient Elements (Vanadium).

  • National Institutes of Health (PubChem).

  • ResearchGate.

Sources

Method

XRD analysis protocol for calcium metavanadate phase identification

Advanced Phase Identification Protocol: Calcium Metavanadate ( ) via Powder X-Ray Diffraction[1] Executive Summary Calcium metavanadate (

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Phase Identification Protocol: Calcium Metavanadate ( ) via Powder X-Ray Diffraction[1]

Executive Summary

Calcium metavanadate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is a critical functional material belonging to the brannerite-type oxide family.[1] It serves as a primary host matrix for luminescent phosphors (e.g., 

) and is increasingly utilized as an anode material in lithium-ion batteries due to its high theoretical capacity.[1]

However, the synthesis of


 is thermodynamically sensitive.[1] Slight deviations in stoichiometry or temperature often stabilize competing phases, specifically calcium pyrovanadate (

) or calcium orthovanadate (

).[1] This protocol outlines a rigorous, self-validating X-Ray Diffraction (XRD) workflow to definitively identify the monoclinic

phase and quantify phase purity.[1]

Crystallographic "Fingerprint"

Before measurement, the analyst must understand the target lattice.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 crystallizes in a monoclinic system.[1][2][3] The presence of impurities is best detected by monitoring specific low-angle and high-angle reflections that do not overlap with the main phase.[1]
Table 1: Target Phase vs. Common Impurities
PhaseFormulaCrystal SystemSpace GroupKey PDF Card*Characteristic Feature
Metavanadate

Monoclinic

(12)
23-0137 Target Phase. Brannerite structure.[1]
Pyrovanadate

Triclinic

(2)
38-0284Common impurity (Ca-rich).[1]
Orthovanadate

Trigonal

(161)
19-0259High-temp/High-Ca impurity.[1]
Vanadium Oxide

Orthorhombic

(59)
41-1426Unreacted precursor (V-rich).[1]

*Note: PDF numbers refer to ICDD/JCPDS standard cards commonly cited in literature.

Sample Preparation: The Self-Validating Step

Causality:


 crystals often grow with acicular (needle-like) or plate-like morphology.[1] Standard top-loading of powder induces Preferred Orientation (PO) , usually enhancing the 

or

reflections.[1] This distorts intensity ratios, making search-match algorithms fail or yield low "Figures of Merit."[1]
Protocol:
  • Micronization: Grind the synthesized powder using an agate mortar and pestle.[1]

    • Target:

      
       particle size.[1]
      
    • Technique: Wet grinding with ethanol is recommended to minimize lattice strain while ensuring homogeneity.[1]

  • Mounting (The Checkpoint): Use the Back-Loading or Side-Loading technique rather than top-pressing.[1]

    • Why? This randomizes particle orientation, ensuring that the relative intensities (

      
      ) match the reference database.[1]
      
  • Validation: If the intensity of the peak at

    
     (001) is disproportionately high compared to the (110) peak at 
    
    
    
    , the sample is textured.[1] Re-grind and re-mount.

Instrumental Configuration

To resolve the complex peak overlaps between the monoclinic metavanadate and triclinic pyrovanadate phases, high angular resolution is required.[1]

Table 2: Recommended XRD Acquisition Parameters
ParameterSettingRationale
Geometry Bragg-Brentano (

-2

)
Standard powder focusing geometry.[1]
Radiation Cu K

(

Å)
Standard lab source; good dispersion for oxides.[1]
K

Filter
Ni Filter or MonochromatorEssential to remove K

artifacts that mimic impurity peaks.[1]
Scan Range

Covers all primary reflections and high-angle ordering peaks.[1]
Step Size

Sufficient points per peak (min 5-7) for profile fitting.[1]
Scan Speed

(or equivalent dwell)
Ensures sufficient signal-to-noise ratio (SNR > 50).
Divergence Slit Fixed (

or

)
Fixed slits are preferred for direct comparison with PDF card intensities.[1]

Measurement & Analysis Workflow

The following diagram illustrates the logical flow for confirming phase purity. This is a "decision tree" process where every step validates the previous one.[1]

G cluster_0 Stage 1: Acquisition cluster_1 Stage 2: Processing cluster_2 Stage 3: Phase ID Logic Start Synthesized Powder Prep Wet Grind & Back-Load Start->Prep Scan Run XRD (10-80° 2θ) Prep->Scan Raw Raw Diffractogram Scan->Raw Process Background Subtraction & K-alpha2 Stripping Raw->Process Search Peak Search Process->Search Filter Filter Database: Elements: Ca, V, O Search->Filter MatchMain Match Main Phase: CaV2O6 (PDF 23-0137) Filter->MatchMain Check1 Are all major peaks indexed? MatchMain->Check1 CheckImp Check Residual Peaks Check1->CheckImp No (Unaccounted Peaks) Final Phase Pure CaV2O6 Confirmed Check1->Final Yes MatchImp1 Match Ca2V2O7 (Pyrovanadate) CheckImp->MatchImp1 MatchImp2 Match V2O5 (Precursor) CheckImp->MatchImp2

Figure 1: Logical workflow for XRD data acquisition and phase identification of Calcium Metavanadate.

Detailed Analysis Protocol

Step 1: The "Fingerprint" Check

Upon obtaining the pattern, look for the Characteristic Triad of


 (Monoclinic 

).[1]
  • Peak A:

    
     (001)
    
  • Peak B:

    
     (110)
    
  • Peak C:

    
     (-201)[1]
    

Validation: If these three peaks are present and their positions match within


, the primary phase is correct.[1]
Step 2: Impurity Screening (The "Exclusion" Principle)

Zoom into the baseline to detect secondary phases.[1]

  • Check for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  Look for a distinct peak at 
    
    
    
    .[1] The metavanadate phase has a gap here.[1] If this peak exists, your synthesis was likely Calcium-rich or under-fired.[1]
  • Check for

    
    :  Look for the sharp peak at 
    
    
    
    .[1] This often appears as a "shoulder" on the main (110) peak of
    
    
    .[1] Deconvolution may be necessary if the resolution is low.[1]
Step 3: Rietveld Refinement (Optional but Recommended)

For drug delivery or battery applications where purity is paramount, perform a Rietveld refinement.[1]

  • Initial Model: Import CIF file for ICSD #2616 or similar (Space Group

    
    ).[1]
    
  • Refine: Scale factor

    
     Background 
    
    
    
    Lattice Parameters
    
    
    Peak Profile (Caglioti).
  • Success Criteria: Weighted Profile R-factor (

    
    ) should be 
    
    
    
    for high-quality data.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
High Intensity at 12.6° Preferred Orientation (Texture).[1]Re-grind sample; use side-loading holder.
Peaks Shifted > 0.1° Sample Displacement Error.Check z-height of the sample holder.[1]
Extra Peak at 28.5°

Contamination.[1]
Synthesis failed. Adjust Ca:V ratio to exactly 1:2.
Broad/Noisy Peaks Low Crystallinity.[1]Calcination temperature too low.[1] Increase temp (e.g., to 600-700°C).

References

  • Jin, X., et al. (2025).[1][2][4][5] Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. International Journal of Minerals, Metallurgy and Materials.[1]

    • Relevance: Confirms Monoclinic space group and provides PDF #23-0137 reference for pure .
  • Hsu, H.C., et al. (2025).[1][2][4][5][6] Exploring Brannerite-Type Mg1−xMxV2O6 (M = Mn, Cu, Co, or Ni) Oxides: Crystal Structure and Optical Properties. Crystals (MDPI).[1][4]

    • Relevance: Details the brannerite structure and lattice parameters ( Å) essential for indexing.
  • Wang, S., et al. (2019).[1] Structure characteristics, photoactivity of simultaneous luminescence and photocatalysis in CaV2O6 nanorods.[1][6][7] Journal of Alloys and Compounds.[1]

    • Relevance: Discusses sol-gel synthesis and impurity differenti

Sources

Application

SEM and TEM imaging of calcium metavanadate morphologies

High-Resolution Morphological Characterization of Calcium Metavanadate ( ) Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Context Calcium Metavanadate ( ) is a polymorphic material of...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Morphological Characterization of Calcium Metavanadate ( )

Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Context

Calcium Metavanadate (


) is a polymorphic material of increasing interest in two distinct fields: energy storage (as an anode for aqueous calcium-ion batteries) and pharmacology (exploring the insulin-mimetic properties of vanadate species). In drug development, the morphology  of the particulate—whether nanorods, microflowers, or sheets—dictates its bioavailability, cellular uptake, and dissolution kinetics.

This guide addresses the specific challenges of imaging


. As an insulating oxide ceramic with high-Z vanadium centers, it presents a dichotomy: it provides excellent scattering contrast but suffers from severe electrostatic charging in SEM and potential beam-induced reduction (radiolysis) in TEM.

Key Technical Challenges:

  • SEM: Electrostatic charging artifacts due to wide bandgap insulating nature.

  • TEM: Beam sensitivity where high-energy electrons can reduce

    
     to 
    
    
    
    /
    
    
    , altering the crystal structure during acquisition.

Sample Preparation: The Foundation of Integrity

The validity of any micrograph is established before the sample enters the vacuum chamber. For


, improper dispersion leads to agglomeration that mimics "microflowers" when the true morphology might be individual nanorods.
Protocol A: Hydrothermal Synthesis Validation (Brief Context)

Context: Most pharmaceutical-grade


 is synthesized via hydrothermal routes to control size.
  • Precursors:

    
     and 
    
    
    
    or
    
    
    .
  • Morphology Control: pH adjustment (typically pH 9-10 using NaOH) favors the self-assembly of nanorods into hierarchical 3D microflowers.

  • Validation: Before imaging, confirm phase purity via XRD (monoclinic brannerite-type structure).

Protocol B: SEM Specimen Mounting (Charge Mitigation)

Goal: Create a conductive path to ground without obscuring surface topology.

  • Substrate Selection: Use doped silicon wafers rather than glass slides. The conductivity of Si aids in charge dissipation.

  • Dispersion:

    • Suspend 1 mg of

      
       powder in 5 mL anhydrous ethanol.
      
    • Critical Step: Sonicate for 10 minutes. Do not exceed 15 minutes, as excessive cavitation can fracture high-aspect-ratio nanorods.

  • Deposition: Drop-cast 10

    
    L onto the Si wafer. Allow to air dry in a dust-free laminar flow hood.
    
  • Sputter Coating (Mandatory for High-Res):

    • Apply a 2–3 nm layer of Platinum/Palladium (Pt/Pd).

    • Why Pt/Pd? Gold (Au) grain size is too large (8-10 nm) and will obscure the surface roughness of

      
       nanorods. Pt/Pd has a finer grain structure suitable for magnifications >50,000x.
      
Protocol C: TEM Grid Preparation

Goal: Minimize background noise and prevent aggregation.

  • Grid Type: Use Lacey Carbon on Copper (300 mesh) . The open holes in lacey carbon allow for imaging the edge of nanorods without background carbon interference.

  • Dilution: Dilute the SEM dispersion by a factor of 10 (0.1 mg/mL). High concentration leads to overlapping particles, making lattice fringe analysis impossible.

  • Plasma Cleaning: Glow-discharge the grid for 30 seconds before deposition to render the carbon hydrophilic, ensuring the vanadate solution spreads rather than beads.

SEM Imaging Strategy: Topography & Composition

Instrument: Field Emission SEM (FE-SEM) is required. Tungsten filament SEMs lack the brightness for low-voltage work.

Validated Parameter Set
ParameterSettingRationale
Accelerating Voltage (HV) 1.0 kV – 3.0 kVLow kV reduces beam penetration, highlighting surface details and minimizing charging on insulating oxides.
Beam Current 10 pA – 50 pALow current prevents "blooming" artifacts caused by charge accumulation.
Working Distance (WD) 3 mm – 5 mmShort WD improves resolution for immersion lens detectors.
Detector Mode In-lens SE + BSESE (Secondary Electron): Topography. BSE (Backscattered Electron): Z-contrast (Vanadium appears bright against organic backgrounds).
Troubleshooting: The "Drift" Test

Self-Validating Step: If the image shifts diagonally during a slow scan, the sample is charging.

  • Correction: Do not just increase scan speed. Switch to Beam Deceleration mode (stage bias) if available, or lower the HV to 0.8 kV.

TEM/HRTEM Imaging Strategy: Crystallography

Instrument: 200 kV TEM (LaB6 or FEG). Critical Risk: Vanadium oxides are susceptible to "Knock-on" damage and radiolytic reduction.

Validated Parameter Set
ParameterSettingRationale
Voltage 80 kV or 120 kV200 kV is often too high and can displace Oxygen atoms in the V-O lattice.
Spot Size 3 (Spread beam)Spread the beam to reduce electron flux density (

).
Aperture Small ObjectiveEnhances diffraction contrast for crystalline nanorods.
Imaging Mode Bright Field & SAEDSAED (Selected Area Electron Diffraction) confirms the monoclinic phase.
HRTEM Workflow for Lattice Fringes
  • Zone Axis Alignment: Tilt the sample until the nanorod axis is perpendicular to the beam.

  • Fast Acquisition: Focus on an adjacent area (not the region of interest) to spare the sample dose. Move to the target and capture immediately.

  • Interpretation: Look for the characteristic d-spacing of monoclinic

    
    .
    
    • Target: (110) plane spacing

      
       0.35 nm.
      
    • Target: (201) plane spacing

      
       0.30 nm.
      

Visualized Workflows (Graphviz)

Diagram 1: The Imaging Pipeline

This flowchart illustrates the critical decision points from powder to final data analysis.

G cluster_SEM SEM Workflow cluster_TEM TEM Workflow Powder Raw CaV2O6 Powder Dispersion Dispersion (Ethanol + Sonicate) Powder->Dispersion Mount Mount on Si Wafer Dispersion->Mount Grid Lacey Carbon Grid (Plasma Cleaned) Dispersion->Grid Coat Pt/Pd Sputter (2nm) Mount->Coat ImageSE Imaging (SE Mode) Topography Coat->ImageSE Analysis Data Analysis (ImageJ / Gatan) ImageSE->Analysis SAED SAED Diffraction (Phase ID) Grid->SAED HRTEM HRTEM (Lattice Fringes) SAED->HRTEM HRTEM->Analysis

Caption: Integrated workflow for parallel SEM and TEM characterization of Calcium Metavanadate.

Diagram 2: Troubleshooting Logic

A self-validating decision tree for handling common artifacts in vanadate imaging.

Logic Start Image Artifact? Type Identify Type Start->Type Charging Drifting / Glowing (SEM) Type->Charging Bright Edges BeamDamage Lattice Melting (TEM) Type->BeamDamage Fading Contrast Sol1 Reduce kV to <1.5 Charging->Sol1 First Step Sol3 Lower Dose Rate BeamDamage->Sol3 First Step Sol2 Increase Coating Sol1->Sol2 If persists Sol4 Use Cryo-Holder Sol3->Sol4 If persists

Caption: Troubleshooting logic tree for mitigating charging in SEM and beam damage in TEM.

Data Analysis & Interpretation

Quantitative analysis is required to move from "pretty pictures" to scientific data.

  • Aspect Ratio Calculation (SEM):

    • Use ImageJ/Fiji.

    • Measure length (

      
      ) and diameter (
      
      
      
      ) of at least 100 particles.
    • Relevance: High aspect ratio nanorods (

      
      ) often show superior electrochemical performance in batteries due to shorter diffusion paths for 
      
      
      
      ions.
  • Interplanar Spacing (TEM):

    • Perform a Fast Fourier Transform (FFT) on the HRTEM image.

    • Measure the distance from the center spot to the diffraction spots.

    • Formula:

      
       (where R is spatial frequency).
      
    • Compare

      
       against the ICDD (International Centre for Diffraction Data) card for Monoclinic 
      
      
      
      .

References

  • Synthesis & Morphology: Zhang, C., et al.[1] "The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method." Journal of Nanomaterials, 2013.

  • Beam Damage Mechanisms: Su, D.S., et al. "Chemical and electron beam reduction of vanadium oxides monitored by EELS and NEXAFS." Micron, 2003.

  • Battery Applications (Context for Morphology): Xu, X., et al. "Ultrafast Synthesis of Calcium Vanadate for Superior Aqueous Calcium-Ion Battery." Nano-Micro Letters, 2020.

  • Biological Activity of Vanadates: Crans, D.C., et al. "The chemistry and biochemistry of vanadium and the biological activities exerted by vanadium compounds." Chemical Reviews, 2004.[2]

Sources

Method

calcium metavanadate as a pigment for high-temperature ceramics

Advanced Protocol: Calcium Metavanadate ( ) as a Functional Pigment and Flux for Ceramics Part 1: Executive Summary & Technical Context Calcium Metavanadate ( ) occupies a unique niche in ceramic materials science. While...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol: Calcium Metavanadate ( ) as a Functional Pigment and Flux for Ceramics

Part 1: Executive Summary & Technical Context

Calcium Metavanadate (


) occupies a unique niche in ceramic materials science. While often categorized as a pigment due to its distinct yellow-to-buff coloration, its relatively low melting point (

) fundamentally alters its behavior in "high-temperature" ceramics compared to refractory pigments like Zircon-Vanadium Blue.

Critical Distinction for Researchers: In high-temperature applications (


), 

functions primarily as a reactive flux and liquid-phase sintering aid rather than an inert pigment. It dissolves into the silicate matrix, promoting densification and imparting color through ionic dispersion (

) rather than particle suspension. In Low-Temperature Co-fired Ceramics (LTCC) and microwave dielectrics, it serves as a functional, low-loss crystalline phase.

This guide details the synthesis of pure monoclinic brannerite-type


 and its application protocols, distinguishing between its role as a discrete pigment (low-fire) and a colorant flux (high-fire).

Part 2: Material Science & Mechanism

Crystal Structure

 crystallizes in the monoclinic Brannerite structure  (Space Group: 

).[1]
  • Lattice Dynamics: The structure consists of sheets of edge-sharing

    
     octahedra held together by 
    
    
    
    ions.
  • Thermal Stability: The lattice is stable up to its incongruent melting point at

    
    . Above this, it acts as a liquid flux, aggressively attacking silica and alumina networks, which is advantageous for lowering sintering temperatures of refractory ceramics.
    
Chromatic Mechanism (Why is it Yellow?)

Unlike transition metal pigments that rely on


 transitions, the coloration of 

arises from Ligand-to-Metal Charge Transfer (LMCT) .
  • Electronic Transition: Excitation of an electron from the Oxygen

    
     orbital to the empty Vanadium 
    
    
    
    orbital (
    
    
    ).
  • Band Gap: The material behaves as an indirect band gap semiconductor (

    
    ), absorbing blue/UV light and reflecting yellow/red wavelengths.[2]
    

Part 3: Synthesis Protocol (Solid-State Reaction)

Objective: Synthesize phase-pure


 powder with controlled particle size distribution (

).
Reagents & Equipment
  • Precursors: Calcium Carbonate (

    
    , 99.9% purity), Vanadium Pentoxide (
    
    
    
    , 99.5% purity).
  • Equipment: Planetary ball mill, Alumina crucibles, High-temperature box furnace (air atmosphere).

Stoichiometric Calculation

The reaction follows the equation:



  • Molar Ratio: 1:1 (

    
    )[3][4]
    
  • Note: Ensure

    
     is dry; it is hygroscopic.
    
Step-by-Step Workflow
  • Homogenization:

    • Mix stoichiometric amounts of

      
       and 
      
      
      
      .
    • Wet Mill: Ball mill in ethanol/acetone for 4-6 hours using zirconia media.

    • Dry: Evaporate solvent at

      
      .
      
  • Calcination (Critical Step):

    • Place powder in alumina crucibles.

    • Ramp 1:

      
       to 
      
      
      
      (Hold 2 hours) – Allows
      
      
      degas without liquid phase formation.
    • Ramp 2:

      
       to 
      
      
      
      (Hold 4 hours).
    • Warning: Do NOT exceed

      
      . Approaching the melting point (
      
      
      
      ) will fuse the powder into a hard glass, rendering it useless as a pigment.
  • Post-Processing:

    • The resulting cake should be pale yellow.

    • Grind/mill to break agglomerates. Target particle size

      
       for glaze dispersion.
      
Visualization: Synthesis Logic

SynthesisProtocol Start Raw Materials (CaCO3 + V2O5) Mixing Wet Ball Milling (Ethanol, 4-6h) Start->Mixing Homogenization Drying Drying (80°C) Mixing->Drying Calcination Calcination (650-700°C, 4h) Drying->Calcination Solid State Rxn Calcination->Start If T > 750°C (Melt Failure) Milling Jet Milling (De-agglomeration) Calcination->Milling Sintered Cake Product CaV2O6 Powder (Yellow Pigment) Milling->Product

Caption: Solid-state synthesis workflow for Calcium Metavanadate. Note the critical temperature ceiling to prevent premature melting.

Part 4: Application Protocols

Application A: Low-Temperature Co-fired Ceramics (LTCC)

In this context,


 is the primary functional phase .
  • Matrix: Often used pure or doped with Mg/Zn.

  • Firing: Sinter at

    
    .
    
  • Result: A dense, high-Q microwave dielectric ceramic.[5][6] The "pigment" aspect here is secondary to its dielectric function, but the yellow color serves as a quality indicator (darkening indicates reduction of

    
     to 
    
    
    
    ).
Application B: High-Temperature Glaze Flux/Colorant

In stoneware/porcelain glazes (


), 

acts as a colorant flux .

Formulation:

Component Weight % Function
Transparent Glaze Base 90 - 95% Matrix (Silica/Alumina/Feldspar)

|


  | 5 - 10%  | Colorant & Flux  |
| Bentonite | 1 - 2% | Suspension Agent |

Firing Protocol:

  • Application: Dip or spray glaze onto bisque ware.

  • Sintering: Fire to Cone 6-10 (

    
    ).
    
  • Mechanism:

    • At

      
      , 
      
      
      
      melts.[5]
    • 
       ions disperse into the silica melt.
      
    • 
       acts as an auxiliary flux, lowering glaze viscosity.[7]
      
    • Result: A transparent to translucent greenish-yellow glaze (due to V-Si interaction) rather than an opaque yellow surface.

Visualization: Thermal Behavior

ThermalBehavior cluster_0 High-Temp Ceramic Processing RoomTemp Room Temp (Yellow Powder) Sintering 600°C - 750°C (Sintering/Densification) RoomTemp->Sintering Solid State Melting ~775°C (Liquid Phase Formation) Sintering->Melting Phase Transition GlazeInteraction >1000°C (Dissolution in Silicate Matrix) Melting->GlazeInteraction Fluxing Action Cooling Cooling Phase (Recrystallization or Glass Formation) GlazeInteraction->Cooling V5+ Trapped in Glass

Caption: Thermal evolution of CaV2O6. Distinct behavior is observed below vs. above the 775°C melting threshold.

Part 5: Characterization & Data Analysis[4]

To validate the synthesis and application, the following parameters must be monitored.

X-Ray Diffraction (XRD)
  • Target: Pure monoclinic phase.

  • Impurity Check: Look for peaks associated with unreacted

    
     or 
    
    
    
    .
  • Standard: JCPDS Card No. 00-033-0312 (Brannerite).

Colorimetry (CIE )

Data typically observed for pure


 powder vs. Glazed application:
State

(Lightness)

(Red/Green)

(Yellow/Blue)
Visual Appearance
Pure Powder 80 - 85+2 to +5+40 to +50Bright Yellow
In Glaze (5%) 60 - 70-5 to -2 (Green shift)+20 to +30Translucent Green-Yellow

Note: The shift to negative


 (green) in glazes indicates the dissolution of Vanadium into the silica network, altering the coordination environment.

Part 6: References

  • Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989, 174345.

  • Hsu, H.-C., et al. (2025).[1][8] Exploring Brannerite-Type Mg1−xMxV2O6 (M = Mn, Cu, Co, or Ni) Oxides: Crystal Structure and Optical Properties. Crystals, 15(1), 86.

  • Jin, X., et al. (2025).[8] Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. International Journal of Minerals, Metallurgy and Materials.[8]

  • Yao, G., et al. (2021).[9] CaV2O6: A highly effective sintering aid for 0.61CaTiO3-0.39LaAlO3 ceramics. Ceramics International.[6]

  • Yang, N., et al. (2022).[8] Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

controlling particle size in hydrothermal synthesis of Ca(VO₃)₂

Welcome to the Advanced Materials Synthesis Support Hub. Subject: Particle Size & Phase Control in Hydrothermal Synthesis of Calcium Metavanadate (Ca(VO₃)₂) Ticket Status: Open Responder: Senior Application Scientist, In...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Synthesis Support Hub. Subject: Particle Size & Phase Control in Hydrothermal Synthesis of Calcium Metavanadate (Ca(VO₃)₂) Ticket Status: Open Responder: Senior Application Scientist, Inorganic Crystallization Division

Executive Summary: The Challenge of Vanadate Speciation

Controlling particle size in Calcium Metavanadate (Ca(VO₃)₂) is not merely a physical challenge of arresting crystal growth; it is primarily a chemical challenge of vanadium speciation .

Unlike simple oxides, vanadium exists in solution as a complex series of polyanions (orthovanadates, metavanadates, decavanadates) strictly dictated by pH. If your pH drifts, you are not just changing the particle size; you are likely synthesizing a completely different mineral phase (e.g., Calcium Orthovanadate, Ca₃(VO₄)₂).

Key Technical Insight: The "Metavanadate" chain structure


 is favored in neutral to slightly alkaline conditions (pH 6.5–9.0). Deviating from this window destabilizes the infinite chains required for Ca(VO₃)₂ nanorods/nanowires, leading to isotropic particles or impurities.

Troubleshooting Matrix: Rapid Diagnostics

Use this matrix to diagnose your current experimental failure before attempting a new batch.

SymptomProbable CauseMechanistic RootCorrective Action
Particles are >5 µm (Microspheres) pH is too high (>10)High pH favors rapid nucleation of orthovanadate clusters, often aggregating into microspheres.Lower pH to 7.0–8.0. Use dilute HNO₃ or Acetic Acid.
Yellow/Orange Precipitate pH is too low (<6)Formation of Polyvanadates/Decavanadates (

) or V₂O₅ gels.
Increase pH. Add NH₄OH dropwise until solution is clear/colorless before heating.
Irregular Agglomeration Fast Nucleation / No CappingHigh surface energy of (100) planes promotes uncontrolled fusion.Add Surfactant. Introduce CTAB (cationic) or EDTA (chelating) to cap growing faces.
Mixed Phase (XRD peaks undefined) Non-stoichiometric mixingCa:V ratio mismatch leads to competitive phase formation (e.g., Ca₂V₂O₇).Fix Stoichiometry. Ensure precise 1:2 molar ratio of Ca:V (e.g., CaCl₂ : NH₄VO₃).
Low Crystallinity Insufficient EnergyOstwald ripening incomplete; amorphous domains remain.Increase Temp/Time. Minimum 160°C for 24h is recommended for high crystallinity.

Standardized Protocol: Controlled Synthesis Workflow

This protocol is designed for the synthesis of Ca(VO₃)₂ Nanorods with controlled aspect ratios.

Reagents
  • Calcium Source: Calcium Chloride Dihydrate (

    
    ) or Calcium Nitrate Tetrahydrate.
    
  • Vanadium Source: Ammonium Metavanadate (

    
    ) or Sodium Metavanadate (
    
    
    
    ).[1]
  • Size Controller: CTAB (Cetyltrimethylammonium bromide) or SDBS (Sodium dodecylbenzenesulfonate).

  • pH Adjusters: 1M NaOH and 1M

    
    .
    
Step-by-Step Methodology
  • Precursor Dissolution (Separate Beakers):

    • Solution A: Dissolve 5 mmol

      
       in 40 mL deionized water at 60°C (stir until clear).
      
    • Solution B: Dissolve 2.5 mmol

      
       in 20 mL deionized water. Note the 1:2 Ca:V molar ratio.
      
  • Surfactant Integration:

    • Add 0.5 mmol CTAB to Solution A. Stir for 30 mins to allow surfactant-vanadate micelle formation.

  • Mixing & pH Adjustment (CRITICAL):

    • Slowly add Solution B to Solution A under vigorous stirring. A white precipitate may form initially.

    • Measure pH. Adjust to pH 7.5 ± 0.2 using NaOH or

      
      .
      
    • Why? This pH locks the vanadium into the metavanadate

      
       species, preventing orthovanadate formation.
      
  • Hydrothermal Treatment:

    • Transfer suspension to a Teflon-lined stainless steel autoclave (fill factor ~70-80%).

    • Seal and heat to 160°C for 24 hours .

  • Harvesting:

    • Cool naturally to room temperature.

    • Centrifuge and wash 3x with deionized water and 1x with ethanol (removes surfactant residues).

    • Dry at 60°C for 12 hours.

Mechanistic Visualization

The following diagram illustrates the critical dependency of the solid phase on solution pH and the role of surfactants in directing growth.

VanadateSynthesis cluster_inputs Precursor Phase (Solution) cluster_speciation Vanadium Speciation (aq) cluster_growth Hydrothermal Growth Mechanism V_Source Vanadium Source (NH4VO3) pH_Low pH < 6.0 (Acidic) V_Source->pH_Low pH_Neutral pH 6.5 - 9.0 (Neutral/Weak Base) V_Source->pH_Neutral pH_High pH > 10.0 (Alkaline) V_Source->pH_High Decavanadate Decavanadate [V10O28]6- pH_Low->Decavanadate Polymerization Metavanadate Metavanadate Chains (VO3)n pH_Neutral->Metavanadate Chain Formation Orthovanadate Orthovanadate (VO4)3- pH_High->Orthovanadate Depolymerization Impurity1 Impurity: V2O5 / Polyvanadates Decavanadate->Impurity1 Precipitation Nucleation Nucleation of Ca(VO3)2 Metavanadate->Nucleation + Ca2+ Impurity2 Impurity: Ca3(VO4)2 / Ca10V6O25 Orthovanadate->Impurity2 Precipitation Ostwald Ostwald Ripening (Dissolution-Recrystallization) Nucleation->Ostwald Surfactant Surfactant (CTAB) Selective Adsorption Surfactant->Ostwald Capping (100) Face Output Target: Ca(VO3)2 Nanorods Ostwald->Output Anisotropic Growth

Figure 1: Vanadium speciation pathways. Note how pH deviation strictly forces the formation of impurities (Red nodes) vs. the target Metavanadate phase (Green/Blue path).

Frequently Asked Questions (Technical)

Q1: Why do I need a surfactant? Can't I control size just by time? A: While reaction time influences mean particle size via Ostwald ripening (longer time = larger particles), it does not effectively control morphology or uniformity. Ca(VO₃)₂ has a natural tendency to grow into long, irregular needles or bundles.

  • Without Surfactant: You get large, bundled aggregates (10–50 µm).

  • With Surfactant (e.g., CTAB): The surfactant molecules selectively adsorb onto specific crystal facets (often the side facets of the growing rod), inhibiting lateral growth and forcing the crystal to grow strictly along the longitudinal axis. This yields discrete, uniform nanorods/nanowires.

Q2: My final powder is white, but turns yellow upon calcination. Why? A: This indicates the presence of unreacted Vanadium Pentoxide (


) or amorphous polyvanadates trapped in the lattice.
  • Diagnosis: Your precursor pH was likely too low (< 6.5), or the Ca:V ratio was not strictly 1:2.

  • Fix: Ensure the precursor solution is strictly pH 7.5. If the problem persists, wash the final product with dilute NaOH (very briefly) to dissolve surface vanadium oxides, though this is risky. Better to correct the synthesis pH.

Q3: Can I use Ca(OH)₂ instead of CaCl₂? A: Yes, but it changes the thermodynamics. Ca(OH)₂ is sparingly soluble. Using it creates a "heterogeneous nucleation" environment where Ca(VO₃)₂ grows on the surface of slowly dissolving Ca(OH)₂ particles.

  • Result: This often yields core-shell structures or hollow spheres, rather than solid nanorods. If your goal is solid, uniform particles, soluble salts like

    
     or 
    
    
    
    are superior.

References

  • Vanadium Speciation & pH Control

    • Title: "Crystallization of Calcium Vanadate Solids
    • Source: ResearchGate / Journal of Solid St
    • Context: Defines the specific pH windows for Ca(VO₃)
  • Surfactant-Assisted Hydrothermal Synthesis

    • Title: "Surfactant-assisted hydrothermal synthesis of hydroxyap
    • Source: PubMed / NIH
    • Context: Establishes the mechanism of CTAB/surfactant capping in Calcium-based hydrothermal systems.
  • General Vanadate Nanostructure Growth

    • Title: "Controlled Synthesis of Calcium Sulfate and Calcium Vanad
    • Source: ResearchGate[1][2][3][4][5][6]

    • Context: Provides baseline parameters for hydrothermal temperature and time effects on vanad

Sources

Optimization

troubleshooting low yield in solid-state reaction for calcium metavanadate

Technical Support Center: Calcium Metavanadate ( ) Synthesis Topic: Troubleshooting Low Yield & Phase Impurities in Solid-State Reactions Lead Scientist: Senior Application Specialist, Solid-State Chemistry Division Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Calcium Metavanadate ( ) Synthesis

Topic: Troubleshooting Low Yield & Phase Impurities in Solid-State Reactions Lead Scientist: Senior Application Specialist, Solid-State Chemistry Division

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Calcium Metavanadate (


) via the solid-state reaction of Calcium Carbonate (

) and Vanadium Pentoxide (

).

In solid-state chemistry, "low yield" rarely refers to physical mass loss (unless volatilization occurs); it typically refers to low phase yield —meaning the final powder contains significant impurities (e.g.,


, unreacted 

) rather than the target monoclinic

phase.

Below are the diagnostic modules designed to isolate the root cause of your synthesis failure.

Module 1: Pre-Reaction Diagnostics (Stoichiometry & Mixing)

Q: I weighed my precursors at a strict 1:1 molar ratio. Why does XRD show excess Calcium phases ( )?

A: This is likely a "Phantom Stoichiometry" error caused by precursor hygroscopicity or volatilization.

The Mechanism: The target reaction is:



  • Hygroscopic Calcium Source: If you use

    
    , it rapidly absorbs moisture to form 
    
    
    
    , altering its effective molecular weight. Even
    
    
    can retain adsorbed water. If your calcium source is "wet," you are weighing less Ca than you think, leading to a Vanadium-rich environment initially.
  • Vanadium Volatilization: Conversely, if you heat too aggressively (see Module 2),

    
     volatilizes. Losing Vanadium shifts the effective ratio toward Calcium, promoting the formation of Calcium Pyrovanadate (
    
    
    
    ) instead of the Metavanadate (
    
    
    ).

Corrective Protocol:

  • Pre-dry Precursors: Dry

    
     and 
    
    
    
    at
    
    
    for 4 hours before weighing.
  • Use

    
     over 
    
    
    
    :
    Calcium Carbonate is more stable in air than Calcium Oxide, reducing weighing errors.

Module 2: Thermal Profile Optimization

Q: My sample melted and fused to the crucible. What happened?

A: You exceeded the eutectic temperature of the system.

The Mechanism:

  • Melting Point Mismatch:

    
     melts at approx. 
    
    
    
    . The target
    
    
    melts around
    
    
    .
  • The Danger Zone: If you set your furnace to

    
     (hoping for faster kinetics), the unreacted 
    
    
    
    will melt before it reacts. This creates a liquid phase that attacks the crucible and leads to hard agglomerates upon cooling.
  • Volatilization: Significant

    
     vapor pressure builds up above 
    
    
    
    , leading to mass loss and stoichiometry drift.
Q: I see a yellow core in my pellets after calcination. Is the reaction complete?

A: No. The yellow color indicates unreacted Vanadium Pentoxide (


).

The Mechanism: Solid-state reactions rely on ionic diffusion across grain boundaries. Once a layer of product (


) forms at the interface of the particles, it acts as a diffusion barrier, stopping the reaction. This is the diffusion-limited regime .

Corrective Protocol (The "Intermittent Grinding" Method): You cannot complete this reaction in a single heating step. You must interrupt the heating, grind the sample to expose fresh surfaces, and reheat.

Module 3: Phase Purity & Analysis

Q: My XRD shows a mix of and . How do I purify it?

A: You cannot easily purify mixed solid phases. You must prevent the impurity during synthesis.

The Logic:


 (Pyrovanadate) forms when the local Calcium concentration is too high.
  • Cause 1: Poor mixing (localized clumps of

    
    ).
    
  • Cause 2:

    
     loss (as discussed in Module 1).
    

Data Summary: Common Impurity Signatures

PhaseCommon NameCause of FormationMelting Point

Calcium MetavanadateTarget Product


Vanadium PentoxideUnreacted precursor (Low Temp/Time)


Calcium PyrovanadateExcess Ca / Volatilized V


Calcium OrthovanadateExtreme Excess Ca

Standard Operating Procedure (SOP)

Objective: Synthesis of high-purity monoclinic


.
  • Pre-treatment: Dry

    
     and 
    
    
    
    powders at
    
    
    for 4 hours.
  • Weighing: Weigh stoichiometric amounts (1:1 molar ratio).

  • Mixing (Critical): Wet ball mill (using ethanol or acetone) for 4–6 hours. Dry grinding in a mortar is often insufficient for homogeneity.

  • Calcination 1 (Nucleation): Heat at

    
      for 10 hours.
    
    • Note: This is below the

      
       melting point to prevent volatilization while initiating reaction.
      
  • Intermediate Step: Cool, regrind into a fine powder, and press into pellets (increases contact area).

  • Calcination 2 (Growth): Heat at

    
      for 12–24 hours.
    
  • Analysis: Check XRD. If unreacted

    
     remains, repeat Step 5 & 6.
    

Visual Troubleshooting Guides

Workflow Diagram: Optimized Synthesis Path

SynthesisWorkflow Precursors Precursors (CaCO3 + V2O5) Mixing Wet Milling (Homogenization) Precursors->Mixing 1:1 Molar Ratio Calc1 Calcination 1 600°C (10h) Mixing->Calc1 Dry Powder Grind Regrind & Pelletize Calc1->Grind Incomplete Rxn Calc2 Calcination 2 650°C (12-24h) Grind->Calc2 Dense Pellet XRD XRD Analysis Calc2->XRD XRD->Grind If V2O5 detected

Caption: Step-wise solid-state synthesis protocol emphasizing the intermediate grinding step to overcome diffusion limitations.

Decision Tree: Diagnosing Impurities

TroubleshootingTree Start Low Yield / Impure Phase CheckXRD Analyze XRD Pattern Start->CheckXRD V2O5_Peaks Peaks: V2O5 present CheckXRD->V2O5_Peaks Ca2V2O7_Peaks Peaks: Ca2V2O7 present CheckXRD->Ca2V2O7_Peaks Amorphous Broad/Low Intensity Peaks CheckXRD->Amorphous Action_Grind Action: Regrind & Increase Time V2O5_Peaks->Action_Grind Incomplete Reaction Action_Stoich Action: Check V Volatilization or Ca Hygroscopicity Ca2V2O7_Peaks->Action_Stoich Ca-Rich Environment Action_Temp Action: Increase Temp (Max 650°C) Amorphous->Action_Temp Poor Crystallinity

Caption: Logic flow for interpreting XRD data to determine corrective synthesis actions.

References

  • Xiang, J., et al. (2021).[1] "Solid-state reaction of a CaO–V2O5 mixture: A fundamental study for the vanadium extraction process." International Journal of Minerals, Metallurgy and Materials.[2]

  • Sarkar, S., et al. (2024). "Understanding the solid-state calcium metavanadate synthesis pathway." Journal of Alloys and Compounds.

  • U.S. Geological Survey. "Synthesis of Calcium Vanadate Minerals and Related Compounds." USGS Publications Warehouse.

  • Kaur, R., & Khanna, A. (2014).[3] "Structural and optical properties of calcium vanadate phosphor." AIP Conference Proceedings.

Sources

Troubleshooting

optimization of calcination temperature for calcium metavanadate

Technical Support Center: Calcium Metavanadate ( ) Optimization Current Status: Operational Topic: Calcination Temperature Optimization & Troubleshooting Audience: Drug Development Professionals, Materials Scientists Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Calcium Metavanadate ( ) Optimization

Current Status: Operational Topic: Calcination Temperature Optimization & Troubleshooting Audience: Drug Development Professionals, Materials Scientists Protocol Level: Advanced

Introduction: The Thermal Landscape of

Welcome to the technical support portal for Calcium Metavanadate synthesis. You are likely here because your sample is exhibiting unexpected phase impurities, poor crystallinity, or incongruent melting.

In the synthesis of


, temperature is not just a variable; it is a switch that toggles between three distinct regimes: Reaction , Densification , and Decomposition . Unlike simple oxides, vanadates possess a volatile component (

) with a low melting point (

), creating a "trap" for the unwary researcher: Liquid Phase Sintering before reaction completion.

This guide bypasses generic advice to focus on the thermodynamic realities of the


 system.

Module 1: Critical Synthesis Parameters

The "Danger Zone": Vanadium Volatilization

The most critical failure mode in


 synthesis is the premature melting of unreacted Vanadium Pentoxide (

).
  • Melting Point of

    
    : 
    
    
    
    .
  • Melting Point of

    
    : 
    
    
    
    .
  • The Trap: If you heat a solid-state mixture (

    
    ) directly to 
    
    
    
    too quickly, the unreacted
    
    
    will melt at
    
    
    , causing the sample to fuse into a glass and altering the stoichiometry via volatilization.
Protocol A: Solid-State Reaction (SSR)

Best for: Bulk ceramics, phosphors, and highly crystalline powders.

StepParameterTechnical Rationale
1. Mixing Stoichiometric 1:1 (

)
Use

over

to prevent rapid hydration/clumping.
2. Pre-Calcination

for 4-6 hours
CRITICAL: Allows solid-state diffusion below the

melting point. Removes

.
3. Grinding Intermediate MillingBreaks up weak agglomerates formed during pre-calcination.
4. Final Sintering

for 4-8 hours
Achieves high crystallinity and density. Do not exceed

.
Protocol B: Sol-Gel (Citrate/Pechini)

Best for: Nanoparticles, thin films, and high phase purity at lower temperatures.

StepParameterTechnical Rationale
1. Chelation Citric Acid : Metal Ions (2:1)Ensures cations are isolated in the organic matrix, preventing segregation.
2. Gelation

Slow evaporation to form a viscous resin without precipitation.
3. Pyrolysis

Burns off organics. Result is a black/grey precursor.
4. Calcination


crystallizes at lower temps due to atomic-level mixing.

Module 2: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting synthesis routes and the critical thermal checkpoints to avoid phase separation.

CaV2O6_Optimization Start Start: Define Goal Decision Requirement: High Crystallinity or Nanoparticles? Start->Decision SSR_Route Route A: Solid State (Bulk/Phosphors) Decision->SSR_Route High Crystallinity SG_Route Route B: Sol-Gel (Nano/Bio-apps) Decision->SG_Route Nanoparticles PreCalc Pre-Calcination 600°C (Below V2O5 Melt) SSR_Route->PreCalc Failure FAILURE: Liquid Phase Sintering (Glassy/Fused Sample) SSR_Route->Failure Direct Heat > 700°C Gelation Gelation & Pyrolysis 300-400°C SG_Route->Gelation Milling Intermediate Grinding PreCalc->Milling FinalSinter Final Sintering 800-850°C Milling->FinalSinter Success Pure Monoclinic CaV2O6 FinalSinter->Success LowTempCalc Low-Temp Calcination 550-600°C Gelation->LowTempCalc LowTempCalc->Success

Figure 1: Optimization workflow distinguishing between Solid State and Sol-Gel routes, highlighting the critical thermal bypass to avoid liquid phase sintering.

Module 3: Troubleshooting & FAQs

Q1: My sample melted and fused to the crucible at . Why?

Diagnosis: Eutectic Melting. While pure


 melts near 

, the binary system of

has a eutectic point (lowest melting temperature of a mixture) between

and

. The Fix:
  • Step-Wise Heating: You likely ramped too fast. The reaction

    
     must finish before the temperature exceeds 
    
    
    
    .
  • Protocol: Dwell at

    
     for 4 hours. Then ramp at 
    
    
    
    to
    
    
    . This ensures no free
    
    
    remains to melt.
Q2: XRD shows peaks for (Pyrovanadate). How do I remove them?

Diagnosis: Stoichiometric Imbalance (Calcium Excess).


 forms when the Ca:V ratio is > 0.5. This often happens if vanadium volatilizes during high-temp sintering.
The Fix: 
  • Lower Temperature: If sintering at

    
    , reduce to 
    
    
    
    to minimize V loss.
  • Sacrificial Atmosphere: Place the sample in a covered crucible with a small amount of

    
     powder in a separate boat nearby (inside the furnace) to create a V-rich atmosphere, preventing out-gassing from your sample.
    
Q3: The powder is green or black instead of white/yellow. Is it contaminated?

Diagnosis: Reduction of Vanadium (


). 


should be white or pale yellow (

). Dark colors indicate oxygen deficiency or reduction. The Fix:
  • Check Atmosphere: Ensure you are calcining in air or oxygen, not vacuum or inert gas (Ar/N2), unless specific defects are desired.

  • Binder Burnout: If using Sol-Gel, incomplete removal of carbon (from citrate/PVA) creates a reducing micro-environment. Increase the airflow during the

    
     stage.
    

Module 4: Optimization Data Matrix

Use this table to correlate your calcination temperature with physical properties.

Temperature (

)
Phase Composition (XRD)Morphology (SEM)Surface Area (BET)Application Suitability
500 - 550 Amorphous / Incipient

Agglomerated, porousHigh (

)
Catalysis (Low activity)
600 - 650 Pure

(Sol-Gel)
Nanoparticles (

)
Medium (

)
Drug Delivery, Bio-imaging
750 - 850 Pure

(Solid State)
Polyhedral grains (

)
Low (

)
Phosphors, Dielectrics
> 900 Mixed (

)
Fused, glassy necksNegligibleNot Recommended

Module 5: Phase Logic Diagram

Understanding the chemical shifts based on stoichiometry and temperature is vital.

PhaseLogic Input_Stoich Input Ratio (Ca : V) Ratio_1_1 1 : 2 (Metavanadate) Input_Stoich->Ratio_1_1 Ratio_Excess_Ca > 1 : 2 (Excess Ca) Input_Stoich->Ratio_Excess_Ca Ratio_Excess_V < 1 : 2 (Excess V) Input_Stoich->Ratio_Excess_V CaV2O6 Target Phase CaV2O6 Ratio_1_1->CaV2O6 Ideal Temp (600-850°C) HighTemp Temp > 900°C (V Volatilization) Ratio_1_1->HighTemp Overheating Ca2V2O7 Impurity Ca2V2O7 (Pyro) Ratio_Excess_Ca->Ca2V2O7 V2O5 Impurity V2O5 (Unreacted) Ratio_Excess_V->V2O5 HighTemp->Ca2V2O7 Loss of V

Figure 2: Phase formation logic based on stoichiometry and temperature deviations.

References

  • Nassini, D., et al. (2024). "Understanding the solid-state calcium metavanadate synthesis pathway." Journal of Alloys and Compounds.

  • Yao, G., et al. (2015). "Microwave dielectric properties of CaV2O6 ceramics with low dielectric loss." Journal of Materials Science: Materials in Electronics.

  • Nakajima, T., et al. (2010). "Synthesis of Red-Emissive CaV2O6 Nanophosphor via a Water Assisted Solid State Reaction Method." Chemistry Letters.

  • Errandonea, D., et al. (2019).[1] "Melting curve and phase diagram of vanadium under high-pressure and high-temperature conditions." Physical Review B.

  • ChemBK. (2024). "Calcium Metavanadate Properties and Melting Point Data."

Sources

Optimization

enhancing the catalytic efficiency of calcium metavanadate

Vanadate Optimization Hub: Technical Support for Catalysis Welcome to the Advanced Materials Support Center. Subject: Enhancing Catalytic Efficiency of Calcium Metavanadate ( ) Ticket ID: #CaV-OPT-2024 Assigned Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Vanadate Optimization Hub: Technical Support for Catalysis

Welcome to the Advanced Materials Support Center. Subject: Enhancing Catalytic Efficiency of Calcium Metavanadate (


)
Ticket ID:  #CaV-OPT-2024
Assigned Specialist:  Senior Application Scientist, Inorganic Materials Division

Executive Summary

Calcium Metavanadate (


) is a promising indirect band-gap semiconductor (

eV) utilized in the photocatalytic degradation of pharmaceutical pollutants (e.g., tetracycline, ciprofloxacin). However, researchers often encounter three critical bottlenecks:
  • Rapid Electron-Hole Recombination: Reducing quantum efficiency.

  • Limited Visible Light Absorption: Restricting solar energy utilization.

  • Phase Impurities: Competition from pyrovanadate (

    
    ) or orthovanadate (
    
    
    
    ) phases.

This guide provides self-validating protocols to overcome these barriers, focusing on morphology control and heterojunction engineering.

Module 1: Synthesis & Phase Purity (The Foundation)

Q: My XRD data shows mixed phases (meta-, pyro-, and ortho-vanadates). How do I isolate pure monoclinic ?

A: Phase purity in the


 system is strictly governed by stoichiometry and pH. The "meta" phase (

) requires a 1:1 Ca:V molar ratio (or 1:2 if counting vanadium atoms against calcium atoms in precursors like

) and acidic-to-neutral conditions.

The Protocol (Self-Validating Hydrothermal Route): To ensure high crystallinity and nanoribbon morphology (which enhances surface area), follow this kinetic control method.

  • Stoichiometry: Dissolve 5 mmol

    
     and 10 mmol 
    
    
    
    in 60 mL deionized water.
    • Why:

      
       provides the metavanadate anion (
      
      
      
      ) directly.
  • pH Adjustment (Critical): Adjust pH to 6.0–6.5 using dilute

    
     or 
    
    
    
    .
    • Mechanism:[1][2][3][4][5][6][7][8][9] At pH > 8, pyrovanadate (

      
      ) ions dominate, leading to 
      
      
      
      . At pH < 4, decavanadate clusters form. The meta-phase window is narrow.
  • Hydrothermal Treatment: Transfer to a Teflon-lined autoclave. Heat at 160°C for 12–24 hours .

  • Calcination: Wash precipitate, dry, and calcine at 550°C for 2 hours .

    • Validation: Pure

      
       is white/pale yellow. A bright yellow/orange hue often indicates excess 
      
      
      
      .
Visual: Synthesis Logic Flow

SynthesisWorkflow Start Precursor Dissolution (Ca:V = 1:2) pH_Check pH Adjustment Start->pH_Check Acidic pH < 4.0 (Decavanadates) pH_Check->Acidic Too Acidic Basic pH > 8.0 (Pyrovanadates) pH_Check->Basic Too Basic Optimal pH 6.0 - 6.5 (Metavanadate Ions) pH_Check->Optimal Target Window Auto Hydrothermal 160°C, 24h Optimal->Auto Calcine Calcination 550°C Auto->Calcine Result Pure Monoclinic CaV2O6 Nanoribbons Calcine->Result

Figure 1: Decision tree for phase-controlled synthesis of Calcium Metavanadate.

Module 2: Catalytic Efficiency (The Enhancement)

Q: My catalyst works in UV light but shows negligible activity under visible light. How do I fix this?

A:


 has a band gap of ~2.7–3.0 eV, limiting its visible light absorption. The most robust solution is constructing a Type-II Heterojunction  or Z-Scheme  system, typically with Graphitic Carbon Nitride (

).

Why


? 
It has a narrow band gap (~2.7 eV) and a negative Conduction Band (CB) potential, which matches well with the 

band structure to facilitate charge separation.

Enhancement Protocol (


 Composite): 
  • Preparation: Disperse 100 mg of bulk

    
     (synthesized from melamine) in methanol via ultrasonication (30 min).
    
  • Loading: Add 10–20 wt% of your synthesized

    
     nanoribbons to the suspension.
    
  • Solvent Evaporation: Stir continuously at 60°C until dry.

  • Annealing: Heat at 300°C for 1 hour in air to strengthen the interface contact.

Mechanism of Action: In a Z-scheme, photogenerated electrons from the


 Conduction Band (CB) recombine with holes from the 

Valence Band (VB). This leaves:
  • High-energy electrons in the

    
     CB (strong reduction potential).
    
  • High-energy holes in the

    
     VB (strong oxidation potential).
    
Visual: Z-Scheme Charge Transfer

ZScheme cluster_CaV CaV2O6 (Oxidation) cluster_CN g-C3N4 (Reduction) CaV_CB CB (+0.5 eV) Weak Reduction CN_VB VB (+1.6 eV) CaV_CB->CN_VB e- / h+ Recombination (Z-Scheme Bridge) CaV_VB VB (+3.2 eV) Strong Oxidation (h+) CaV_VB->CaV_CB hv OH_Ox Hydroxyl (.OH) CaV_VB->OH_Ox h+ + H2O -> .OH CN_CB CB (-1.1 eV) Strong Reduction (e-) O2_Red Superoxide (.O2-) CN_CB->O2_Red e- + O2 -> .O2- CN_VB->CN_CB hv

Figure 2: Z-Scheme charge transfer mechanism retaining high redox potential in the composite.

Module 3: Troubleshooting & Validation

Q: How do I confirm which reactive species are driving the degradation?

A: You must perform radical scavenger experiments. If the addition of a specific scavenger inhibits the degradation rate significantly, that species is the primary driver.

Scavenger Lookup Table:

Active SpeciesScavenger ReagentTypical ConcentrationExpected Role in

Holes (

)
EDTA-2Na or Ammonium Oxalate1 mMPrimary. Direct oxidation of pollutants.
Hydroxyl (

)
Isopropanol (IPA) or tert-Butanol1 mMSecondary. Formed via

.
Superoxide (

)
Benzoquinone (BQ)1 mMTertiary. Requires CB potential < -0.33 eV.
Electrons (

)

or

1 mMRare direct action.
Q: The catalyst loses efficiency after 3 cycles. Is it leaching?

A: Vanadates can be unstable in highly acidic or basic wastewater.

  • Diagnosis: Measure dissolved Vanadium (V) in the supernatant using ICP-OES after the experiment.

  • Stability Limit:

    
     is generally stable between pH 4.0 and 9.0 .
    
  • Fix: If leaching occurs, the surface may be hydrating. Calcining the used catalyst at 300°C can sometimes regenerate the active surface, but encapsulation (e.g., with a thin

    
     shell) is the only permanent fix for harsh pH environments.
    

References

  • Wang, Y., et al. (2013). "The Morphology-Controlled Synthesis of Monoclinic-CaV2O6 Nanoribbons via Hydrothermal Method." Nanoscience and Nanotechnology Letters. Link

  • Zhang, G., et al. (2022). "Photocatalytic Degradation of Antibiotics: Recent Advances and Future Outlooks." Molecules. Link

  • Lü, X., et al. (2025).[6][10] "Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study." International Journal of Minerals, Metallurgy and Materials.[10] Link[10]

  • Miao, Y., et al. (2022).[6] "Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6." Inorganic Chemistry. Link

  • Ong, W.J., et al. (2016). "Graphitic Carbon Nitride (g-C3N4)-Based Heterojunction Photocatalysts for Artificial Photosynthesis and Environmental Remediation." Chemical Reviews. (Cited for Heterojunction Principles).[6][11]

Sources

Troubleshooting

challenges in scaling up calcium metavanadate production

Technical Support Center: Calcium Metavanadate ( ) Production Status: Operational Ticket Focus: Scale-Up Challenges & Process Optimization Expertise Level: Senior Application Scientist Welcome to the Advanced Materials S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Calcium Metavanadate ( ) Production

Status: Operational Ticket Focus: Scale-Up Challenges & Process Optimization Expertise Level: Senior Application Scientist

Welcome to the Advanced Materials Support Portal

Scaling up Calcium Metavanadate (CMV) production requires navigating a narrow thermodynamic window. Unlike simple oxide synthesis, vanadate chemistry is notoriously sensitive to pH and thermal history. A slight deviation in acidity during precipitation can shift your product from the desired white metavanadate (


) to the orange/red polyvanadates (

), while a 50°C overshoot in calcination can trigger eutectic melting.

This guide addresses the three most common "failure modes" reported by our user base: Phase Purity (Stoichiometry), Impurity Occlusion (Sodium/Silica), and Particle Morphology.

Module 1: The "pH Trap" in Wet Chemical Synthesis

Symptom: “My precipitate is turning yellow or orange instead of white, and the filtration rate is extremely slow.”

Root Cause Analysis

In aqueous solution, vanadium speciation is strictly pH-dependent. The "Metavanadate" species (


) is stable only in a narrow neutral-to-slightly-alkaline range.
  • pH < 6.0: The equilibrium shifts toward polyvanadates (e.g., decavanadate

    
    ). These are orange/red, gelatinous, and clog filter presses.
    
  • pH > 9.0: The equilibrium shifts toward pyrovanadates (

    
    ) or orthovanadates  (
    
    
    
    ), altering your Ca:V stoichiometry.
Troubleshooting Protocol: The "Steady-State" Precipitation
ParameterTarget RangeScientific Rationale
Reaction pH 6.5 – 8.0 Maintains

dominance. Below 6.0 yields orange polyvanadates; above 8.5 yields pyrovanadates [1, 2].
Temperature 60°C – 80°C Higher temps favor crystal growth (Ostwald ripening), improving filtration speed.
Ca:V Ratio 1.1 : 1.0 A 10% molar excess of Calcium (

) suppresses the solubility of CMV via the Common Ion Effect.
Agitation Low Shear High shear fractures fragile CMV needles, creating "fines" that blind filters.

Corrective Workflow:

  • Do not dump reagents together.

  • Establish a "heel" of water at pH 7.0 / 60°C.

  • Co-dose your Sodium Vanadate (

    
    ) and Calcium Chloride (
    
    
    
    ) solutions simultaneously.
  • Critical Step: Use an automated feedback loop to dose dilute NaOH or HCl to clamp the pH at 7.2 ± 0.2 throughout the addition.

Module 2: Solid-State Synthesis & Thermal Management

Symptom: “The powder fused into a hard ceramic brick in the kiln,” or “XRD shows unreacted


 peaks.”
Root Cause Analysis

Solid-state synthesis (


) is diffusion-limited. However, the system has a eutectic point  near 620°C–650°C [3].
  • Undershoot (<600°C): Reaction is kinetically frozen;

    
     remains.
    
  • Overshoot (>650°C): Partial melting occurs. The material sinters into a hard mass, requiring expensive milling (which introduces impurities).

Troubleshooting Protocol: Step-Calcination

Q: How do I prevent sintering while ensuring full conversion? A: You must decouple the decomposition step from the crystallization step.

Recommended Profile:

  • Step 1 (Degassing): Ramp to 400°C and hold for 2 hours.

    • Purpose: Allows slow release of

      
       from carbonate decomposition without blowing apart the pellet/powder integrity.
      
  • Step 2 (Reaction): Ramp to 600°C .

    • Purpose: Solid-state diffusion begins.

  • Step 3 (Annealing): Hold at 615°C (Just below eutectic) for 4–6 hours.

    • Warning:Do not exceed 630°C unless you intend to melt-cast.

Module 3: Impurity Management (Sodium & Silica)

Symptom: “ICP-OES shows high Sodium (Na) levels (>500 ppm) even after washing.”

Root Cause Analysis

If you precipitate CMV from Sodium Vanadate,


 ions get trapped in the crystal lattice or occluded between agglomerates. Simple displacement washing (pouring water over the filter cake) creates "channels" and fails to remove internal impurities.
Troubleshooting Protocol: Repulping (The "Wash-Reslurry" Cycle)

Q: Why isn't my filter press wash working? A: The filter cake is likely cracking or channeling. You must break the cake.

The "3-Stage Counter-Current" Fix:

  • Filtration 1: Filter the mother liquor.

  • Repulp 1: Discharge the wet cake into a separate tank of clean DI water (Ratio 1:3 solid:liquid). Agitate for 30 mins at 60°C.

    • Mechanism:[1][2][3] This dissolves occluded Na salts by breaking agglomerates.

  • Filtration 2: Filter again.

  • Final Rinse: Use hot DI water (80°C) on the press.

    • Note: Check the conductivity of the filtrate. Continue until <50 µS/cm.

Visualizing the Scale-Up Logic

The following diagram illustrates the decision matrix for selecting a synthesis route and troubleshooting the primary failure points.

CMV_Production_Logic Start Start: Raw Material Selection Decision_Purity Requirement: High Purity / Pharma Grade? Start->Decision_Purity Route_Wet Route A: Wet Chemical (NaVO3 + CaCl2) Precipitation Precipitation Reactor (Temp: 60-80°C) Route_Wet->Precipitation Route_Dry Route B: Solid State (V2O5 + CaCO3) Mixing Ball Milling (Homogenization) Route_Dry->Mixing Decision_Purity->Route_Wet Yes Decision_Purity->Route_Dry No (Bulk/Ceramic) Check_pH CRITICAL CHECK: pH Control Precipitation->Check_pH Fail_LowPH pH < 6.0 Result: Polyvanadates (Red/Orange) Action: Add NaOH Check_pH->Fail_LowPH Too Acidic Fail_HighPH pH > 8.5 Result: Pyrovanadates (Wrong Stoich) Action: Add HCl Check_pH->Fail_HighPH Too Basic Success_PH pH 6.5 - 8.0 Result: Metavanadate (White) Check_pH->Success_PH Optimal Washing Filtration & Repulping (Remove Na+) Success_PH->Washing Calcination Calcination Kiln Mixing->Calcination Check_Temp CRITICAL CHECK: Temperature Calcination->Check_Temp Fail_Melt Temp > 630°C Result: Eutectic Melting/Sintering Check_Temp->Fail_Melt Overshoot Success_Temp Temp 600-620°C Result: Phase Pure Powder Check_Temp->Success_Temp Optimal

Figure 1: Decision tree for synthesis selection and critical control points (CCPs) in Calcium Metavanadate production.

Frequently Asked Questions (FAQs)

Q1: Can I use Ammonium Metavanadate (


) instead of Sodium Metavanadate to avoid Sodium impurities? 
A:  Yes, but it introduces a new challenge.
  • Pros: No Sodium contamination.

    
     burns off during calcination.
    
  • Cons: The reaction releases ammonia gas (

    
    ), requiring scrubbers. Furthermore, the solubility of 
    
    
    
    is lower than
    
    
    , requiring larger reactor volumes (lower space-time yield).

Q2: My XRD shows a peak shift. Is this a new phase? A: Likely not. Calcium Metavanadate (


) is often hydrated (

) immediately after precipitation.
  • Action: Ensure you dry the sample at 120°C for 4 hours before XRD analysis to remove lattice water. If peaks still mismatch, check for the

    
     (Pyrovanadate) phase, indicating your Calcium excess was too high or pH drifted >9.
    

Q3: How do I remove Silica (


) coming from the Calcium source? 
A:  Silica cannot be removed after CMV precipitation. It must be removed before.
  • Protocol: Dissolve your Vanadium precursor at pH 10 . Add a small amount of

    
     or 
    
    
    
    . This precipitates a "desilication sludge" (Magnesium/Aluminum Silicate). Filter this out before dropping the pH to 7.0 for the CMV reaction [4].

References

  • USGS Publications Warehouse. (n.d.). Synthesis of calcium vanadate minerals and related compounds.[4][5][6][7][8] Retrieved from [Link]

  • 911 Metallurgist. (2021).[8] Calcium Vanadate Precipitation and Processing.[1][2][3][4][6][8][9] Retrieved from [Link]

  • Nassini, D., et al. (2024). Understanding the solid-state calcium metavanadate synthesis pathway. Journal of Alloys and Compounds, 989. Retrieved from [Link]

  • MDPI. (2022).[1] Study on Precipitation Kinetics of Calcium Pyro-Vanadate and Thermodynamics of Vanadium Water System. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics: Sodium Metavanadate vs. Calcium Metavanadate

Executive Summary: The Soluble Standard vs. The Controlled Matrix In the development of vanadium-based therapeutics—specifically for diabetes (insulin mimetics) and oncology (cytotoxic agents)—the counter-ion plays a dec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Soluble Standard vs. The Controlled Matrix

In the development of vanadium-based therapeutics—specifically for diabetes (insulin mimetics) and oncology (cytotoxic agents)—the counter-ion plays a decisive role in bioavailability and pharmacokinetics.

This guide compares Sodium Metavanadate (


) , the highly soluble industry standard for immediate bioavailability, against Calcium Metavanadate (

)
, a sparingly soluble variant often overlooked but critical for controlled-release applications and specific tissue targeting (e.g., bone microenvironments).

While the active pharmacophore in both compounds is the vanadate ion (


), the calcium salt offers a distinct dissolution profile that alters the therapeutic window, toxicity threshold, and cellular uptake kinetics.

Physicochemical Performance Matrix

The fundamental differentiator between these two compounds is their solubility product (


), which dictates their suitability for in vitro assays versus in vivo depot formulations.

Table 1: Comparative Physicochemical Properties

FeatureSodium Metavanadate (

)
Calcium Metavanadate (

)
Implications for Research
Solubility (25°C) High (~21.1 g/100g

)
Low (Slightly soluble; precipitates from aq.[1][2] solution)

is preferred for rapid dose-response assays.[1][2]

requires acidification or chelation to dissolve fully.
Dissolution Kinetics InstantaneousRate-limited (Surface area dependent)

acts as a "Vanadate Reservoir," suitable for slow-release implants.[1][2]
Molecular Weight 121.93 g/mol 237.96 g/mol Stoichiometry adjustment required: 1 mole of Ca-salt releases 2 moles of active Vanadate.[1][2]
Appearance Yellow/White Crystalline SolidWhite/Colorless Crystals or Nanorods

can be synthesized as nanorods for targeted delivery.[1][2]
Primary Utility Acute cytotoxicity, PTP1B inhibition screeningBone tissue engineering, sustained release, corrosion inhibition

Biological Dynamics & Mechanism of Action

The Shared Pharmacophore: PTP1B Inhibition

Both compounds function by delivering the vanadate ion, which acts as a transition state analog of phosphate. The primary mechanism in both diabetes and cancer research is the reversible inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

  • Insulin Mimetic: Inhibition of PTP1B prevents the dephosphorylation of the insulin receptor, prolonging signal transduction.

  • Oncology: Accumulation of ROS and cell cycle arrest at G2/M phase.

The Divergence: Bioavailability & Toxicity
  • Sodium Metavanadate (

    
    ): 
    
    • Uptake: Rapid entry via anion transport channels (phosphate mimics).

    • Toxicity: High acute toxicity (Oral LD50 Rat ~98 mg/kg). The rapid spike in serum vanadate levels can lead to renal and hepatic stress before therapeutic effects are optimized.

  • Calcium Metavanadate (

    
    ): 
    
    • Uptake: Limited by the dissolution rate of the solid matrix in biological fluids.

    • Toxicity: Theoretically lower acute toxicity due to the "ceiling effect" imposed by its solubility product. However, in acidic microenvironments (e.g., tumor stroma or lysosomes), dissolution accelerates, potentially releasing a localized "burst" of active vanadate.

Experimental Protocols

Protocol A: Synthesis of Calcium Metavanadate Nanorods (Controlled Release Vehicle)

Context: Unlike purchasing standard


, researchers often must synthesize 

to control particle size for drug delivery applications.

Materials:

  • Sodium Metavanadate (

    
    )[2][3]
    
  • Calcium Chloride (

    
    )
    
  • Distilled Water (

    
    )[2]
    
  • Autoclave (for hydrothermal synthesis)[2][4]

Methodology:

  • Precursor Dissolution: Dissolve 2.0 mmol of

    
     in 30 mL of 
    
    
    
    .
  • Precipitation: Dropwise add 1.0 mmol of

    
     (dissolved in 10 mL 
    
    
    
    ) to the vanadate solution under vigorous stirring. A white precipitate of hydrated calcium vanadate will form immediately.
  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave. Heat at 160°C for 12 hours . This step converts the amorphous precipitate into crystalline nanorods (approx. 50nm diameter).[5]

  • Purification: Centrifuge at 5000 rpm for 10 min. Wash the pellet 3x with ethanol/water to remove excess

    
     and 
    
    
    
    ions.[2]
  • Drying: Dry at 60°C overnight.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Challenge: Comparing a soluble salt vs. an insoluble salt requires normalization of the "Free Vanadate" concentration.

Workflow:

  • Stock Preparation (

    
    ):  Dissolve directly in cell culture media (RPMI-1640) to 10 mM. Filter sterilize (0.22 µm).
    
  • Stock Preparation (

    
    ): 
    
    • Option 1 (Soluble Fraction): Incubate excess

      
       powder in media for 24h at 37°C. Filter and measure Vanadium concentration via ICP-MS to determine the saturated limit.
      
    • Option 2 (Suspension): Sonicate

      
       nanorods in media to create a stable dispersion. This mimics a particulate drug delivery system.
      
  • Seeding: Seed DU-145 (Prostate Cancer) cells at

    
     cells/well.
    
  • Treatment: Treat cells with serial dilutions.

    • Note: For

      
       suspensions, uptake is likely via endocytosis  of particles rather than anion transport of free ions.
      
  • Readout: Add MTT reagent after 48h. Read absorbance at 570 nm.

Expected Result:


 will show a standard sigmoidal dose-response curve. 

suspensions will show delayed cytotoxicity, dependent on intracellular lysosomal dissolution.

Visualizations

Diagram 1: Dissolution & Speciation Pathways

This diagram illustrates how the choice of cation determines the route of the vanadate ion into the biological system.

VanadatePathways cluster_0 Input Compounds cluster_1 Aqueous Environment (pH 7.4) cluster_2 Cellular Uptake NaVO3 Sodium Metavanadate (NaVO3) DissolvedNa Rapid Dissociation Na+ + VO3- NaVO3->DissolvedNa Instant CaVO3 Calcium Metavanadate (Ca(VO3)2) PrecipitateCa Solid/Suspension Equilibrium Limited CaVO3->PrecipitateCa Slow FreeVanadate Active Species (H2VO4- / HVO4 2-) DissolvedNa->FreeVanadate PrecipitateCa->FreeVanadate Trace Release Endocytosis Endocytosis (Particulate Uptake) PrecipitateCa->Endocytosis Nanorods Channel Anion Channels (Phosphate Mimicry) FreeVanadate->Channel Lysosome Lysosomal Acidification (Releases VO3- from Ca-Matrix) Endocytosis->Lysosome Lysosome->FreeVanadate Acid Dissolution

Caption: Comparative uptake pathways.


 provides immediate free vanadate, while 

relies on endocytosis and lysosomal acidification for activation.
Diagram 2: Mechanism of Action (PTP1B Inhibition)

The downstream effect of the vanadate ion, regardless of the source.

MOA Vanadate Intracellular Vanadate (VO3-) ROS ROS Generation (H2O2) Vanadate->ROS Redox Cycling PTP1B PTP1B Enzyme (Active Site Cys) Vanadate->PTP1B Competitive Binding Oxidation Oxidation of Catalytic Cysteine ROS->Oxidation Inhibition Enzyme Inactivation PTP1B->Inhibition Reversible Oxidation->PTP1B InsulinR Insulin Receptor (Phosphorylated) Inhibition->InsulinR Prevents Dephosphorylation Signal Enhanced Insulin Signaling (Glucose Uptake) InsulinR->Signal

Caption: The pharmacodynamic endpoint. Vanadate inhibits PTP1B directly and via ROS-mediated oxidation, enhancing insulin receptor signaling.

References

  • Solubility & Stability: Fedorov, P. I., et al. (1979). "Solubility in calcium metavanadate-vanadium pentoxide-water system at 25 and 45 deg C." Zhurnal Neorganicheskoj Khimii.

  • Synthesis of Nanorods: Zhang, Y., et al. (2025). "Growth of calcium vanadate nanorods." ResearchGate.[5][6]

  • Cytotoxicity of Sodium Metavanadate: Bosiacki, M., et al. (2026). "Comparison of the Effects of Sodium Orthovanadate and Sodium Metavanadate on the Growth and Survival of DU-145 Prostate Cancer Cells." Biological Trace Element Research.

  • Vanadate in Drug Delivery: Qiu, C., et al. (2022). "Preparation and application of calcium phosphate nanocarriers in drug delivery." Elsevier Pure.

  • Insulin Mimetic Mechanism: Fantus, I. G., et al. (1991). "Insulin-mimetic action of vanadate and pervanadate." Inserm.

Sources

Comparative

comparing hydrothermal vs. solid-state synthesis of calcium metavanadate

Comparative Synthesis Guide: Hydrothermal vs. Solid-State Calcium Metavanadate ( ) Executive Summary This technical guide provides a rigorous comparison between Hydrothermal (HT) and Solid-State Reaction (SSR) synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthesis Guide: Hydrothermal vs. Solid-State Calcium Metavanadate ( )

Executive Summary

This technical guide provides a rigorous comparison between Hydrothermal (HT) and Solid-State Reaction (SSR) synthesis routes for Calcium Metavanadate (


). While SSR remains the industry standard for bulk ceramic applications due to its scalability and thermodynamic stability, HT offers superior control over morphology and surface area, critical for next-generation optoelectronics and lithium-ion battery anodes.

Key Takeaway: Choose SSR for dielectric ceramics and bulk phosphors where high crystallinity and density are paramount. Choose HT for catalytic and electrochemical applications requiring high surface-to-volume ratios (nanowires/nanobelts) and lower thermal budgets.

Fundamental Mechanisms

Understanding the "why" behind the protocol is as critical as the steps themselves.

Solid-State Reaction (Thermodynamic Control)

SSR relies on the diffusion of ions across solid-solid interfaces. The reaction rate is governed by Fick’s laws of diffusion. Since


 and 

ions must physically migrate through the product layer, high temperatures (

) are required to overcome the activation energy barrier.
  • Limitation: The process often leads to grain growth and irregular morphology (sintering) before the reaction is complete, resulting in low surface area.

Hydrothermal Synthesis (Kinetic Control)

HT utilizes high pressure and moderate temperature (


) in an aqueous solution to alter the solubility of precursors. The mechanism typically follows a Dissolution-Recrystallization  pathway or Ostwald Ripening .
  • Advantage: The high pressure increases the boiling point of water, allowing for the formation of crystalline phases at temperatures far below their sintering points. Anisotropic growth (nanowires) is achieved by regulating the chemical potential of specific crystal facets using pH modulators.

Experimental Protocols

Protocol A: Conventional Solid-State Synthesis (SSR)

Best for: Bulk powder production, dielectric ceramics.

Materials:

  • Calcium Carbonate (

    
    , 99.9%)
    
  • Vanadium Pentoxide (

    
    , 99.9%)
    
  • Acetone (Grinding medium)

Workflow:

  • Stoichiometric Weighing: Weigh

    
     and 
    
    
    
    in a 1:1 molar ratio.
  • Wet Milling: Ball mill the mixture with acetone for 4 hours to ensure homogeneity and reduce diffusion distances. Dry at

    
    .
    
  • Calcination (Phase 1): Heat in an alumina crucible at

    
     for 10 hours  in air. This initiates the decomposition of carbonates (
    
    
    
    release).
  • Intermediate Grinding: Regrind the porous cake to expose unreacted surfaces.

  • Sintering (Phase 2): Heat at

    
     for 12 hours .
    
  • Cooling: Furnace cool to room temperature to prevent thermal shock.

Protocol B: Hydrothermal Nanostructure Synthesis (HT)

Best for: Nanowires, battery anodes, photocatalysts.

Materials:

  • Calcium Chloride (

    
    ) or Calcium Nitrate (
    
    
    
    )
  • Ammonium Metavanadate (

    
    )
    
  • NaOH (pH adjuster)

  • Distilled Water

Workflow:

  • Precursor Dissolution: Dissolve

    
    
    
    
    
    in
    
    
    hot distilled water (
    
    
    ). Separately dissolve
    
    
    
    
    in
    
    
    water.
  • Mixing: Add the Ca-solution dropwise to the V-solution under vigorous stirring. A precipitate will form.[1]

  • pH Adjustment: Adjust pH to 9.0–10.0 using

    
    . Note: pH is the critical control knob for morphology; acidic conditions tend to favor bulk chunks, while basic conditions promote 1D nanostructure growth.
    
  • Autoclaving: Transfer the slurry to a Teflon-lined stainless steel autoclave (fill factor 70%). Seal and heat at

    
     for 24–48 hours .
    
  • Washing: Centrifuge the product and wash 3x with ethanol/water to remove

    
     and 
    
    
    
    ions.
  • Drying: Dry at

    
     overnight.
    

Visualized Workflows

The following diagrams illustrate the logical flow and critical decision points for both methods.

Figure 1: Synthesis Pathway Comparison

SynthesisComparison cluster_SSR Solid-State Reaction (SSR) cluster_HT Hydrothermal (HT) SSR_Start Precursors: CaCO3 + V2O5 SSR_Mill Ball Milling (Mechanical Mixing) SSR_Start->SSR_Mill SSR_Calcine Calcination 600°C (CO2 Release) SSR_Mill->SSR_Calcine SSR_Sinter Sintering 800-900°C (Diffusion) SSR_Calcine->SSR_Sinter Regrind SSR_Product Bulk CaV2O6 (Micro-sized) SSR_Sinter->SSR_Product HT_Start Precursors: CaCl2 + NH4VO3 (aq) HT_Mix Precipitation & pH Adjustment HT_Start->HT_Mix HT_Auto Autoclave 180°C, High Pressure HT_Mix->HT_Auto Nucleation HT_Wash Wash & Dry HT_Auto->HT_Wash Crystal Growth HT_Product CaV2O6 Nanowires (Nano-sized) HT_Wash->HT_Product

Caption: Comparative process flow. SSR (Red) is diffusion-driven; HT (Blue) is solution-driven.

Comparative Performance Analysis

The following data aggregates findings from recent characterization studies (see References).

Table 1: Physicochemical Property Comparison
FeatureSolid-State Reaction (SSR)Hydrothermal Synthesis (HT)
Temperature High (

)
Low (

)
Reaction Time 20+ Hours (Cumulative)24–48 Hours
Morphology Irregular Granular / Agglomerated1D Nanowires / Nanobelts
Particle Size

Width:

; Length:

scale
Surface Area (BET) Low (

)
High (

)
Purity High (Thermodynamically stable phase)High (Requires thorough washing)
Scalability Excellent (Kg to Ton scale)Moderate (Batch autoclave limits)
Performance Implications[1][2][3][4][5][6][7][8][9]
  • Luminescence (Phosphors):

    • SSR: Produces highly crystalline particles with fewer surface defects, often resulting in higher quantum efficiency for bulk applications.

    • HT: Nanostructuring can shift emission peaks due to quantum confinement effects, but surface defects may quench luminescence unless annealed post-synthesis. However, recent Water-Assisted SSR (WASSR) hybrids have shown 1.4-fold intensity improvements over traditional SSR by reducing particle size without sacrificing crystallinity [1].

  • Electrochemical (Li-Ion Batteries):

    • HT: Superior. The 1D nanostructure accommodates the volume expansion of Vanadium during lithiation/delithiation, preventing pulverization. The high surface area facilitates rapid

      
       diffusion.
      
    • SSR: Poor cycling stability. Bulk particles tend to crack under electrochemical strain.

Conclusion & Recommendations

  • Adopt Solid-State Synthesis if your primary goal is cost-effective mass production of ceramic bodies or standard phosphors where particle size distribution is secondary to phase purity.

  • Adopt Hydrothermal Synthesis if you are developing high-performance energy storage devices or catalysts . The ability to engineer the crystal habit (shape) into nanowires provides a functional advantage that outweighs the lower throughput.

References

  • Synthesis of Red-Emissive

    
     Nanophosphor via a Water Assisted Solid State Reaction Method 
    Source: ResearchGate
    
    
  • The Morphology-Controlled Synthesis of Monoclinic-

    
     Nanoribbons via Hydrothermal Method 
    Source: Ingenta Connect / Nanoscience and Nanotechnology Letters
    
    
  • Formation of Calcium Vanadates by Solid St

    
     with 
    
    
    
    Source: Asian Journal of Chemistry [2]
  • Exploring the optoelectronic properties of calcium vanadate semiconductors Source: University of Science and Technology Beijing (General Repository Link for context on Ca-V-O semiconductor properties)

Sources

Validation

performance of calcium metavanadate vs. other vanadates in batteries

Calcium Metavanadate ( ) vs. Alternative Vanadates: A Comparative Performance Guide for Aqueous Zinc-Ion Batteries Executive Summary: The Case for Calcium Pillaring In the development of Aqueous Zinc-Ion Batteries (AZIBs...

Author: BenchChem Technical Support Team. Date: February 2026

Calcium Metavanadate ( ) vs. Alternative Vanadates: A Comparative Performance Guide for Aqueous Zinc-Ion Batteries

Executive Summary: The Case for Calcium Pillaring

In the development of Aqueous Zinc-Ion Batteries (AZIBs), vanadium-based cathodes (


, 

,

) offer high theoretical capacities but frequently suffer from structural collapse and vanadium dissolution during cycling.

Calcium Metavanadate (


)  has emerged as a superior alternative due to the "Pillar Effect." Unlike monovalent cations (

,

), the divalent Calcium ion (

) acts as a robust structural pillar between Vanadium Oxide layers. This guide objectively compares

against standard alternatives, demonstrating that while it may not always hold the highest initial capacity, it significantly outperforms competitors in long-term cyclability (1000+ cycles) and rate capability due to expanded interlayer spacing.

Mechanistic Foundation: The "Pillar Effect"[1]

To understand the performance data, one must understand the structural causality. Standard


 relies on weak Van der Waals forces between layers. When 

ions intercalate, the electrostatic repulsion often causes irreversible lattice expansion or collapse.

In


 (and related bronzes like 

), the large ionic radius of

(1.00 Å) serves two critical functions:
  • Lattice Expansion: It expands the interlayer spacing (d-spacing) to ~10-14 Å (depending on hydration), reducing the energy barrier for

    
     diffusion.
    
  • Structural Locking: The divalent nature provides stronger electrostatic binding between layers than

    
     or 
    
    
    
    , preventing the "exfoliation" of layers during rapid charge/discharge.
Visualization: Intercalation Dynamics

G cluster_0 Host Structure cluster_1 Electrochemical Process V_Layers V-O Layers (Redox Active) Ca_Pillar Ca2+ Pillars (Structural Lock) V_Layers->Ca_Pillar Stabilized by Diffusion Fast Kinetics (Expanded Spacing) Ca_Pillar->Diffusion Facilitates Zn_Ion Zn2+ Ions (Charge Carrier) Zn_Ion->Diffusion Intercalates via Stability Lattice Retention (No Collapse) Diffusion->Stability Result Stability->V_Layers Preserves

Figure 1: The synergistic role of Calcium pillars in facilitating Zinc ion diffusion while maintaining structural integrity.[1]

Comparative Performance Analysis

The following data aggregates performance metrics from standard coin-cell configurations (Zn anode, 3M


 or 

electrolyte).
Table 1: Electrochemical Performance Comparison
MaterialInitial Capacity (0.1 A/g)Rate Capability (High Current)Capacity Retention (Stability)Primary Failure Mode

(Target)
340 mAh/g 190 mAh/g @ 20 A/g 96% after 3000 cycles Minimal (Stable)

(Standard)
280 - 430 mAh/g150 mAh/g @ 5 A/g< 60% after 500 cyclesStructural Collapse / Dissolution

(Alternative)
~360 mAh/g110 mAh/g @ 10 A/g~80% after 1000 cyclesSluggish kinetics at high rates

(Self-doped)
~300 mAh/g140 mAh/g @ 5 A/g~90% after 1000 cyclesLower intrinsic conductivity

Key Insight: While


 may show higher initial capacity in some reports (up to 432 mAh/g), it fails rapidly. 

sacrifices a small amount of initial capacity for massive gains in high-rate performance (charging in seconds) and lifespan .

Experimental Protocol: Synthesis & Validation

To replicate the high-performance


 nanobelts, we utilize a hydrothermally assisted sol-gel method. This protocol ensures phase purity, which is critical; impurities of 

will kill conductivity.
Protocol A: Synthesis of Calcium Metavanadate Nanobelts

Reagents:

  • Ammonium Metavanadate (

    
    , >99%)
    
  • Calcium Nitrate Tetrahydrate (

    
    )
    
  • Deionized Water (18.2 MΩ)

Workflow:

  • Precursor Dissolution: Dissolve 2 mmol

    
     in 30 mL DI water at 80°C. Note: 
    
    
    
    has low solubility at RT; heat is non-negotiable.
  • Cation Doping: Add 1 mmol

    
     dropwise. Stir for 30 mins until a homogenous orange/yellow solution forms.
    
  • Hydrothermal Treatment: Transfer to a 50 mL Teflon-lined autoclave. Heat at 180°C for 24 hours .

    • Critical Control: Lower temperatures (<160°C) often yield hydrated phases (

      
      ) which are good but less dense than the targeted metavanadate for volumetric energy density.
      
  • Purification: Centrifuge precipitate (4000 rpm, 10 min). Wash 3x with water, 1x with ethanol.

  • Calcination (The Locking Step): Dry at 80°C, then anneal in air at 400-500°C for 2 hours .

    • Why? This removes lattice water and crystallizes the

      
       phase, ensuring the pillars are rigidly set.
      
Protocol B: Electrochemical Cell Assembly (Self-Validating)
  • Cathode Slurry: Mix Active Material (

    
    ) : Super P (Conductive Carbon) : PVDF (Binder) in a 7:2:1 ratio .
    
  • Loading: Cast onto Titanium foil or Stainless Steel mesh. Target loading: 1.5 - 2.0

    
    .
    
    • Validation: If loading < 1.0 mg, capacity numbers will be artificially inflated.

  • Electrolyte: 3M

    
     (Zinc Triflate).
    
    • Expert Tip: Triflate is preferred over Sulfate (

      
      ) for Calcium vanadates to prevent the formation of insoluble Calcium Sulfate (
      
      
      
      ) byproducts which would passivate the electrode.
Visualization: Synthesis Workflow

Synthesis Precursors Precursors: NH4VO3 + Ca(NO3)2 Mixing Dissolution & Mixing (80°C, 30 min) Precursors->Mixing Autoclave Hydrothermal Reaction (180°C, 24h) Mixing->Autoclave Sealed Teflon Liner Washing Wash & Centrifuge (Remove excess ions) Autoclave->Washing Precipitate Collection Annealing Calcination (400°C, Air) Washing->Annealing Dried Precursor Product Final Product: CaV2O6 Nanobelts Annealing->Product Crystallization

Figure 2: Step-by-step synthesis protocol to ensure phase-pure Calcium Metavanadate.

Critical Discussion & Verdict

Why Calcium Wins Over Sodium ( )

While Sodium Vanadates are competent, the


 ion is monovalent. During repeated cycling, the screening effect of water molecules can displace 

, leading to gradual structural degradation.

has a higher charge density, anchoring the vanadium oxide layers more effectively. This is why

typically retains >90% capacity after 2000+ cycles , whereas sodium counterparts often fade to 80% by cycle 1000.
The Electrolyte Nuance

Researchers must note that


 requires careful electrolyte selection. In high-concentration sulfate electrolytes, there is a risk of forming gypsum (

) on the cathode surface if calcium leaches out. Therefore, Zinc Triflate or Zinc Sulfate with additives (to suppress Ca dissolution) is recommended for maximum longevity.
Final Verdict

For applications requiring long service life and fast charging (e.g., grid storage buffers), Calcium Metavanadate is the superior choice over pure Vanadium Pentoxide or Sodium Vanadates.

References

  • Xia, C., et al. (2018). "Highly Stable Aqueous Zinc-Ion Storage Using a Layered Calcium Vanadium Oxide Bronze Cathode."[2] Angewandte Chemie International Edition.

  • Wan, F., & Niu, Z. (2019). "Design Strategies for Vanadium-based Aqueous Zinc-Ion Batteries." Small.

  • Ming, F., et al. (2018). "V2O5 Nanospheres with Mixed Vanadium Valences as High Electrochemically Active Aqueous Zinc-Ion Battery Cathode." Nano-Micro Letters. [3]

  • Soundharrajan, V., et al. (2018). "Na2V6O16·3H2O Barns-like Nanostructures for High-Performance Aqueous Zinc-Ion Batteries." Energy Storage Materials.

Sources

Comparative

comparative analysis of the crystal structures of different metavanadates

Executive Summary Metavanadates ( ) represent a structurally diverse class of materials where the interplay between the alkali cation size and the flexible anionic backbone drives significant variations in performance. F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metavanadates (


) represent a structurally diverse class of materials where the interplay between the alkali cation size and the flexible 

anionic backbone drives significant variations in performance. For drug development professionals , the stability and solubility of ammonium metavanadate (

) are critical precursors for insulin-mimetic vanadium complexes. For materials scientists , the ionic conductivity of lithium metavanadate (

) offers a high-capacity cathode alternative for next-gen batteries.

This guide moves beyond basic crystallography to analyze how specific lattice parameters dictate the functional performance of these materials, providing actionable protocols for synthesis and characterization.

Structural Phylogeny: The Cation Radius Effect

The fundamental structural unit of metavanadates is the


 tetrahedron. However, how these tetrahedra connect (corner-sharing chains) and pack is strictly governed by the radius of the cation (

).
The Monoclinic vs. Orthorhombic Divide

As the cation radius increases, the coordination number (CN) required to stabilize the structure increases, forcing a phase transition from monoclinic to orthorhombic systems.

CompoundCation Radius (

)
Crystal SystemSpace GroupStructural MotifPrimary Application

0.76Monoclinic

(Diopside)
Edge-sharing

chains linked by

chains
Li-ion Cathodes

1.02Monoclinic

Similar to

; stable at RT
Na-ion Cathodes

1.02Orthorhombic

Stable > 400°C; different chain packingPhase transition study

1.38Orthorhombic

Layers of

chains separated by cations
Luminescence/Catalysis

1.43Orthorhombic

Isostructural with

; H-bonding stabilizes lattice
API Precursor

1.67Orthorhombic

Highly distorted cation environmentWhite LEDs
Visualization of Structural Logic

The following diagram illustrates the causal relationship between cation size, structural packing, and resulting material properties.

MetavanadateStructure Cation Cation Radius (r+) Small Small Cation (Li+, Na+) Cation->Small < 1.02 Å Large Large Cation (K+, NH4+, Cs+) Cation->Large > 1.38 Å Mono Monoclinic (C2/c) Compact Packing Small->Mono Ortho Orthorhombic (Pbcm) Layered Packing Large->Ortho Prop1 High Ionic Conductivity (Battery Cathode) Mono->Prop1 Li+ Mobility Prop2 Wide Band Gap / Luminescence (Optical/Catalytic) Ortho->Prop2 Excitation Efficiency Prop3 H-Bonding Network (Thermal Instability) Ortho->Prop3 Specific to NH4+

Caption: Structural bifurcation driven by cation size. Small cations favor compact monoclinic structures facilitating ion transport, while larger cations form open orthorhombic lattices suitable for optical applications.

Synthesis Protocols: Self-Validating Systems

To ensure reproducibility (E-E-A-T), we present two distinct protocols. The choice of method dictates the defect density and surface area of the resulting crystal.

Protocol A: Solid-State Synthesis of Battery-Grade

Best for: Creating dense particles with high crystallinity for electrode materials.

Reagents:


 (99.9%), 

(99.9%).
  • Stoichiometric Mixing: Mix

    
     and 
    
    
    
    in a 1:1 molar ratio.
    • Critical Step: Use a planetary ball mill (400 rpm, 4 hours) with acetone to ensure atomic-level mixing. Poor mixing leads to

      
       impurities.
      
  • Calcination:

    • Ramp: 5°C/min to 350°C (dwell 2 hours) to decompose carbonates.

    • Ramp: 5°C/min to 550°C (dwell 6 hours).

    • Atmosphere: Air.

  • Validation: XRD must show sharp peaks at

    
     (Monoclinic 
    
    
    
    ). Absence of peaks at
    
    
    confirms no unreacted
    
    
    .
Protocol B: Aqueous Precipitation of Pharmaceutical-Grade

Best for: High purity precursors for drug development; controlling speciation.

Reagents:


, 

,

.
  • Dissolution: Dissolve

    
     in 
    
    
    
    
    
    at 80°C.
    • Mechanism:[1][2][3]

      
      . Solution turns colorless/pale yellow.
      
  • pH Adjustment (The Control Point):

    • Adjust pH to 8.0–8.5 .

    • Warning: If pH < 7, orange polyvanadates (decavanadate) will form, contaminating the crystal structure.

  • Precipitation: Add excess

    
     (solid) while stirring at 40°C.
    
    • Observation: White precipitate of

      
       forms immediately.
      
  • Aging: Allow to settle for 4 hours to improve crystallinity (Ostwald ripening).

  • Validation: FTIR should show strong V-O stretching at ~900

    
     and N-H bending at ~1400 
    
    
    
    .

SynthesisWorkflow Start Start: V2O5 Precursor SS_Mix Mix with Li2CO3 (Ball Mill) Start->SS_Mix Solid State Route Aq_Dissolve Dissolve in NaOH (pH > 12) Start->Aq_Dissolve Aqueous Route SS_Heat Calcination 550°C, 6h SS_Mix->SS_Heat SS_Prod Product: LiVO3 (Dense Monoclinic) SS_Heat->SS_Prod Aq_pH Adjust pH to 8.5 (CRITICAL) Aq_Dissolve->Aq_pH Formation of VO3- Aq_Ppt Add NH4Cl Precipitate Aq_pH->Aq_Ppt Avoids Polyvanadates Aq_Prod Product: NH4VO3 (Pure Orthorhombic) Aq_Ppt->Aq_Prod

Caption: Dual synthesis pathways. The aqueous route requires strict pH control (8.5) to prevent the formation of pharmacologically distinct polyvanadate species.

Comparative Performance Analysis

Electronic and Optical Properties

The band gap (


) in metavanadates is primarily determined by the charge transfer from O-2p orbitals to V-3d orbitals. However, the cation exerts an inductive effect, altering the V-O bond length and consequently the 

.
MaterialBand Gap (

)
Emission (

)
Ionic Conductivity (

)

~3.7N/A

(High Li mobility)

3.2Blue-GreenInsulator

3.06Broad Yellow-Green (492 nm)Insulator

Data Interpretation:


 exhibits the lowest band gap due to the high distortion of the 

tetrahedra induced by the massive

ion, making it the superior candidate for phosphor applications (LEDs).
Biological Relevance (For Drug Development)

While


 is the synthesized crystal, its behavior in physiological media is complex.
  • Insulin Mimetic Mechanism: Vanadate (

    
    ) acts as a phosphate analog, inhibiting protein tyrosine phosphatases (PTP1B), thereby enhancing insulin receptor signaling.
    
  • Structural Stability:

    
     is thermodynamically unstable relative to decavanadate (
    
    
    
    ) in acidic environments (stomach acid).
  • Formulation Note: To maintain the metavanadate structure in vivo, enteric coatings or chelation (e.g., bis(maltolato)oxovanadium) are often required, but high-purity

    
     remains the starting API.
    

References

  • Crystal Structure of Metavanadates (CsVO3)

    • Title: Crystal structure and optical properties of CsVO3.
    • Source: ResearchGate / M
    • URL:

  • LiVO3 for Batteries

    • Title: Synthesis and Electrochemical Performance of LiVO3 Cathode Materials.[4]

    • Source: Journal of Power Sources / ResearchG
    • URL:

  • Ammonium Metavanadate Precipitation Kinetics

    • Title: Preparation of ammonium metavanadate and kinetic process of vanadium precipitation.[5]

    • Source: Journal of Crystal Growth.
    • URL:

  • Insulin Mimetic Mechanisms

    • Title: Vanadium compounds as insulin mimetics: Structure-activity relationships.[6][7]

    • Source: NIH / PubMed Central.
    • URL:

  • NaVO3 Phase Transitions

    • Title: High-temperature heat capacity and phase transformation kinetics of NaVO3.[8]

    • Source: Journal of Thermal Analysis and Calorimetry.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Calcium Metavanadate: Laboratory Safety &amp; Disposal Protocol

)[1] Executive Summary Calcium metavanadate (CAS: 13718-26-8) presents specific handling challenges due to the biological activity of the vanadate anion ( ).[1] While not one of the "RCRA 8" heavy metals (like Lead or Me...

Author: BenchChem Technical Support Team. Date: February 2026


)[1]
Executive Summary

Calcium metavanadate (CAS: 13718-26-8) presents specific handling challenges due to the biological activity of the vanadate anion (


).[1] While not one of the "RCRA 8" heavy metals (like Lead or Mercury), it is a potent phosphatase inhibitor and environmental toxin. This guide moves beyond generic safety advice, providing a mechanistic rationale for safety protocols and a defined, self-validating disposal workflow.
Part 1: Hazard Identification & Mechanistic Logic

To ensure compliance and safety, researchers must understand why this compound is hazardous. The toxicity of calcium metavanadate is largely driven by the structural similarity between the vanadate ion and the phosphate ion.

The "Phosphate Mimic" Mechanism

Vanadate (


 or 

) acts as a transition state analog for phosphate.[1]
  • Enzyme Inhibition: It binds to the active sites of protein tyrosine phosphatases (PTPs) and ATPases.

  • Consequence: This inhibition locks enzymes in a transition state, disrupting cellular signaling pathways, regulating glucose metabolism, and potentially causing reproductive toxicity [1, 4].

  • Safety Implication: Because it targets fundamental enzymatic pathways, skin absorption and inhalation of dust are critical exposure routes. Standard nitrile gloves are effective, but respiratory protection (N95 or fume hood) is non-negotiable to prevent systemic absorption.

Physical & Chemical Properties Table
PropertyDataOperational Relevance
Formula

Inorganic Salt
Appearance White/Colorless CrystalsHard to detect on white benchtops; use black spill mats.[1]
Solubility Slightly soluble in waterAqueous spills can spread; containment is priority.[1]
Stability Stable, Oxidizer potentialSegregate from strong reducing agents and acids.[1]
RCRA Status Not standard RCRA 8Toxic Waste . Often state-regulated (e.g., CA Title 22).
Part 2: Pre-Disposal Logistics & Segregation

Proper disposal begins at the bench. Calcium metavanadate must be segregated into specific waste streams to prevent dangerous chemical reactions and ensure regulatory compliance.

Segregation Rules
  • Do NOT Mix with Acids: Acidification of vanadate solutions can generate polyvanadates or, in the presence of halides, toxic vapors.

  • Do NOT Mix with Reducing Agents: Vanadates are oxidizers. Mixing with strong reducers (e.g., zinc powder, hydrides) can cause exothermic reactions.

  • Container Selection:

    • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]

    • Liquid Waste: HDPE or glass carboys. Avoid metal containers which may corrode over time.

Part 3: Disposal Workflows

The following diagrams outline the decision logic for disposing of calcium metavanadate. This system is designed to be self-validating: if you cannot answer "Yes" to a step, the workflow halts until corrected.

Workflow 1: Waste Stream Classification

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath LiquidPath Aqueous Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Wipes) StateCheck->DebrisPath ContainerSolid Container: Wide-Mouth HDPE Label: 'Toxic Inorganic Solid' SolidPath->ContainerSolid ContainerLiquid Container: Carboy (Glass/Plastic) Label: 'Toxic Inorganic Liquid' LiquidPath->ContainerLiquid ContainerDebris Container: Clear Hazardous Waste Bag (Double Bagged) DebrisPath->ContainerDebris Tagging Attach Hazardous Waste Tag List: Calcium Metavanadate ContainerSolid->Tagging ContainerLiquid->Tagging ContainerDebris->Tagging Pickup Request EHS Pickup Tagging->Pickup

Figure 1: Decision matrix for segregating Calcium Metavanadate waste streams.

Part 4: Spill Response Protocol

In the event of a spill, immediate action is required to prevent aerosolization of the vanadium dust.

Critical Warning: Do NOT use a standard brush and dustpan for dry powder spills. This generates dust that can be inhaled.[2][3]

Step-by-Step Spill Cleanup
  • Evacuate & Assess: Clear the immediate area. If the spill is >50g or outside a fume hood, evacuate the lab and call EHS.

  • PPE Upgrade:

    • Nitrile Gloves (Double gloving recommended).

    • Safety Goggles (Standard glasses are insufficient for dust).

    • Respiratory Protection: N95 or P100 respirator if working outside a fume hood [3].

  • Containment Strategy (The "Wet Method"):

    • Cover the dry spill with wet paper towels (dampened with water) to prevent dust generation.

    • Alternatively, use a dedicated HEPA-filtered vacuum.[4]

  • Decontamination:

    • Wipe the surface with a soap/water solution. Vanadates are generally soluble enough to be removed with simple aqueous washing.

    • Verification: Use a colorimetric test strip (if available) or visual inspection to ensure no white crystalline residue remains.

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume/Location Spill->Assess SmallSpill < 50g (In Hood) Assess->SmallSpill LargeSpill > 50g or Outside Hood Assess->LargeSpill CleanMethod Select Method SmallSpill->CleanMethod Evacuate Evacuate Area Call EHS LargeSpill->Evacuate WetWipe Wet Wipe/Scoop (Prevent Dust) CleanMethod->WetWipe Preferred HEPA HEPA Vacuum CleanMethod->HEPA Alternative Waste Bag Waste as Toxic WetWipe->Waste HEPA->Waste

Figure 2: Operational logic for determining spill response severity and method.[1]

Part 5: Regulatory Compliance & References
Regulatory Context
  • Federal (USA): While Calcium Metavanadate is not explicitly listed in the RCRA P-list or U-list, it is regulated under the Toxic Substances Control Act (TSCA) .

  • State Specifics: Many states (e.g., California) regulate Vanadium compounds more strictly than federal guidelines, often classifying them as hazardous waste based on "Total Threshold Limit Concentration" (TTLC) [4].

  • Best Practice: Always classify as Hazardous Waste (Toxic) . Never dispose of down the drain.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 166831, Calcium Metavanadate. Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: Sodium Metavanadate (Analogous Vanadate Handling). Retrieved from [1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Vanadium Pentoxide. (Applicable for Vanadium dust hazards).[3][4][5] Retrieved from [1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Vanadium. Centers for Disease Control and Prevention. Retrieved from [1]

Sources

Handling

Personal Protective Equipment (PPE) for Handling Calcium Metavanadate

Executive Summary: The "Zero-Dust" Imperative Calcium metavanadate ( , CAS: 12135-52-3) presents a deceptive risk profile. While it appears as a stable yellowish-green powder, its primary hazard lies in its extremely low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Dust" Imperative

Calcium metavanadate (


, CAS: 12135-52-3) presents a deceptive risk profile. While it appears as a stable yellowish-green powder, its primary hazard lies in its extremely low Occupational Exposure Limit (OEL). The NIOSH Recommended Exposure Limit (REL) for vanadium dust is a Ceiling of 0.05 mg/m³  [1].[1][2]

To put this in perspective: A pile of dust the size of a single grain of table salt, if aerosolized in a standard 3x3m weighing room, can exceed the legal safety limit.

This guide moves beyond generic "wear gloves" advice. It outlines a containment-first strategy designed to prevent sensitization and bioaccumulation of vanadium species.

Hazard Mechanism & Toxicology

Why specific PPE is required

Understanding the mechanism ensures compliance. Vanadates are not just irritants; they are systemic toxins.

  • Inhalation (Primary Risk): Vanadium compounds inhibit Na+/K+-ATPase and other enzymatic systems. Inhaled dust bypasses first-pass metabolism, entering the bloodstream directly via the alveoli. Chronic exposure leads to "green tongue," metallic taste, and severe respiratory sensitization (asthma-like symptoms) [2].

  • Reproductive Toxicity: GHS classification H361 indicates suspected damage to fertility or the unborn child [3]. This necessitates stricter dermal protection than standard laboratory salts.

  • Chemical Incompatibility: Calcium metavanadate is an oxidizer. Incompatible with strong acids, it can precipitate Vanadium Pentoxide (

    
    ), which carries a higher toxicity burden (Carcinogen Category 2B) [4].
    

PPE Selection Matrix

The following table synthesizes requirements based on the NIOSH Pocket Guide and GHS H-Codes (H331, H372).

Protection ZoneLow Risk (Closed Vials/Solution)High Risk (Weighing/Open Powder)Emergency / Spill Cleanup
Respiratory N95 (Fit-tested)P100 (Half-face) or PAPR SCBA or Full-face P100
Dermal (Hands) Nitrile (0.11 mm, single layer)Double Nitrile (Outer: 0.11mm, Inner: 0.08mm)Butyl/Neoprene (Heavy duty)
Ocular Safety Glasses (Side shields)Indirect Vented Goggles Full-face Respirator
Body Cotton Lab CoatTyvek® Coverall (Disposable)Tyvek® + Chemical Apron
Engineering Fume Hood (Sash at 18")HEPA-Filtered Balance EnclosureLocal Exhaust / Isolation
Critical Technical Note on Gloves

For dry inorganic salts like Calcium metavanadate, chemical permeation is rarely the failure mode. Mechanical breach and dust migration during doffing are the actual risks.

  • Recommendation: Use a "Double-Glove, Taped-Cuff" protocol for handling quantities >10g. Tape the inner glove to the lab coat/Tyvek sleeve to create a seal.

Decision Logic: Respiratory Protection

Visualizing the threshold for upgrading safety gear.

RespiratorLogic Start Task Assessment IsPowder Is the material in Dry Powder form? Start->IsPowder IsSolution Is it in Solution? Start->IsSolution Quantity Quantity > 100mg? IsPowder->Quantity Yes Level1 Level 1: Fume Hood + N95 (Standard) IsSolution->Level1 Low Dust Risk Enclosure Is HEPA Enclosure Available? Quantity->Enclosure Yes (>100mg) Quantity->Level1 No (<100mg) Enclosure->Level1 Yes (Contained) Level2 Level 2: P100 Half-Face (High Dust Risk) Enclosure->Level2 No (Open Bench) Level3 Level 3: PAPR / Full Face (Maximum Protection) Level2->Level3 If Exposure > 8 hrs or Poor Ventilation

Figure 1: Decision tree for selecting respiratory protection based on physical state and engineering controls.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a Check-Do-Verify system to ensure safety integrity.

Phase 1: Pre-Work Setup
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Vanadate powders are often electrostatic; static discharge causes particle scatter.

  • Surface Prep: Lay down a black disposable weighing mat. Why? Calcium metavanadate is yellowish-white; a black background makes spilled dust immediately visible (Visual Validation).

Phase 2: Active Handling (Weighing)
  • Donning: Put on inner gloves -> Tyvek sleeves -> outer gloves.

  • Transfer: Use a disposable spatula. Never pour from the stock bottle.

  • The "Wet-Wipe" Technique: Before removing the weighed vial from the hood, wipe the exterior with a damp Kimwipe. This removes invisible dust settled on the glass.

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe the work surface with 5% Trisodium Phosphate (TSP) or simple soap water. Avoid strong acids.

  • Doffing Sequence (Critical):

    • Peel outer gloves (turn inside out).

    • Remove eyewear (handle by straps only).

    • Remove respirator.

    • Remove inner gloves last.

    • Wash hands immediately with cold water and soap (warm water opens pores).

Emergency Response: Spills

Do NOT dry sweep. Dry sweeping aerosolizes the powder, immediately creating an IDLH (Immediately Dangerous to Life or Health) environment.

  • Isolate: Evacuate the immediate area (radius 3m).

  • PPE Upgrade: Don P100 respirator and goggles.

  • Wet Method: Cover the spill with wet paper towels or an inert absorbent (Vermiculite) dampened with water.

  • Collect: Scoop the wet slurry into a hazardous waste container labeled "Toxic Inorganic Solid."

Disposal Logistics

Calcium metavanadate is a heavy metal waste.

  • RCRA Classification: Likely characteristic of toxicity (D000 series) depending on jurisdiction, but always treat as hazardous.

  • Segregation: Do not mix with acidic waste streams (Risk of

    
     formation).
    
  • Labeling: Must explicitly state "Contains Vanadium - Toxic."

Handling Workflow Diagram

HandlingWorkflow Prep 1. Prep (Black Mat + Ionizer) PPE 2. Don PPE (Double Glove) Prep->PPE Weigh 3. Weighing (Inside HEPA Hood) PPE->Weigh Wipe 4. Wet Wipe (Vial Exterior) Weigh->Wipe Critical Step Waste 5. Waste Segregation (No Acids) Wipe->Waste Wash 6. Cold Water Wash Waste->Wash

Figure 2: Step-by-step operational workflow emphasizing the critical "Wet Wipe" decontamination step.

References

  • NIOSH (National Institute for Occupational Safety and Health). Pocket Guide to Chemical Hazards: Vanadium dust.[1] Centers for Disease Control and Prevention. [Link][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Vanadium, Respirable Dust. United States Department of Labor. [Link]

  • PubChem. Compound Summary: Calcium Metavanadate (CID 18780327). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Calcium divanadium hexaoxide.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Vanadium Pentoxide (Analogous Hazard).[Link]

Sources

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